molecular formula C3H8N2O2 B154884 (R)-2,3-Diaminopropanoic acid CAS No. 1915-96-4

(R)-2,3-Diaminopropanoic acid

Cat. No.: B154884
CAS No.: 1915-96-4
M. Wt: 104.11 g/mol
InChI Key: PECYZEOJVXMISF-UWTATZPHSA-N
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Description

3-amino-D-alanine is a 3-aminoalanine that has R configuration. It is a 3-aminoalanine and a D-alanine derivative. It is an enantiomer of a 3-amino-L-alanine. It is a tautomer of a 3-amino-D-alanine zwitterion.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(2R)-2,3-diaminopropanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H8N2O2/c4-1-2(5)3(6)7/h2H,1,4-5H2,(H,6,7)/t2-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PECYZEOJVXMISF-UWTATZPHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(C(=O)O)N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C([C@H](C(=O)O)N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H8N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70348547
Record name (R)-2,3-Diaminopropanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70348547
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

104.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1915-96-4
Record name (R)-2,3-Diaminopropanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70348547
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

(R)-2,3-Diaminopropanoic acid properties and structure

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to (R)-2,3-Diaminopropanoic Acid: Properties, Structure, and Applications

Introduction

This compound, also known as 3-amino-D-alanine, is a non-proteinogenic α-amino acid.[1] This compound and its enantiomer, L-2,3-diaminopropionic acid (L-DAPA), are significant in various biological and chemical contexts.[2][3] L-DAPA is a naturally occurring amino acid found in plants and bacteria, where it serves as a critical precursor in the biosynthesis of numerous biologically active compounds, including antibiotics, siderophores for iron acquisition, and certain neurotoxins.[2][4] The unique structural features of diaminopropanoic acid, particularly the presence of a second amino group, make it a valuable building block in peptide synthesis and drug development for creating complex molecular architectures with specific functionalities.[5] This guide provides a comprehensive overview of the properties, structure, biological roles, and experimental protocols associated with this compound for researchers, scientists, and drug development professionals.

Structure and Properties

This compound is an alanine derivative where a hydrogen atom on the methyl group is substituted by an amino group, with the stereochemistry at the α-carbon in the (R) configuration.[1][6]

Chemical and Physical Properties

The key physicochemical properties of this compound are summarized in the table below. These properties are essential for its handling, characterization, and application in experimental settings.

PropertyValueSource
IUPAC Name (2R)-2,3-diaminopropanoic acid[1]
Synonyms 3-amino-D-alanine, D-2,3-Diaminopropionic acid[1]
CAS Number 1915-96-4[1][7][8]
Molecular Formula C3H8N2O2[1][6][8]
Molecular Weight 104.11 g/mol [1][6][8]
Appearance Hygroscopic solid that absorbs CO2 from the air (DL form)[6]
Boiling Point 325.6 ± 32.0 °C (Predicted)[7]
Density 1.294 ± 0.06 g/cm³ (Predicted)[7]
pKa (α-NH2) 6.42 (at 37°C)[9]
pKa (β-NH2) 9.37 (at 37°C)[9]
Storage Temperature 2-8°C[7]

Biological Role and Activity

While the L-enantiomer is more commonly discussed in biosynthetic pathways, the fundamental scaffold of diaminopropanoic acid is crucial for various biological functions.

  • Biosynthetic Precursor : L-2,3-diaminopropionic acid is a precursor to antibiotics and the siderophore staphyloferrin B, which is produced by Staphylococcus aureus.[4] In certain legumes, it is a precursor to the neurotoxin β-N-oxalyl-L-α,β-diaminopropionic acid (β-ODAP).[2] The biosynthesis involves the pyridoxal phosphate (PLP)-mediated amination of serine.[3][10]

  • Metabolic Disruption : The accumulation of L-2,3-diaminopropionic acid has been shown to be toxic to the bacterium Salmonella enterica, leading to growth inhibition.[2] This toxicity is attributed to the disruption of several metabolic pathways, including the biosynthesis of proline, coenzyme A, and the amino acid isoleucine.[2][11]

  • Therapeutic Potential : The chemical structure of diaminopropanoic acid has been extensively modified to create synthetic analogs with tailored biological activities.[2] These derivatives have shown promise as enzyme inhibitors and antimicrobial agents.[2] For instance, N3-(iodoacetyl)-L-2,3-diaminopropanoic acid is a potent inactivator of bacterial and fungal glucosamine-6-phosphate synthase, and its peptide conjugates exhibit antibacterial and antifungal properties.[12] Furthermore, derivatives of this compound have been developed as potent agonists for the NMDA receptor glycine site, which is significant for central nervous system function.[13]

Experimental Protocols

Detailed methodologies are critical for the successful synthesis and analysis of this compound and its derivatives.

Protocol 1: Synthesis of Protected L-2,3-Diaminopropanoic Acid Methyl Esters from D-Serine

This protocol outlines a synthetic strategy for preparing orthogonally protected methyl esters of L-2,3-diaminopropanoic acid starting from Nα-Fmoc-O-tert-butyl-d-serine.[14][15][16] The chirality of the starting material is preserved throughout the synthesis.[16]

1. Preparation of the Weinreb-Nahm Amide:

  • React the protected starting amino acid, Nα-Fmoc-O-tert-butyl-d-serine, with N,O-dimethylhydroxylamine hydrochloride.[15]
  • This reaction typically yields the corresponding Weinreb-Nahm amide in high purity without the need for chromatographic purification.[15]

2. Reduction to α-Amino Aldehyde:

  • Reduce the Weinreb-Nahm amide using a reducing agent such as Lithium aluminum hydride (LiAlH4).[15]
  • This step affords the corresponding α-amino aldehyde, which is often pure enough to proceed without chromatography.[15]

3. Reductive Amination:

  • Subject the α-amino aldehyde to reductive amination with a primary amine or sulfonamide. This process can be assisted by a Lewis acid like Ti(OⁱPr)4.[14][16]
  • This step introduces the second amino group, forming the 2,3-diaminopropanol scaffold.[15]

4. Oxidation to Carboxylic Acid:

  • Oxidize the primary alcohol function of the 2,3-diaminopropanol intermediate to form the required carboxyl group. A mild oxidation system such as TEMPO/(1,3,5-trichloro-2,4,6-triazinetrione) can be used.[15]

5. Methylation:

  • Methylate the resulting carboxylic acid to yield the final protected L-Dap methyl ester.[15]

Protocol 2: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) Analysis

This protocol is for analyzing the purity of peptides containing Nα-Boc-L-2,3-diaminopropionic acid.[17]

1. Sample Preparation:

  • Accurately weigh approximately 1 mg of the lyophilized peptide.
  • Dissolve the peptide in 1 mL of Solvent A (e.g., 95% Water / 5% Acetonitrile / 0.1% TFA) to create a 1 mg/mL stock solution.
  • Vortex briefly to ensure the sample is completely dissolved.
  • Filter the solution through a 0.22 µm syringe filter into an HPLC vial.[17]

2. Instrumentation and Conditions:

  • Instrument: A standard HPLC or UPLC system equipped with a UV detector.
  • Column: Analytical C18 column (e.g., 4.6 x 150 mm, 3.5 µm particle size).
  • Solvent A: 0.1% (v/v) Trifluoroacetic acid (TFA) in HPLC-grade water.
  • Solvent B: 0.1% (v/v) TFA in HPLC-grade acetonitrile.
  • Flow Rate: 1.0 mL/min.
  • Injection Volume: 10-20 µL.
  • Detection Wavelength: 214 nm.
  • Gradient: A typical linear gradient would be from 5% to 95% Solvent B over 30 minutes. This gradient should be optimized based on the specific hydrophobicity of the peptide.[17]

3. Data Analysis:

  • Integrate all peaks in the resulting chromatogram to determine the purity of the sample.

Mandatory Visualizations

Biosynthesis of 2,3-Diaminopropionate

The biosynthesis of 2,3-diaminopropionate from serine is a key biological pathway.[3][10]

G Serine Serine PLP Pyridoxal phosphate (PLP) -mediated amination Serine->PLP DAP (R/S)-2,3-Diaminopropanoic acid PLP->DAP G cluster_0 Synthetic Pathway Start Nα-Fmoc-O-tert-butyl-d-serine Step1 Weinreb-Nahm Amide Formation Start->Step1 Step2 Reduction to α-Amino Aldehyde Step1->Step2 Step3 Reductive Amination Step2->Step3 Step4 Oxidation to Carboxylic Acid Step3->Step4 Step5 Methylation Step4->Step5 End Protected L-Dap Methyl Ester Step5->End

References

Synthesis of (R)-2,3-Diaminopropanoic Acid from D-Serine: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of a robust and stereoselective synthetic route for the preparation of orthogonally protected (R)-2,3-diaminopropanoic acid, a valuable non-proteinogenic amino acid, utilizing commercially available D-serine as the chiral starting material. The described methodology preserves the stereochemical integrity of the starting material and allows for the introduction of orthogonal protecting groups, facilitating its use in solid-phase peptide synthesis and the development of novel therapeutics.

Introduction

This compound (DAP) and its derivatives are crucial building blocks in medicinal chemistry and drug discovery. The presence of two amino groups offers a versatile scaffold for the synthesis of peptidomimetics, branched peptides, and various heterocyclic compounds with significant biological activities. The stereospecific synthesis of (R)-DAP is of paramount importance as the biological function of chiral molecules is highly dependent on their absolute configuration. This guide details a synthetic pathway commencing from the readily available and optically pure D-serine.

The presented strategy revolves around the conversion of the hydroxyl group of serine into a second amino group. This is achieved through a series of chemical transformations including the formation of a Weinreb amide, its reduction to a key aldehyde intermediate, a subsequent reductive amination to install the second nitrogen atom, and a final oxidation to furnish the desired carboxylic acid. An orthogonal protection scheme is employed, typically using the base-labile 9-fluorenylmethyloxycarbonyl (Fmoc) group for the α-amino group and acid-labile or other selectively removable groups for the newly introduced β-amino group. This allows for selective deprotection and further functionalization at either amino position.

Overall Synthetic Strategy

The synthesis of this compound from D-serine can be dissected into four principal stages, starting from the appropriately protected D-serine. The chirality of the Cα carbon of D-serine is maintained throughout the entire synthetic sequence.[1][2][3][4]

Stage 1: Preparation of the Weinreb Amide. The synthesis begins with the protection of the α-amino and hydroxyl groups of D-serine. A common starting material is Nα-Fmoc-O-tert-butyl-D-serine. The carboxylic acid is then converted to a Weinreb-Nahm amide. This functional group is chosen for its stability and its selective reactivity towards strong reducing agents to yield an aldehyde without over-reduction to the alcohol.[1]

Stage 2: Reduction to the Aldehyde. The Weinreb amide is carefully reduced, typically using a metal hydride reagent like lithium aluminum hydride (LiAlH4), to afford the corresponding α-amino aldehyde. This aldehyde is a key intermediate and is often used in the subsequent step without extensive purification due to its potential instability.[1]

Stage 3: Reductive Amination. The serine-derived aldehyde undergoes a reductive amination reaction. This step introduces the second amino group at the β-position. The aldehyde is first condensed with a primary amine or a sulfonamide, which will provide the β-amino group with its protecting group, to form an imine intermediate. This intermediate is then reduced in situ with a mild reducing agent, such as sodium cyanoborohydride (NaBH3CN), to yield the protected 2,3-diaminopropanol. The choice of the amine or sulfonamide in this step determines the nature of the orthogonal protecting group on the β-nitrogen.[1][2][3][4]

Stage 4: Oxidation to the Carboxylic Acid. The primary alcohol of the 2,3-diaminopropanol intermediate is oxidized to the corresponding carboxylic acid to complete the synthesis of the protected this compound backbone. Mild oxidation conditions, for instance using 1,3,5-trichloro-2,4,6-triazinetrione (TCCA) in the presence of catalytic amounts of (2,2,6,6-tetramethylpiperidi-1-yl)oxyl (TEMPO), are employed to avoid side reactions.[2]

Experimental Protocols

The following are detailed methodologies for the key transformations in the synthesis of orthogonally protected this compound from Nα-Fmoc-O-tert-butyl-D-serine.

Synthesis of Nα-Fmoc-N,O-dimethyl-O'-tert-butyl-D-serinamide (Weinreb Amide)

To a solution of Nα-Fmoc-O-tert-butyl-D-serine (1 equivalent) in a suitable aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF), N,O-dimethylhydroxylamine hydrochloride (1.2 equivalents) and a coupling agent like N,N'-dicyclohexylcarbodiimide (DCC) (1.1 equivalents) or 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate (HATU) (1.1 equivalents) are added at 0 °C. A base, such as N,N-diisopropylethylamine (DIPEA) (2.5 equivalents), is added, and the reaction mixture is stirred at room temperature overnight. The reaction is monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is filtered to remove any solid byproducts. The filtrate is washed successively with a weak acid (e.g., 1 M HCl), a weak base (e.g., saturated NaHCO3 solution), and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude Weinreb amide, which is often pure enough for the next step.[1]

Synthesis of (R)-2-(Fmoc-amino)-3-(tert-butoxy)propanal (Serine-derived Aldehyde)

The Weinreb amide (1 equivalent) is dissolved in anhydrous THF and the solution is cooled to 0 °C under an inert atmosphere (e.g., argon or nitrogen). A solution of lithium aluminum hydride (LiAlH4) (1.5 equivalents) in THF is added dropwise. The reaction is stirred at 0 °C and monitored by TLC. Once the starting material is consumed, the reaction is quenched by the sequential addition of water, 15% aqueous NaOH, and water again. The resulting suspension is filtered through a pad of Celite, and the filter cake is washed with THF or ethyl acetate. The combined organic filtrates are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to afford the crude aldehyde. This intermediate is typically used immediately in the next step without further purification.[1]

Synthesis of Protected (R)-2,3-Diaminopropanol

The crude aldehyde (1 equivalent) is dissolved in a suitable solvent like 1,2-dichloroethane (DCE) or THF. The primary amine or sulfonamide (e.g., p-toluenesulfonamide, 1.2 equivalents) is added, followed by a Lewis acid such as titanium(IV) isopropoxide (Ti(OiPr)4) (1.5 equivalents).[1][2][3][4] The mixture is stirred at room temperature for a period to allow for imine formation. Subsequently, a reducing agent, sodium cyanoborohydride (NaBH3CN) (1.5 equivalents), is added portion-wise. The reaction is stirred at room temperature until completion as indicated by TLC. The reaction is then quenched with water or methanol and the resulting mixture is filtered. The filtrate is extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel to yield the desired protected 2,3-diaminopropanol.

Synthesis of Protected this compound

The protected 2,3-diaminopropanol (1 equivalent) is dissolved in a mixture of solvents such as acetonitrile, ethyl acetate, and a phosphate buffer (pH 6.7). Catalytic amounts of TEMPO (0.1 equivalents) and sodium bromide (0.1 equivalents) are added. The mixture is cooled to 0 °C, and 1,3,5-trichloro-2,4,6-triazinetrione (TCCA) (0.7 equivalents) is added in portions. The reaction is stirred at 0 °C and then allowed to warm to room temperature. The reaction progress is monitored by TLC. Upon completion, the reaction is quenched with a saturated solution of sodium thiosulfate. The aqueous layer is acidified to pH 2-3 with a dilute acid (e.g., 1 M HCl) and extracted with ethyl acetate. The combined organic layers are dried over anhydrous sodium sulfate and concentrated to give the protected this compound.[2]

Quantitative Data

The yields of the individual steps in the synthesis of orthogonally protected this compound are summarized in the table below. The data is compiled from reported literature values and may vary depending on the specific protecting groups and reaction conditions used.

StepStarting MaterialProductProtecting Group (β-amino)Yield (%)Reference
1. Weinreb Amide FormationNα-Fmoc-O-tert-butyl-D-serineNα-Fmoc-N,O-dimethyl-O'-tert-butyl-D-serinamide-94[1]
2. Reduction to AldehydeNα-Fmoc-N,O-dimethyl-O'-tert-butyl-D-serinamide(R)-2-(Fmoc-amino)-3-(tert-butoxy)propanal-92[1]
3. Reductive Amination(R)-2-(Fmoc-amino)-3-(tert-butoxy)propanalNα-Fmoc-Nβ-tosyl-(R)-2,3-diaminopropanolTosyl85[1]
3. Reductive Amination(R)-2-(Fmoc-amino)-3-(tert-butoxy)propanalNα-Fmoc-Nβ-Boc-(R)-2,3-diaminopropanolBoc88[1]
4. Oxidation to Carboxylic Acid (from Nβ-tosyl derivative)Nα-Fmoc-Nβ-tosyl-(R)-2,3-diaminopropanolNα-Fmoc-Nβ-tosyl-(R)-2,3-diaminopropanoic acidTosyl~80-90[2]
4. Oxidation to Carboxylic Acid (from Nβ-Boc derivative)Nα-Fmoc-Nβ-Boc-(R)-2,3-diaminopropanolNα-Fmoc-Nβ-Boc-(R)-2,3-diaminopropanoic acidBoc~80-90[2]

Visualizations

Overall Experimental Workflow

The following diagram illustrates the overall workflow for the synthesis of orthogonally protected this compound from D-serine.

G cluster_start Starting Material cluster_stage1 Stage 1: Weinreb Amide Formation cluster_stage2 Stage 2: Reduction cluster_stage3 Stage 3: Reductive Amination cluster_stage4 Stage 4: Oxidation start Nα-Fmoc-O-tert-butyl-D-serine s1 Weinreb Amide Intermediate start->s1 N,O-dimethylhydroxylamine, Coupling Agent s2 Aldehyde Intermediate s1->s2 LiAlH4 s3 Protected 2,3-Diaminopropanol s2->s3 R-NH2, Ti(OiPr)4, NaBH3CN s4 Protected this compound s3->s4 TCCA, TEMPO

Caption: Overall synthetic workflow from D-serine.

Key Transformations

The following diagram illustrates the logical relationship of the key chemical transformations in the synthesis.

G cluster_main Synthesis of this compound Serine Protected D-Serine (R-configuration) Weinreb Weinreb Amide Serine->Weinreb Amide Coupling Aldehyde Serine Aldehyde (Chiral center retained) Weinreb->Aldehyde Reduction Diaminopropanol Protected 2,3-Diaminopropanol Aldehyde->Diaminopropanol Reductive Amination DAP Protected this compound Diaminopropanol->DAP Oxidation

Caption: Key transformations in the synthesis.

Conclusion

The synthesis of this compound from D-serine presented in this technical guide offers a reliable and stereoselective method for accessing this valuable chiral building block. The use of an orthogonal protecting group strategy provides the flexibility required for its incorporation into complex molecules, particularly in the field of peptide science and drug development. The detailed experimental protocols and quantitative data serve as a practical resource for researchers aiming to synthesize this and related compounds. The preservation of the stereocenter from the starting D-serine is a key advantage of this synthetic route, ensuring the production of the desired enantiomerically pure this compound derivatives.

References

Biosynthesis of L-2,3-Diaminopropionic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

L-2,3-diaminopropionic acid (L-DAPA) is a non-proteinogenic amino acid that serves as a critical precursor in the biosynthesis of numerous secondary metabolites with significant biological activities. These include siderophores, essential for iron acquisition in pathogenic bacteria, and various antibiotics. Understanding the biosynthetic pathways of L-DAPA is paramount for the development of novel antimicrobial agents and for the metabolic engineering of microorganisms to produce valuable compounds. This technical guide provides an in-depth overview of the core biosynthetic pathways of L-DAPA, focusing on the well-characterized SbnA/SbnB system in Staphylococcus aureus and analogous pathways. It includes a summary of quantitative data, detailed experimental protocols, and visualizations of the key molecular processes.

Core Biosynthetic Pathway: The SbnA and SbnB System in Staphylococcus aureus

The most extensively studied pathway for L-DAPA biosynthesis is found in Staphylococcus aureus, where it is a key step in the production of the siderophore staphyloferrin B. This pathway involves two key enzymes: SbnA and SbnB.[1]

The overall reaction is a two-step process:

  • Step 1: Condensation catalyzed by SbnA. The pyridoxal 5'-phosphate (PLP)-dependent enzyme SbnA catalyzes the condensation of O-phospho-L-serine (OPS) and L-glutamate. This reaction forms the intermediate N-(1-amino-1-carboxyl-2-ethyl)-glutamic acid (ACEGA) and releases inorganic phosphate.[1][2]

  • Step 2: Oxidative hydrolysis catalyzed by SbnB. The NAD+-dependent enzyme SbnB then acts on ACEGA, catalyzing its oxidative hydrolysis to yield L-2,3-diaminopropionic acid and α-ketoglutarate.[1][2]

Quantitative Data for the SbnA/SbnB Pathway

The following table summarizes the available kinetic parameters for the enzymes SbnA and SbnB.

EnzymeSubstrateKm (mM)kcat (s-1)kcat/Km (M-1s-1)Notes
SbnA O-phospho-L-serine0.027 ± 0.0064.6 ± 0.21.7 x 105-
L-glutamate3.25 ± 0.364.6 ± 0.21.4 x 103Substrate inhibition observed with a Ki of 25.75 ± 7.93 mM.
SbnB N-(1-amino-1-carboxyl-2-ethyl)-glutamic acid (ACEGA)Data not availableData not availableData not available-
NAD+Data not availableData not availableData not available-

Analogous Biosynthetic Pathway in Streptomyces

A similar two-step enzymatic pathway for L-DAPA biosynthesis has been identified in Streptomyces species, involved in the production of the antituberculosis antibiotic capreomycin. This pathway utilizes the enzymes CmnB and CmnK, which are homologous to SbnA and SbnB, respectively.

  • CmnB , a PLP-dependent enzyme, catalyzes the condensation of O-phospho-L-serine and L-glutamate to form ACEGA.

  • CmnK , an NAD+-dependent enzyme, subsequently catalyzes the oxidative hydrolysis of ACEGA to produce L-DAPA and α-ketoglutarate.

Alternative Biosynthetic Pathways

While the SbnA/SbnB and CmnB/CmnK pathways are the most clearly defined, other potential routes to L-DAPA have been proposed, though they remain less characterized at the enzymatic level.

  • Direct Amination of L-serine: Some literature suggests that L-DAPA can be formed by the pyridoxal phosphate (PLP) mediated amination of L-serine. However, the specific enzymes catalyzing this direct conversion have not been fully elucidated.

  • Panax notoginseng Pathway: A novel biosynthetic pathway for L-DAPA has been proposed in Panax notoginseng, referencing the mechanism in Staphylococcus aureus and suggesting the involvement of PLP-dependent enzymes and ornithine cyclodeaminase. This pathway is yet to be experimentally verified.

Experimental Protocols

The following sections provide detailed methodologies for the expression, purification, and functional analysis of the enzymes involved in L-DAPA biosynthesis.

Protocol 1: Recombinant Expression and Purification of His-tagged SbnA and SbnB

This protocol describes the expression of N-terminally His-tagged SbnA and SbnB in E. coli and their subsequent purification using immobilized metal affinity chromatography (IMAC).

1. Expression in E. coli

1.1. Transform E. coli BL21(DE3) cells with a pET-based expression vector containing the gene for His-tagged SbnA or SbnB. 1.2. Inoculate a 10 mL starter culture of Luria-Bertani (LB) broth containing the appropriate antibiotic and grow overnight at 37°C with shaking. 1.3. The following day, inoculate 1 L of LB broth with the overnight culture and grow at 37°C with shaking until the optical density at 600 nm (OD600) reaches 0.6-0.8. 1.4. Induce protein expression by adding isopropyl β-D-1-thiogalactopyranoside (IPTG) to a final concentration of 0.5 mM. 1.5. Continue to grow the culture for 16-20 hours at a reduced temperature (e.g., 18-25°C) to enhance protein solubility. 1.6. Harvest the cells by centrifugation at 5,000 x g for 15 minutes at 4°C. The cell pellet can be stored at -80°C or used immediately.

2. Cell Lysis

2.1. Resuspend the cell pellet in 30 mL of lysis buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, 1 mM PMSF, 1 mg/mL lysozyme). 2.2. Incubate on ice for 30 minutes. 2.3. Sonicate the cell suspension on ice using a probe sonicator. Perform 6 cycles of 30-second bursts with 30-second cooling intervals. 2.4. Clarify the lysate by centrifugation at 15,000 x g for 30 minutes at 4°C to pellet cell debris.

3. Immobilized Metal Affinity Chromatography (IMAC)

3.1. Equilibrate a Ni-NTA affinity column with 5 column volumes of wash buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 20 mM imidazole). 3.2. Load the clarified lysate onto the equilibrated column. 3.3. Wash the column with 10 column volumes of wash buffer to remove non-specifically bound proteins. 3.4. Elute the His-tagged protein with 5 column volumes of elution buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 250 mM imidazole). 3.5. Collect 1 mL fractions and analyze by SDS-PAGE to identify fractions containing the purified protein.

4. Dialysis and Storage

4.1. Pool the fractions containing the purified protein and dialyze against a storage buffer (e.g., 50 mM Tris-HCl pH 8.0, 150 mM NaCl, 10% glycerol) to remove imidazole and for buffer exchange. 4.2. Determine the protein concentration using a Bradford assay or by measuring absorbance at 280 nm. 4.3. Aliquot the purified protein, flash-freeze in liquid nitrogen, and store at -80°C.

Protocol 2: Coupled Enzymatic Assay for SbnA Activity

The activity of SbnA is determined using a continuous spectrophotometric coupled assay that measures the production of NADH by SbnB.

1. Reagents

  • 50 mM Tris-HCl buffer, pH 8.0

  • 100 mM KCl

  • 2 mM TCEP (Tris(2-carboxyethyl)phosphine)

  • 10 µM purified SbnA

  • 10 µM purified SbnB

  • 1 mM O-phospho-L-serine (OPS)

  • 1 mM L-glutamate

  • 100 µM NAD+

2. Procedure

2.1. Prepare a reaction mixture containing Tris-HCl buffer, KCl, TCEP, SbnB, and NAD+ in a quartz cuvette. 2.2. Add L-glutamate and OPS to the reaction mixture. 2.3. Initiate the reaction by adding SbnA. 2.4. Immediately monitor the increase in absorbance at 340 nm for 10 minutes at room temperature using a UV-Vis spectrophotometer. 2.5. The rate of NADH production is calculated using the Beer-Lambert law (extinction coefficient of NADH at 340 nm is 6220 M-1cm-1). 2.6. One unit of SbnA activity is defined as the amount of enzyme that catalyzes the formation of 1 µmol of NADH per minute under the specified conditions.

Visualizations

Biosynthetic Pathway of L-2,3-Diaminopropionic Acid

L-DAPA Biosynthesis cluster_sbnA SbnA (PLP-dependent) OPS O-phospho-L-serine ACEGA N-(1-amino-1-carboxyl-2-ethyl)- glutamic acid (ACEGA) OPS->ACEGA SbnA + L-glutamate L_Glu L-glutamate L_DAPA L-2,3-diaminopropionic acid ACEGA->L_DAPA alpha_KG α-ketoglutarate ACEGA->alpha_KG SbnB + NAD+

Caption: The two-step enzymatic biosynthesis of L-2,3-diaminopropionic acid.

Experimental Workflow for Enzyme Characterization

Experimental Workflow cluster_expression Protein Expression cluster_purification Protein Purification cluster_analysis Enzyme Analysis Transformation Transformation of E. coli Culture Cell Culture Growth Transformation->Culture Induction IPTG Induction Culture->Induction Lysis Cell Lysis Induction->Lysis IMAC IMAC Lysis->IMAC Dialysis Dialysis & Concentration IMAC->Dialysis Assay Coupled Enzyme Assay Dialysis->Assay Kinetics Kinetic Parameter Determination Assay->Kinetics

References

(R)-2,3-Diaminopropanoic Acid: A Technical Guide to its Natural Occurrence and Sources

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(R)-2,3-Diaminopropanoic acid, also known as 3-amino-D-alanine or D-DAP, is a non-proteinogenic α-amino acid. While its L-enantiomer, (S)-2,3-diaminopropanoic acid (L-DAP), is a well-documented component of various secondary metabolites in bacteria and plants, information regarding the natural occurrence of the (R)-enantiomer is notably scarce in scientific literature. This technical guide provides a comprehensive overview of the known natural sources and biosynthesis of 2,3-diaminopropanoic acid, with a primary focus on the more prevalent L-enantiomer due to the limited available data on the R-form. This guide also outlines general methodologies for the isolation and analysis of such non-proteinogenic amino acids.

Natural Occurrence and Sources

The vast majority of scientific literature details the natural occurrence of (S)-2,3-diaminopropanoic acid (L-DAP). It serves as a crucial building block for a variety of bioactive secondary metabolites in microorganisms and plants.

(S)-2,3-Diaminopropanoic Acid (L-DAP) is found in:

  • Bacteria: It is a precursor to siderophores, such as staphyloferrin B produced by Staphylococcus aureus, which are iron-chelating agents essential for microbial survival in iron-limited environments. L-DAP is also a component of several antibiotics, including zwittermicin A and tuberactinomycin.[1][2]

  • Plants: Certain leguminous plants are known to produce L-DAP.[3]

This compound (D-DAP) : Despite extensive searches, there is a significant lack of documented evidence for the natural occurrence of this compound in specific organisms or natural products. While one source mentions 3-aminoalanine as a metabolite in Escherichia coli, the specific stereoisomer is not identified. The general presence of D-amino acids in bacterial cell walls and as signaling molecules is established, suggesting that the existence of D-DAP in nature, though not prominently documented, cannot be entirely ruled out.[4]

Due to the lack of quantitative data for this compound in natural sources, a data table for its prevalence cannot be provided.

Biosynthesis

The biosynthetic pathway for (S)-2,3-diaminopropanoic acid is well-characterized, particularly in bacteria. In contrast, a specific biosynthetic pathway for the (R)-enantiomer has not been elucidated.

Biosynthesis of (S)-2,3-Diaminopropanoic Acid in Staphylococcus aureus

In Staphylococcus aureus, the biosynthesis of L-DAP is a two-step enzymatic process starting from the primary metabolites O-phospho-L-serine and L-glutamate.[2][5] The key enzymes involved are encoded by the sbnA and sbnB genes.

  • Condensation: The enzyme SbnA, a pyridoxal phosphate (PLP)-dependent enzyme, catalyzes the condensation of O-phospho-L-serine and L-glutamate to form the intermediate N-(1-amino-1-carboxyl-2-ethyl)-glutamic acid (ACEGA).[5]

  • Oxidative Hydrolysis: The enzyme SbnB, an NAD+-dependent dehydrogenase, then catalyzes the oxidative hydrolysis of ACEGA to yield L-2,3-diaminopropanoic acid and α-ketoglutarate.[5]

G Biosynthesis of (S)-2,3-Diaminopropanoic Acid cluster_0 Inputs cluster_1 Enzymatic Steps cluster_2 Intermediate & Products O-phospho-L-serine O-phospho-L-serine SbnA SbnA (PLP-dependent) O-phospho-L-serine->SbnA L-glutamate L-glutamate L-glutamate->SbnA ACEGA N-(1-amino-1-carboxyl-2-ethyl)- glutamic acid SbnA->ACEGA SbnB SbnB (NAD+-dependent) LDAP (S)-2,3-Diaminopropanoic Acid SbnB->LDAP aKG α-ketoglutarate SbnB->aKG ACEGA->SbnB

Biosynthesis of (S)-2,3-Diaminopropanoic Acid in S. aureus.
Putative Biosynthesis of this compound

While a specific pathway is unknown, the formation of D-amino acids in bacteria generally occurs through two primary mechanisms:

  • Racemization: Alanine racemases are common bacterial enzymes that catalyze the interconversion of L-alanine and D-alanine. It is conceivable that a similar racemase could exist for 2,3-diaminopropanoic acid, though none has been identified to date.

  • Transamination: D-amino acid transaminases can synthesize D-amino acids from their corresponding α-keto acids. The synthesis of this compound would require a suitable keto-acid precursor and a specific transaminase.

Experimental Protocols

Given the absence of documented natural sources of this compound, the following protocols are generalized for the isolation and analysis of non-proteinogenic amino acids from microbial or plant sources and would require adaptation for the specific compound of interest.

General Workflow for Isolation and Analysis

G General Workflow for Amino Acid Isolation and Analysis Start Biological Sample (e.g., Microbial Culture, Plant Tissue) Homogenization Homogenization / Cell Lysis Start->Homogenization Extraction Solvent Extraction (e.g., aq. Ethanol, Perchloric Acid) Homogenization->Extraction Centrifugation Centrifugation to remove debris Extraction->Centrifugation Purification Chromatographic Purification (Ion-Exchange, Reversed-Phase) Centrifugation->Purification Derivatization Chiral Derivatization (optional) Purification->Derivatization Analysis Chiral HPLC or GC-MS Analysis Derivatization->Analysis Quantification Quantification Analysis->Quantification

Workflow for Amino Acid Isolation and Analysis.
Key Methodologies

1. Sample Preparation and Extraction:

  • Microbial Cultures: Bacterial cells are harvested by centrifugation. The cell pellet is then lysed using methods such as sonication, bead beating, or enzymatic digestion.

  • Plant Tissues: Plant material is flash-frozen in liquid nitrogen and ground to a fine powder.

  • Extraction: The homogenized sample is typically extracted with an aqueous organic solvent (e.g., 70% ethanol) or a dilute acid (e.g., 0.1 M HCl or perchloric acid) to precipitate proteins and other macromolecules.

2. Chromatographic Purification:

  • Ion-Exchange Chromatography: This technique is highly effective for separating amino acids based on their charge. A cation-exchange column is commonly used, with elution being achieved by a pH or salt gradient.

  • Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): While less common for the primary separation of highly polar amino acids, RP-HPLC can be used after derivatization to increase hydrophobicity.

3. Chiral Separation and Analysis: The key challenge in the analysis of this compound is its separation from the L-enantiomer.

  • Direct Methods (Chiral HPLC):

    • Principle: Enantiomers are separated on a chiral stationary phase (CSP). Polysaccharide-based CSPs are often effective for the separation of chiral amines.[6]

    • Mobile Phase: Typically a mixture of a non-polar solvent (e.g., hexane) and a more polar modifier (e.g., isopropanol or ethanol), often with a basic additive (e.g., diethylamine) to improve peak shape for basic analytes.[6]

  • Indirect Methods (Derivatization followed by HPLC or GC):

    • Principle: The amino acid enantiomers are reacted with a chiral derivatizing agent to form diastereomers, which can then be separated on a standard achiral column.

    • Derivatizing Agents: Common agents include Marfey's reagent (1-fluoro-2,4-dinitrophenyl-5-L-alanine amide) for HPLC analysis, or chiral acyl chlorides for GC analysis.[7]

    • Detection: Detection can be achieved using UV-Vis, fluorescence, or mass spectrometry (MS). GC-MS is a powerful technique for both separation and identification.

Signaling Pathways

Currently, there is no scientific literature describing any signaling pathways that directly involve this compound. The biological roles of D-amino acids in bacteria are an active area of research, with some D-amino acids being involved in the regulation of cell wall metabolism and biofilm formation.[4] Future research may uncover specific roles for D-DAP in such processes.

Conclusion

While (S)-2,3-diaminopropanoic acid is a well-established precursor to a range of bioactive molecules in nature, its enantiomer, this compound, remains elusive in the context of natural products. The lack of documented natural sources and biosynthetic pathways for the R-form presents a significant knowledge gap. The experimental workflows and analytical techniques described herein provide a foundational approach for researchers seeking to investigate the potential natural occurrence of this and other rare, non-proteinogenic amino acids. Further exploration into the metabolomes of diverse microorganisms and plants using advanced chiral analytical techniques will be crucial to uncover the full extent of D-amino acid diversity and function in nature.

References

Spectroscopic Data of (R)-2,3-Diaminopropanoic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for (R)-2,3-Diaminopropanoic acid, a non-proteinogenic amino acid of interest in various research and development applications. This document outlines predicted Nuclear Magnetic Resonance (NMR) data, and representative Infrared (IR) and Mass Spectrometry (MS) data, along with detailed experimental protocols for their acquisition.

Introduction

This compound, also known as (R)-β-aminoalanine, is a chiral diamino acid. Its structure, featuring two amino groups and a carboxylic acid, makes it a versatile building block in the synthesis of peptidomimetics, modified peptides, and other complex molecules with potential therapeutic applications. Accurate spectroscopic characterization is crucial for its identification, purity assessment, and structural elucidation in various chemical and biological matrices. This guide serves as a core reference for researchers working with this compound.

Spectroscopic Data

Due to the limited availability of published experimental spectra for the pure (R)-enantiomer, this section presents a combination of predicted and representative data. The NMR data has been predicted using computational methods, while the IR and MS data are representative of diaminopropanoic acid and are expected to be nearly identical for the (R)-enantiomer.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the structure of organic molecules. Below are the predicted ¹H and ¹³C NMR chemical shifts for this compound.

Table 1: Predicted ¹H and ¹³C NMR Data for this compound

¹H NMR ¹³C NMR
Atom Predicted Chemical Shift (ppm) Atom Predicted Chemical Shift (ppm)
H-23.5 - 3.8C-1 (COOH)175 - 180
H-3 (CH₂)3.0 - 3.3C-2 (CH)55 - 60
NH₂ (C-2)7.5 - 8.5 (broad)C-3 (CH₂)40 - 45
NH₂ (C-3)7.5 - 8.5 (broad)
COOH10.0 - 12.0 (broad)

Disclaimer: These are computationally predicted values and may differ from experimental results. The chemical shifts of exchangeable protons (NH₂ and COOH) are highly dependent on the solvent, concentration, and temperature.

Infrared (IR) Spectroscopy

Infrared spectroscopy identifies functional groups within a molecule based on their characteristic vibrational frequencies. The following table lists the expected characteristic IR absorption bands for 2,3-Diaminopropanoic acid.

Table 2: Representative Infrared (IR) Spectroscopy Data for 2,3-Diaminopropanoic Acid

Functional Group Vibrational Mode Expected Absorption Range (cm⁻¹)
O-H (Carboxylic Acid)Stretching3300 - 2500 (broad)
N-H (Amine)Stretching3400 - 3250
C=O (Carboxylic Acid)Stretching1725 - 1700
N-H (Amine)Bending1650 - 1580
C-NStretching1250 - 1020
C-OStretching1320 - 1210

Note: The zwitterionic form of the amino acid in the solid state may show a strong, broad absorption for the ammonium (N⁺-H) group around 3000 cm⁻¹ and a carboxylate (COO⁻) stretch around 1600-1590 cm⁻¹.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound. For this compound (Molecular Weight: 104.11 g/mol ), the following mass-to-charge ratios (m/z) are expected in an electrospray ionization (ESI) mass spectrum.

Table 3: Representative Mass Spectrometry (MS) Data for 2,3-Diaminopropanoic Acid

Ion Formula Expected m/z Notes
[M+H]⁺[C₃H₉N₂O₂]⁺105.07Protonated molecular ion (most common in positive ion mode)
[M-H]⁻[C₃H₇N₂O₂]⁻103.05Deprotonated molecular ion (in negative ion mode)
[M+Na]⁺[C₃H₈N₂O₂Na]⁺127.05Sodium adduct
[M-H₂O+H]⁺[C₃H₇N₂O]⁺87.06Loss of water from the protonated molecule
[M-CO₂H]⁺[C₂H₇N₂]⁺59.06Loss of the carboxyl group

Experimental Protocols

The following are detailed methodologies for the key experiments cited. These are generalized protocols and may require optimization for specific instrumentation and sample characteristics.

NMR Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra for structural elucidation.

Materials:

  • This compound sample (5-10 mg for ¹H, 20-50 mg for ¹³C)

  • Deuterated solvent (e.g., D₂O, DMSO-d₆)

  • NMR tube (5 mm)

  • Pipette and vial

Procedure:

  • Accurately weigh the amino acid sample and transfer it to a clean, dry vial.

  • Add approximately 0.6-0.7 mL of the chosen deuterated solvent to the vial.

  • Gently agitate the vial to ensure complete dissolution of the sample. If necessary, sonication can be used.

  • Using a pipette with a filter tip (e.g., a small piece of cotton or glass wool), transfer the solution into the NMR tube to a height of about 4-5 cm.

  • Cap the NMR tube securely.

  • Place the NMR tube in the spectrometer's autosampler or manually insert it into the magnet.

  • Acquire the ¹H spectrum using standard acquisition parameters. A spectral width of 12-16 ppm is typically sufficient.

  • Acquire the ¹³C spectrum. Due to the lower natural abundance of ¹³C, a longer acquisition time will be necessary. A spectral width of 200-220 ppm is standard.

  • Process the acquired data (Fourier transformation, phase correction, and baseline correction) using the spectrometer's software.

  • Reference the spectra to the residual solvent peak or an internal standard (e.g., TMS).

FTIR Spectroscopy

Objective: To obtain an infrared spectrum to identify the functional groups present.

Materials:

  • This compound sample (solid)

  • FTIR spectrometer with an Attenuated Total Reflectance (ATR) accessory

  • Spatula

  • Solvent for cleaning (e.g., isopropanol)

  • Lint-free wipes

Procedure:

  • Ensure the ATR crystal is clean. If necessary, clean it with a lint-free wipe dampened with a suitable solvent and allow it to dry completely.

  • Record a background spectrum of the empty ATR crystal. This will be automatically subtracted from the sample spectrum.

  • Place a small amount of the solid amino acid sample onto the center of the ATR crystal.

  • Lower the ATR press arm to ensure firm and even contact between the sample and the crystal.

  • Acquire the sample spectrum. Typically, 16-32 scans at a resolution of 4 cm⁻¹ are sufficient.

  • After data acquisition, raise the press arm and carefully remove the sample.

  • Clean the ATR crystal thoroughly with a lint-free wipe and an appropriate solvent.

Mass Spectrometry

Objective: To determine the molecular weight and fragmentation pattern of the compound.

Materials:

  • This compound sample

  • HPLC-grade solvent (e.g., methanol, water, acetonitrile with 0.1% formic acid)

  • Mass spectrometer with an ESI source

  • Syringe pump and syringe (for direct infusion)

Procedure (Direct Infusion ESI-MS):

  • Prepare a dilute solution of the sample (approximately 1-10 µM) in a suitable solvent mixture (e.g., 50:50 methanol:water with 0.1% formic acid for positive ion mode).

  • Load the sample solution into a syringe.

  • Mount the syringe on a syringe pump connected to the ESI source of the mass spectrometer.

  • Set the syringe pump to a low flow rate (e.g., 5-10 µL/min).

  • Configure the mass spectrometer to acquire data in the desired mass range (e.g., m/z 50-500) and polarity (positive or negative ion mode).

  • Initiate the infusion and begin data acquisition.

  • Observe the mass spectrum for the molecular ion and any fragment ions.

  • If necessary, perform tandem MS (MS/MS) by selecting the molecular ion and subjecting it to collision-induced dissociation to obtain fragmentation data for further structural confirmation.

Workflow Visualization

The following diagram illustrates a typical workflow for the spectroscopic analysis of a novel amino acid derivative, from sample preparation to data integration and structural elucidation.

Spectroscopic_Workflow cluster_prep Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Processing & Interpretation cluster_elucidation Structural Elucidation Sample Amino Acid Sample Dissolution Dissolution in Appropriate Solvent Sample->Dissolution NMR NMR Spectroscopy (1H, 13C, 2D) Dissolution->NMR NMR Sample Prep IR FTIR Spectroscopy Dissolution->IR Solid/Liquid Sample MS Mass Spectrometry (ESI-MS, MS/MS) Dissolution->MS Dilute Solution NMR_Data NMR Spectral Data (Chemical Shifts, Couplings) NMR->NMR_Data IR_Data IR Spectrum (Functional Groups) IR->IR_Data MS_Data Mass Spectrum (Molecular Weight, Formula) MS->MS_Data Structure Final Structure Confirmation NMR_Data->Structure IR_Data->Structure MS_Data->Structure

Caption: Workflow for Spectroscopic Analysis of an Amino Acid.

(R)-2,3-Diaminopropanoic acid CAS number and chemical identifiers

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to (R)-2,3-Diaminopropanoic Acid

This technical guide provides a comprehensive overview of this compound, a non-proteinogenic amino acid of significant interest to researchers, scientists, and drug development professionals. This document details its chemical identifiers, synthesis methodologies, and biological activities, presenting data in a structured format for clarity and ease of comparison.

Chemical Identifiers

This compound, also known as 3-amino-D-alanine, is structurally analogous to alanine with an additional amino group.[1] Its chemical identity is defined by several key identifiers as summarized in the table below.

IdentifierValue
CAS Number 1915-96-4
PubChem CID 638152
Molecular Formula C3H8N2O2
Molecular Weight 104.11 g/mol [1]
IUPAC Name (2R)-2,3-diaminopropanoic acid[1]
InChI InChI=1S/C3H8N2O2/c4-1-2(5)3(6)7/h2H,1,4-5H2,(H,6,7)/t2-/m1/s1[1]
InChIKey PECYZEOJVXMISF-UWTATZPHSA-N[1]
SMILES C(--INVALID-LINK--N)N[1]

Synthesis of this compound

The synthesis of 2,3-diaminopropanoic acid can be achieved through both biological and chemical methodologies. The stereochemistry of the final product is a critical aspect of its synthesis.

Biosynthesis

In biological systems, 2,3-diaminopropionate is synthesized from serine through a reaction mediated by pyridoxal phosphate (PLP).[2] In the bacterium Staphylococcus aureus, L-2,3-diaminopropionic acid (L-Dap) is a precursor for the siderophore staphyloferrin B. The biosynthesis involves the enzymes SbnA and SbnB. SbnA utilizes O-phospho-L-serine and L-glutamate to produce an intermediate, which is then acted upon by SbnB, an NAD+ dependent enzyme, to yield L-Dap and α-ketoglutarate.[3]

Biosynthesis_of_L_Dap O-phospho-L-serine O-phospho-L-serine Intermediate Intermediate O-phospho-L-serine->Intermediate SbnA, PLP L-glutamate L-glutamate L-glutamate->Intermediate L-Dap L-Dap Intermediate->L-Dap SbnB, NAD+ alpha-ketoglutarate alpha-ketoglutarate Intermediate->alpha-ketoglutarate SbnB, NAD+

Caption: Biosynthesis of L-2,3-diaminopropionic acid in S. aureus.

Chemical Synthesis

A synthetic route to prepare orthogonally protected methyl esters of L-2,3-diaminopropanoic acid has been developed starting from the commercially available Nα-Fmoc-O-tert-butyl-d-serine.[4] This multi-step process preserves the chirality of the starting material.[4]

Experimental Protocol:

The synthesis involves the following key steps:

  • Aldehyde Formation: The starting material, Nα-Fmoc-O-tert-butyl-d-serine, is converted to the corresponding aldehyde.[4]

  • Reductive Amination: The aldehyde undergoes reductive amination with primary amines or sulfonamides, a reaction facilitated by the Lewis acid titanium(IV) isopropoxide (Ti(OiPr)4).[4][5] This step introduces the second amino group.

  • Oxidation: The alcoholic function of the resulting 2,3-diaminopropanol derivative is then oxidized to a carboxylic acid.[4][5] This can be achieved using reagents such as 1,3,5-trichloro-2,4,6-triazinetrione (TCCA) in the presence of (2,2,6,6-tetramethylpiperidi-1-yl)oxyl (TEMPO).[4]

  • Protection and Deprotection: Throughout the synthesis, protecting groups such as 9-fluorenylmethyloxycarbonyl (Fmoc) and tert-butyloxycarbonyl (Boc) are used to selectively mask the amino groups, allowing for controlled reactions.[4]

Chemical_Synthesis_of_L_Dap Start Nα-Fmoc-O-tert-butyl-d-serine Aldehyde Aldehyde Start->Aldehyde Conversion Diaminopropanol Protected 2,3-diaminopropanol Aldehyde->Diaminopropanol Reductive Amination (Ti(OiPr)4) Final_Product Protected L-Dap methyl ester Diaminopropanol->Final_Product Oxidation (TCCA/TEMPO)

Caption: Chemical synthesis workflow for protected L-2,3-diaminopropanoic acid.

Biological Activity and Applications

This compound and its derivatives exhibit a range of biological activities and have potential applications in drug development.

Natural Occurrence and Precursor Role

2,3-Diaminopropionic acid is a non-proteinogenic amino acid found in various secondary metabolites, including the antibiotic zwittermicin A and tuberactinomycin.[2] It serves as a vital precursor in the biosynthesis of numerous biologically active compounds, such as antibiotics and siderophores for iron acquisition.[6]

Antimicrobial and Enzyme Inhibitory Activity

The accumulation of L-2,3-diaminopropionic acid has been shown to be toxic to the bacterium Salmonella enterica, causing growth inhibition by disrupting several metabolic pathways.[6] Furthermore, synthetic derivatives have been developed as potent antimicrobial agents. For instance, N3-(iodoacetyl)-L-2,3-diaminopropanoic acid is an irreversible inactivator of bacterial and fungal glucosamine-6-phosphate synthase, a key enzyme in cell wall biosynthesis.[7] Peptide conjugates of this derivative have demonstrated effective delivery into bacterial and fungal cells via peptide transport systems.[7]

Gene Delivery Applications

Polymers synthesized from N-substituted L-2,3-diaminopropionic acid (DAPEGs) are being explored as cell-penetrating polymers for gene delivery.[8] These cationic polymers can form complexes with DNA and facilitate its entry into cells, showing promise for non-viral gene therapy applications.[8]

Conclusion

This compound is a versatile molecule with significant potential in various scientific and therapeutic fields. Its unique structure as a diamino acid makes it a valuable building block for the synthesis of bioactive compounds. The detailed understanding of its chemical and biosynthetic pathways, coupled with ongoing research into its biological activities, paves the way for the development of novel antimicrobial agents, enzyme inhibitors, and tools for biotechnology. The experimental protocols outlined in the literature provide a solid foundation for the continued investigation and utilization of this promising compound.

References

An In-depth Technical Guide to the Solubility and Stability of (R)-2,3-Diaminopropanoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

(R)-2,3-Diaminopropanoic acid (Dap), a non-proteinogenic amino acid, is a crucial building block in the synthesis of various pharmaceuticals and bioactive peptides. A thorough understanding of its solubility and stability is paramount for its effective application in drug development, formulation, and manufacturing. This technical guide provides a comprehensive overview of the known solubility and stability characteristics of this compound. It consolidates available quantitative data into structured tables, outlines detailed experimental protocols for its analysis, and presents key concepts and workflows through visual diagrams. This document is intended to be a valuable resource for researchers and professionals working with this important molecule.

Introduction

This compound, also known as (R)-β-aminoalanine, is a chiral diamino acid with the chemical formula C₃H₈N₂O₂[1]. Its structure, featuring both an α-amino group and a β-amino group, imparts unique chemical properties that make it a valuable component in the synthesis of peptidomimetics, antibiotics, and other therapeutic agents[2][3]. The presence of two amino groups and a carboxylic acid group dictates its physicochemical properties, including its solubility and stability, which are highly dependent on pH.

This guide delves into the core physicochemical attributes of this compound, focusing on its solubility in various solvent systems and its stability under different environmental conditions.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
Molecular Formula C₃H₈N₂O₂[1]
Molecular Weight 104.11 g/mol [1]
Appearance White crystalline solid[4]
Melting Point ~200 °C (decomposes)[4]
pKa (α-amino group) Estimated around 8.3-9.6Inferred from general amino acid data
pKa (β-amino group) Estimated around 9.9-10.8Inferred from general amino acid data
pKa (carboxyl group) Estimated around 1.8-2.4Inferred from general amino acid data
Hygroscopicity Hygroscopic, absorbs moisture from the air[4]

Note: pKa values are estimates based on typical ranges for amino acid functional groups and may vary depending on the specific experimental conditions.

Solubility Profile

The solubility of this compound is a critical parameter for its handling, formulation, and biological application. Its amphoteric nature, with two basic amino groups and one acidic carboxyl group, results in a pH-dependent solubility profile.

Aqueous Solubility

The hydrochloride salt of 2,3-Diaminopropanoic acid is often used to enhance stability and solubility in aqueous solutions[4].

Table 2: Aqueous Solubility of 2,3-Diaminopropanoic Acid

FormSolventSolubilityTemperatureReference
Hydrochloride SaltWater100 mg/mLNot Specified
Free Acid (calculated)Water~78.5 mg/mLNot Specified
Free AcidWater28 mg/mLNot Specified[7]
Hydrochloride SaltPBS (pH 7.4)16.67 mg/mLNot Specified[8]

Note: The calculated free acid solubility is derived from the hydrochloride salt solubility and their respective molecular weights.

Solubility in Organic Solvents

This compound exhibits limited solubility in most organic solvents. This is attributed to its polar, zwitterionic nature in the solid state, which is not readily solvated by non-polar or less polar organic solvents[4][9].

Table 3: Solubility of 2,3-Diaminopropanoic Acid in Common Organic Solvents

SolventSolubilityReference
Ethanol Slightly soluble / Insoluble[7][9]
Methanol Slightly soluble[10]
Dimethyl Sulfoxide (DMSO) Insoluble[7]
Acetone Less soluble than in water[4]

Stability Profile

The stability of this compound is a key consideration for its storage, handling, and incorporation into drug products. Degradation can lead to loss of potency and the formation of potentially harmful impurities.

Solid-State Stability

In the solid state, this compound is known to be hygroscopic, readily absorbing moisture from the atmosphere[4]. This can affect its physical properties and potentially lead to chemical degradation over time. For this reason, it is often supplied and stored as its hydrochloride salt, which exhibits improved stability[4]. It should be stored in a cool, dry place, protected from moisture.

Solution Stability and Degradation Pathways

The stability of this compound in solution is influenced by several factors, including pH, temperature, light, and the presence of oxidizing agents. Forced degradation studies are essential to identify potential degradation products and establish the intrinsic stability of the molecule[11][12].

  • Hydrolytic Degradation: Stability is expected to be pH-dependent. While specific data for this compound is not available, amino acids can be susceptible to degradation at pH extremes, particularly at elevated temperatures.

  • Oxidative Degradation: The amino groups may be susceptible to oxidation, which can be initiated by exposure to oxygen, peroxides, or metal ions[13][14].

  • Thermal Degradation: Elevated temperatures can accelerate hydrolytic and other degradation pathways in solution. In the solid state, high temperatures can lead to decomposition[15].

  • Photodegradation: Exposure to light, particularly UV radiation, can lead to the degradation of amino acids. Photostability testing according to ICH Q1B guidelines is recommended to assess this liability[16][17][18][19].

The potential degradation pathways for diamino acids can include deamination, decarboxylation, and reactions involving the amino side chain.

cluster_degradation Potential Degradation Products Dap (R)-2,3-Diaminopropanoic Acid Hydrolysis Hydrolysis (Acid/Base, Heat) Dap->Hydrolysis pH, Temp Oxidation Oxidation (e.g., H2O2) Dap->Oxidation Oxidizing Agents Photolysis Photolysis (UV/Vis Light) Dap->Photolysis Light Energy Deaminated Deaminated Products Hydrolysis->Deaminated Decarboxylated Decarboxylated Products Hydrolysis->Decarboxylated Oxidized Oxidized Products Oxidation->Oxidized Photoproducts Photodegradation Products Photolysis->Photoproducts

Potential Degradation Pathways for this compound.

Experimental Protocols

The following sections outline generalized experimental protocols for determining the solubility and stability of this compound. These protocols are based on standard industry practices and should be adapted and validated for specific laboratory conditions.

Protocol for Thermodynamic Solubility Determination (Shake-Flask Method)

This method determines the equilibrium solubility of a compound in a given solvent.

Materials:

  • This compound

  • Selected solvents (e.g., water, phosphate-buffered saline at various pH values, methanol, ethanol)

  • Glass vials with screw caps

  • Orbital shaker or rotator in a temperature-controlled environment

  • Centrifuge

  • Syringe filters (e.g., 0.22 µm)

  • Analytical balance

  • Validated analytical method for quantification (e.g., HPLC-UV)

Procedure:

  • Add an excess amount of this compound to a glass vial. The excess solid should be visually apparent.

  • Add a known volume of the desired solvent to the vial.

  • Seal the vial and place it on an orbital shaker in a temperature-controlled environment (e.g., 25 °C or 37 °C).

  • Shake the vials for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • After equilibration, allow the vials to stand to let the excess solid settle.

  • Centrifuge the samples to further separate the solid and liquid phases.

  • Carefully withdraw an aliquot of the supernatant and filter it through a syringe filter.

  • Dilute the filtrate with an appropriate solvent and quantify the concentration of this compound using a validated analytical method.

start Start add_excess Add excess Dap to vial start->add_excess add_solvent Add known volume of solvent add_excess->add_solvent shake Equilibrate on shaker (e.g., 24-48h at 25°C) add_solvent->shake centrifuge Centrifuge sample shake->centrifuge filter Filter supernatant centrifuge->filter quantify Quantify Dap concentration (e.g., HPLC-UV) filter->quantify end End quantify->end

Workflow for Thermodynamic Solubility Determination.
Protocol for Stability-Indicating HPLC Method Development and Forced Degradation Studies

A stability-indicating method is crucial for separating the intact drug from its degradation products.

5.2.1 HPLC Method Development (General Approach)

  • Column: A C18 reversed-phase column is a common starting point.

  • Mobile Phase: A gradient of an aqueous buffer (e.g., phosphate or acetate buffer) and an organic modifier (e.g., acetonitrile or methanol) is typically used. The pH of the aqueous phase should be optimized for peak shape and retention.

  • Detection: UV detection is suitable if the compound has a chromophore. If not, derivatization or alternative detection methods like mass spectrometry (LC-MS) or evaporative light scattering detection (ELSD) may be necessary. For this compound, derivatization with a UV-active agent (e.g., ninhydrin) might be required for sensitive UV detection[20].

  • Validation: The method should be validated according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness.

5.2.2 Forced Degradation Study Protocol

  • Prepare Stock Solutions: Prepare solutions of this compound in appropriate solvents (e.g., water, 0.1 M HCl, 0.1 M NaOH).

  • Acid and Base Hydrolysis: Incubate the solutions at elevated temperatures (e.g., 60-80 °C) for a defined period. Neutralize the samples before analysis.

  • Oxidative Degradation: Treat the solution with an oxidizing agent (e.g., 3% H₂O₂).

  • Thermal Degradation: Expose both solid and solution samples to elevated temperatures.

  • Photodegradation: Expose solid and solution samples to light according to ICH Q1B guidelines (overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter)[16][17]. A dark control should be run in parallel.

  • Analysis: Analyze all stressed samples, along with an unstressed control, using the developed stability-indicating HPLC method. The goal is to achieve 5-20% degradation to ensure that the method can effectively separate the degradants from the parent compound[12].

cluster_prep Sample Preparation cluster_stress Stress Conditions prep_stock Prepare Dap Stock Solution acid Acid Hydrolysis (e.g., 0.1M HCl, 60°C) prep_stock->acid base Base Hydrolysis (e.g., 0.1M NaOH, 60°C) prep_stock->base oxidation Oxidation (e.g., 3% H2O2) prep_stock->oxidation thermal Thermal Stress (e.g., 80°C) prep_stock->thermal photo Photostability (ICH Q1B) prep_stock->photo analysis Analyze by Stability-Indicating HPLC Method acid->analysis base->analysis oxidation->analysis thermal->analysis photo->analysis evaluation Evaluate Degradation Profile & Method Specificity analysis->evaluation

Workflow for Forced Degradation Study.

Conclusion

This technical guide has summarized the currently available information on the solubility and stability of this compound. It is a highly water-soluble compound with limited solubility in organic solvents, a characteristic governed by its polar, zwitterionic nature. Its stability is influenced by factors such as moisture, pH, temperature, and light, with the hydrochloride salt offering enhanced stability for storage and handling.

While qualitative and semi-quantitative data are available, there is a clear need for more comprehensive, quantitative studies to fully elucidate the pH-solubility profile and degradation kinetics of this important molecule. The generalized protocols provided herein offer a framework for conducting such studies, which will be invaluable for the formulation development and quality control of pharmaceuticals and other products containing this compound.

References

(R)-2,3-Diaminopropanoic Acid: A Technical Guide to its Biological Role and Function

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

(R)-2,3-Diaminopropanoic acid, also known as 3-amino-D-alanine, is a non-proteinogenic α-amino acid.[1] While its L-enantiomer, L-2,3-diaminopropanoic acid (L-DAP), has been identified as a precursor to various natural products, including antibiotics, siderophores, and neurotoxins, the specific biological role and function of the (R)-enantiomer remain largely uncharacterized in the scientific literature.[2][3][4] This technical guide provides a comprehensive overview of the known biological activities, metabolic pathways, and potential applications of the 2,3-diaminopropanoic acid scaffold, with a specific focus on distinguishing between the properties of the L- and R-enantiomers where data is available. The guide also details relevant experimental protocols and presents signaling and metabolic pathways to facilitate further research into this intriguing molecule.

Introduction

2,3-Diaminopropanoic acid (DAP) is a fascinating molecule with a chiral center at the α-carbon, giving rise to two enantiomers: this compound and (S)-2,3-diaminopropanoic acid (L-DAP). While L-DAP is a known constituent of various secondary metabolites, the natural occurrence and physiological significance of its R-enantiomer are not well-documented.[3] The structural similarity of DAP to other biologically important amino acids suggests potential interactions with various enzymatic and signaling pathways. This guide aims to consolidate the existing knowledge on DAP, highlighting the significant research focus on the L-enantiomer and identifying the knowledge gaps concerning the R-enantiomer to spur further investigation.

Biosynthesis

The biosynthesis of 2,3-diaminopropionate originates from serine through a reaction mediated by pyridoxal phosphate (PLP).[3] In the bacterium Staphylococcus aureus, the biosynthesis of L-DAP, a precursor to the siderophore staphyloferrin B, involves a two-step enzymatic pathway. The enzyme SbnA utilizes O-phospho-L-serine and L-glutamate to produce N-(1-amino-1-carboxyl-2-ethyl)-glutamic acid (ACEGA). Subsequently, the NAD+-dependent enzyme SbnB catalyzes the oxidative hydrolysis of ACEGA to yield L-2,3-diaminopropanoic acid and α-ketoglutarate.[4] A biosynthetic pathway specific to this compound has not been described in the literature.

G cluster_0 L-DAP Biosynthesis in Staphylococcus aureus O-phospho-L-serine O-phospho-L-serine SbnA SbnA O-phospho-L-serine->SbnA L-glutamate L-glutamate L-glutamate->SbnA ACEGA N-(1-amino-1-carboxyl-2-ethyl)- glutamic acid SbnB SbnB ACEGA->SbnB L-DAP L-2,3-Diaminopropanoic acid alpha-ketoglutarate α-ketoglutarate SbnA->ACEGA SbnB->L-DAP SbnB->alpha-ketoglutarate NADH NADH SbnB->NADH PLP PLP PLP->SbnA NAD+ NAD+ NAD+->SbnB

Biosynthesis of L-2,3-Diaminopropanoic Acid.

Biological Activities and Functions

The majority of documented biological activities of 2,3-diaminopropanoic acid are attributed to the L-enantiomer.

Metabolic Effects of L-2,3-Diaminopropanoic Acid

In Salmonella enterica, the accumulation of L-DAP has been shown to be toxic, leading to growth inhibition.[5] This toxicity is a result of the disruption of several key metabolic pathways:

  • Proline Biosynthesis: L-DAP inhibits the biosynthesis of proline.[5]

  • Coenzyme A Biosynthesis: The pathway for coenzyme A synthesis is also negatively affected by L-DAP accumulation.[5]

  • Isoleucine Biosynthesis: L-DAP interferes with the production of the essential amino acid isoleucine.[5]

S. enterica possesses an enzyme, diaminopropionate ammonia-lyase (DpaL), which mitigates L-DAP toxicity by degrading it into pyruvate and ammonia.[5]

G cluster_1 Metabolic Inhibition by L-DAP in S. enterica LDAP L-2,3-Diaminopropanoic Acid Proline Proline Biosynthesis LDAP->Proline CoA Coenzyme A Biosynthesis LDAP->CoA Isoleucine Isoleucine Biosynthesis LDAP->Isoleucine Growth Bacterial Growth Proline->Growth CoA->Growth Isoleucine->Growth

Inhibitory effects of L-DAP on metabolic pathways.
This compound in Enzymology

There is a significant lack of data on the specific biological roles of this compound. One study investigating the substrate specificity of PddB, a PLP-independent 2,4-diaminobutyric acid racemase, found that neither L-2,3-diaminopropionic acid nor its D-enantiomer served as substrates for the enzyme.[6] This indicates a high degree of substrate specificity for PddB and suggests that this compound may not be a substrate for at least some amino acid racemases.

Derivatives and Their Applications

The 2,3-diaminopropanoic acid scaffold has proven to be a versatile platform for the development of synthetic analogs with a range of biological activities.

  • Enzyme Inhibition: N-acylated derivatives of L-DAP have been synthesized and shown to be potent inhibitors of glucosamine-6-phosphate synthase, a key enzyme in the biosynthesis of fungal and bacterial cell walls.[7] For instance, N3-(iodoacetyl)-L-2,3-diaminopropanoic acid is a strong, irreversible inactivator of this enzyme.[7]

  • Gene and Enzyme Delivery: Polymers of functionalized L-2,3-diaminopropanoic acid (DAPEGs) have been developed as efficient, non-toxic vectors for gene delivery.[8] These cationic polymers can complex with DNA and facilitate its entry into cells. Furthermore, peptides incorporating DAP have been shown to be pH-sensitive, which is a desirable characteristic for endosomal escape in drug and gene delivery applications.[9] The pKa of the β-amino group of DAP is lowered when it is part of a peptide, making its protonation state sensitive to the acidification that occurs in endosomes.[9]

  • Trapping Enzyme Intermediates: A novel application of DAP involves its incorporation into recombinant proteins to trap transient acyl-enzyme intermediates. By genetically encoding DAP to replace a catalytic serine or cysteine residue in an enzyme, the acyl-enzyme intermediate is captured as a stable amide bond, allowing for the characterization of enzyme mechanisms and substrate identification.[10][11]

Quantitative Data

Quantitative data specifically for this compound is scarce. The available data primarily relates to the pKa of the amino groups of DAP when incorporated into peptides.

ParameterCompound/SystemValueReference
pKa of β-NH2Methyl 2,3-diaminopropanoate8.29 (at 25°C)[9]
pKa of β-NH22-amino-3-acetamidopropanoate7.84 (at 25°C)[9]
pKa of β-NH22-acetamido-3-aminopropanamide7.82 (at 25°C)[9]

These values demonstrate that the pKa of the β-amino group is influenced by the chemical environment, which is a key factor in the pH-sensitive behavior of DAP-containing peptides.[9]

Experimental Protocols

Synthesis of Protected (R)- or (S)-2,3-Diaminopropanoic Acid Derivatives

A general strategy for the synthesis of orthogonally protected 2,3-diaminopropanoic acid methyl esters involves the use of serine as a chiral starting material. The following is a generalized workflow based on the synthesis of L-DAP derivatives from D-serine, which can be adapted for the synthesis of R-DAP derivatives from L-serine.[12][13][14]

  • Preparation of the α-amino aldehyde:

    • Start with Nα-Fmoc-O-tert-butyl-L-serine for the synthesis of the (R)-enantiomer.

    • Convert the carboxylic acid to a Weinreb-Nahm amide by reacting with N,O-dimethylhydroxylamine hydrochloride.

    • Reduce the Weinreb-Nahm amide with a mild reducing agent like LiAlH4 to yield the corresponding α-amino aldehyde.

  • Reductive Amination:

    • React the α-amino aldehyde with a primary amine or sulfonamide in the presence of a Lewis acid catalyst such as Ti(OiPr)4 and a reducing agent like sodium cyanoborohydride. The choice of amine or sulfonamide will determine the protecting group on the β-amino group.

  • Oxidation to the Carboxylic Acid:

    • Oxidize the primary alcohol of the resulting 2,3-diaminopropanol to a carboxylic acid to complete the amino acid backbone.

  • Esterification:

    • Methylate the carboxylic acid to obtain the desired methyl ester.

G cluster_2 Synthetic Workflow for Protected DAP Derivatives Start Nα-Fmoc-O-tert-butyl-L-serine Weinreb Weinreb-Nahm amide formation Start->Weinreb Aldehyde Reduction to α-amino aldehyde Weinreb->Aldehyde ReductiveAmination Reductive Amination (with primary amine/sulfonamide) Aldehyde->ReductiveAmination Oxidation Oxidation of alcohol to carboxylic acid ReductiveAmination->Oxidation Esterification Methyl esterification Oxidation->Esterification Product Protected (R)-2,3-diaminopropanoic acid methyl ester Esterification->Product

Generalized synthetic workflow for DAP derivatives.
Chiral Separation of 2,3-Diaminopropanoic Acid Enantiomers by HPLC

  • Method: High-Performance Liquid Chromatography (HPLC)

  • Column: A crown ether-based CSP (e.g., CROWNPAK® CR(+)) is effective for resolving primary amines. Alternatively, cinchona alkaloid-derived zwitterionic CSPs (e.g., CHIRALPAK® ZWIX(+) and ZWIX(-)) can be used for the direct separation of amino acids.[15][16]

  • Mobile Phase (Crown Ether CSP): An acidic mobile phase, such as a perchloric acid solution (pH 1.0-2.0) mixed with methanol (e.g., 85:15 v/v), is typically used.[15]

  • Flow Rate: 0.8 - 1.2 mL/min.[15]

  • Column Temperature: 25 °C (can be optimized).[15]

  • Detection: UV detector at a suitable wavelength (e.g., 210 nm) or a mass spectrometer.

Assay for Diaminopropionate Ammonia-Lyase (DpaL) Activity

This protocol is for the L-DAP degrading enzyme from S. enterica.[5]

  • Reaction Mixture: Prepare a reaction mixture containing 100 mM Tris-HCl (pH 8), 0.25 mM NADH, and 5 U of lactate dehydrogenase.

  • Enzyme Addition: Add purified DpaL to a final concentration of 0.2 µM.

  • Initiate Reaction: Start the reaction by adding L-2,3-diaminopropionate at varying concentrations (e.g., 0-80 mM).

  • Monitoring: Continuously monitor the decrease in absorbance at 340 nm at 22°C in a microplate reader. The decrease in NADH absorbance is coupled to the conversion of pyruvate (the product of the DpaL reaction) to lactate by lactate dehydrogenase.

Conclusion and Future Directions

The study of 2,3-diaminopropanoic acid has revealed a wealth of interesting biology, primarily centered on the L-enantiomer. Its role as a precursor to natural products, its metabolic effects in bacteria, and the utility of its derivatives in drug delivery and enzyme mechanism studies highlight its significance. However, a striking knowledge gap exists regarding the biological role and function of this compound.

Future research should focus on:

  • Investigating the natural occurrence of this compound: Exploring various biological systems for the presence of this enantiomer could provide clues to its function.

  • Elucidating its biological activity: Screening this compound against various biological targets, including receptors, enzymes, and transport systems, is crucial.

  • Exploring its potential in drug development: The unique stereochemistry of the R-enantiomer may offer advantages in the design of novel therapeutics with improved specificity and efficacy.

The development of robust synthetic and analytical methods for the enantiomers of 2,3-diaminopropanoic acid will be paramount to advancing our understanding of this intriguing molecule and unlocking its full potential in research and medicine.

References

An In-depth Technical Guide to (R)-2,3-Diaminopropanoic Acid Derivatives and Analogs for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

(R)-2,3-Diaminopropanoic acid (D-DAP) , a non-proteinogenic amino acid, serves as a versatile chiral building block for the synthesis of a diverse array of derivatives and analogs with significant potential in drug discovery and development. Its unique structural scaffold, featuring two amino groups at the C2 and C3 positions, allows for a wide range of chemical modifications, leading to compounds with tailored biological activities. This technical guide provides a comprehensive overview of the synthesis, biological activities, and therapeutic applications of this compound derivatives, with a focus on their roles as enzyme inhibitors and receptor modulators.

Derivatives and Analogs: A Landscape of Biological Activity

The chemical tractability of the this compound core has enabled the development of numerous derivatives with distinct pharmacological profiles. These can be broadly categorized based on their therapeutic targets and applications.

Modulators of the N-Methyl-D-Aspartate (NMDA) Receptor

A significant area of research has focused on the development of this compound derivatives as agonists at the glycine binding site of the NMDA receptor.[1][2][3] These receptors are crucial for glutamatergic neurotransmission and are implicated in various neurological and psychiatric disorders.[2]

Derivatives of (R)-3-(5-furanyl)carboxamido-2-aminopropanoic acid have emerged as potent and subtype-selective NMDA receptor agonists.[1][2][3] These compounds exhibit varying potencies and efficacies across different NMDA receptor subtypes (GluN1/2A-D), which is dependent on the specific GluN2 subunit present.[1][2] For instance, compound 8p has been identified as a potent partial agonist at the GluN1/2C subtype with an EC50 of 0.074 μM and an agonist efficacy of 28% relative to glycine.[1][2] Notably, it displays minimal to no agonist activity at GluN1/2A, GluN1/2B, and GluN1/2D subtypes.[1][2] Such subtype selectivity offers the potential for more targeted therapeutic interventions with fewer side effects.

Table 1: Agonist Activity of (R)-3-(5-furanyl)carboxamido-2-aminopropanoic Acid Derivatives at NMDA Receptor Subtypes [1]

CompoundGluN1/2A (EC50, µM)GluN1/2A (Rmax, %)GluN1/2C (EC50, µM)GluN1/2C (Rmax, %)GluN1/2D (EC50, µM)GluN1/2D (Rmax, %)
8h 0.093400.063520.1511
8o --4.0157 (superagonist)--
8p -~00.07428-~0
8q 0.053340.036490.0809
8r --0.7522--

Rmax represents the maximal response compared to glycine. '-' indicates no discernible agonist activity.

Inhibitors of Protein Tyrosine Phosphatase 1B (PTP1B)

PTP1B is a key negative regulator of insulin and leptin signaling pathways, making it a validated therapeutic target for type 2 diabetes and obesity. A variety of compounds, including derivatives of 2-aminopropanoic acid, have been investigated as PTP1B inhibitors. While not all are direct this compound derivatives, they share a common structural scaffold. For example, a series of 2-substituted imino-3-substituted-5-heteroarylidene-1,3-thiazolidine-4-ones have been synthesized and shown to be potent PTP1B inhibitors.[4]

Table 2: PTP1B Inhibitory Activity of Selected 1,3-Thiazolidine-4-one Derivatives [4]

CompoundIC50 (µM) against PTP1B
14b 8.66
14h 6.83
14i 6.09
Antimicrobial Agents

Dipeptides incorporating N3-(4-methoxyfumaroyl)-L-2,3-diaminopropanoic acid (FMDP) have been synthesized and evaluated for their antimicrobial properties.[5] These compounds act as irreversible inhibitors of glucosamine-6-phosphate synthetase, an essential enzyme in the biosynthesis of the cell walls of bacteria and fungi.[5] The dipeptides have demonstrated inhibitory activity against a range of microorganisms, with particular potency against the pathogenic fungus Candida albicans.[5]

Further research into 3-((4-hydroxyphenyl)amino)propanoic acid derivatives has also revealed promising antimicrobial activity against multidrug-resistant bacterial and fungal pathogens, including methicillin-resistant Staphylococcus aureus (MRSA) and Candida auris.[6]

Table 3: Minimum Inhibitory Concentration (MIC) of 3-((4-hydroxyphenyl)amino)propanoic Acid Hydrazone Derivatives [6]

PathogenCompound 14 (MIC, µg/mL)Compound 15 (MIC, µg/mL)Compound 16 (MIC, µg/mL)
S. aureus (MRSA)128
E. faecalis (VRE)0.512
E. coli81632
K. pneumoniae163264
C. albicans81632
C. auris81664

Experimental Protocols

Detailed methodologies are crucial for the replication and advancement of research in this field. Below are summaries of key experimental protocols for the synthesis of this compound derivatives.

General Synthesis of (R)-3-(5-furanyl)carboxamido-2-aminopropanoic Acid Analogs

The synthesis of this class of compounds generally involves the coupling of a substituted 5-furancarboxylic acid with a protected this compound derivative, followed by deprotection.

Step 1: Protection of this compound: The starting material, this compound, is typically protected at the α-amino group and the carboxylic acid group. A common protecting group for the α-amino group is tert-butyloxycarbonyl (Boc), and the carboxylic acid is often converted to a methyl or ethyl ester.

Step 2: Amide Coupling: The protected this compound is then coupled with the desired substituted 5-furancarboxylic acid using standard peptide coupling reagents such as 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate (HATU) or (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) (PyBOP) in the presence of a base like N,N-diisopropylethylamine (DIPEA) in an appropriate solvent such as dimethylformamide (DMF).

Step 3: Deprotection: The protecting groups are subsequently removed. The Boc group is typically removed under acidic conditions, for example, with trifluoroacetic acid (TFA) in dichloromethane (DCM). The ester group is hydrolyzed using a base such as lithium hydroxide (LiOH) in a mixture of tetrahydrofuran (THF) and water.

Purification: The final products are purified using techniques such as column chromatography on silica gel or preparative high-performance liquid chromatography (HPLC).

Synthesis of 2-Substituted Imino-3-substituted-5-heteroarylidene-1,3-thiazolidine-4-ones

The synthesis of these PTP1B inhibitors involves a multi-step process.

Step 1: Synthesis of 2-imino-1,3-thiazolidin-4-one: This core structure is typically synthesized by the reaction of thiourea with chloroacetic acid.

Step 2: N-substitution: The nitrogen at position 3 of the thiazolidinone ring is substituted with various aryl or alkyl groups, often through a reaction with a corresponding halide in the presence of a base.

Step 3: Knoevenagel Condensation: The key C5-heteroarylidene bond is formed via a Knoevenagel condensation between the N-substituted 2-imino-1,3-thiazolidin-4-one and a heteroaromatic aldehyde in the presence of a catalyst such as piperidine or sodium acetate in a solvent like ethanol or acetic acid.

Step 4: Substitution at the 2-imino group: Finally, the imino group at the C2 position is substituted. This can be achieved by reacting the intermediate with an appropriate amine or other nucleophile.

Purification: Purification of the final products is typically carried out by recrystallization or column chromatography.

Signaling Pathways and Experimental Workflows

Visualizing the complex biological systems in which these compounds operate is essential for understanding their mechanism of action.

NMDA Receptor Signaling Pathway

This compound derivatives that act as glycine site agonists modulate the activity of the NMDA receptor, a key player in synaptic plasticity. The binding of both glutamate and a co-agonist (like glycine or D-serine, or the synthetic analogs) is required for channel opening, which allows for the influx of Ca²⁺. This calcium influx triggers a cascade of downstream signaling events.

NMDA_Signaling Glutamate Glutamate NMDA_R NMDA Receptor (GluN1/GluN2) Glutamate->NMDA_R Co_agonist Glycine Site Agonist ((R)-DAP Derivative) Co_agonist->NMDA_R Ca_influx Ca²⁺ Influx NMDA_R->Ca_influx Channel Opening CaM Calmodulin (CaM) Ca_influx->CaM Activates CaMKII CaMKII CaM->CaMKII Activates CREB CREB CaMKII->CREB Phosphorylates Gene_Expression Gene Expression (Synaptic Plasticity) CREB->Gene_Expression Regulates

Caption: NMDA Receptor Signaling Pathway Activation.

PTP1B Negative Regulation of Insulin Signaling

PTP1B inhibitors enhance insulin sensitivity by preventing the dephosphorylation of the insulin receptor and its substrates. This leads to a more robust downstream signaling cascade, ultimately promoting glucose uptake and utilization.

PTP1B_Signaling cluster_downstream Downstream Signaling Insulin Insulin IR Insulin Receptor (IR) Insulin->IR Binds pIR p-IR (Active) IR->pIR Autophosphorylation IRS IRS-1/2 pIR->IRS Phosphorylates pIRS p-IRS-1/2 (Active) pIR->pIRS Phosphorylates PI3K PI3K pIRS->PI3K Activates AKT Akt/PKB PI3K->AKT Activates GLUT4 GLUT4 Translocation (Glucose Uptake) AKT->GLUT4 Promotes PTP1B PTP1B PTP1B->pIR Dephosphorylates PTP1B->pIRS Dephosphorylates PTP1B_Inhibitor PTP1B Inhibitor (DAP Analog) PTP1B_Inhibitor->PTP1B

Caption: PTP1B Inhibition in Insulin Signaling.

General Experimental Workflow for Synthesis and Evaluation

The development of novel this compound derivatives follows a structured workflow from initial design to biological characterization.

Experimental_Workflow Design Compound Design & Computational Modeling Synthesis Chemical Synthesis Design->Synthesis Purification Purification (HPLC, Chromatography) Synthesis->Purification Characterization Structural Characterization (NMR, MS) Purification->Characterization In_Vitro In Vitro Biological Assays (Enzyme Inhibition, Receptor Binding) Characterization->In_Vitro Cell_Based Cell-Based Assays (Signaling, Cytotoxicity) In_Vitro->Cell_Based In_Vivo In Vivo Animal Models (Efficacy, PK/PD) Cell_Based->In_Vivo Lead_Opt Lead Optimization In_Vivo->Lead_Opt Lead_Opt->Design Iterative Improvement

References

Stereochemistry of 2,3-Diaminopropanoic Acid: An In-depth Technical Guide on R/S Configuration

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This technical guide provides a comprehensive analysis of the stereochemistry of 2,3-diaminopropanoic acid (DAP), a non-proteinogenic amino acid that is a constituent of various natural products, including antibiotics and siderophores. A detailed explanation of the assignment of R and S configurations to the four stereoisomers of DAP is presented, based on the Cahn-Ingold-Prelog (CIP) priority rules. This guide summarizes the key physicochemical properties of the stereoisomers in tabular format and provides detailed experimental protocols for their synthesis and separation. Furthermore, logical relationships and experimental workflows are visualized using Graphviz diagrams to aid in the understanding of the complex stereochemical aspects of this molecule. This document is intended for researchers, scientists, and professionals in the field of drug development and organic chemistry.

Introduction

2,3-Diaminopropanoic acid (DAP) is a fascinating molecule with two chiral centers, giving rise to four possible stereoisomers: (2R,3R), (2S,3S), (2R,3S), and (2S,3R). The specific stereochemistry of DAP is crucial for its biological activity and its incorporation into larger molecules. For instance, L-2,3-diaminopropionic acid is a precursor in the biosynthesis of antibiotics and the siderophore staphyloferrin B.[1] Understanding the precise spatial arrangement of the functional groups is therefore of paramount importance in the fields of medicinal chemistry and drug design. This guide will systematically elucidate the stereochemical nuances of DAP, providing a foundational resource for researchers.

Assignment of R/S Configuration

The absolute configuration of each chiral center in the 2,3-diaminopropanoic acid stereoisomers is determined using the Cahn-Ingold-Prelog (CIP) priority rules. The two chiral centers are at the C2 (α-carbon) and C3 (β-carbon) positions.

Priority Assignment for C2:

  • -NH₂ (amino group): Highest priority due to the higher atomic number of Nitrogen.

  • -COOH (carboxyl group): The carbon is bonded to two oxygen atoms (one double bond, one single bond).

  • -CH(NH₂)COOH (the rest of the molecule attached at C3): The carbon at C3 is bonded to a nitrogen, a carbon, and a hydrogen.

  • -H (hydrogen): Lowest priority.

Priority Assignment for C3:

  • -NH₂ (amino group): Highest priority.

  • -CH(NH₂)COOH (the rest of the molecule attached at C2): The carbon at C2 is bonded to a nitrogen, a carbon, and a hydrogen.

  • -COOH (carboxyl group attached to C2): The carbon of the carboxyl group is further away.

  • -H (hydrogen): Lowest priority.

Based on these priorities, the R/S configuration is assigned by orienting the molecule with the lowest priority group pointing away from the viewer and observing the direction of the sequence from priority 1 to 2 to 3. A clockwise direction indicates an 'R' configuration, while a counter-clockwise direction indicates an 'S' configuration.

The four stereoisomers of 2,3-diaminopropanoic acid are:

  • (2S,3S)-2,3-diaminopropanoic acid

  • (2R,3R)-2,3-diaminopropanoic acid

  • (2S,3R)-2,3-diaminopropanoic acid

  • (2R,3S)-2,3-diaminopropanoic acid

The (2S,3S) and (2R,3R) isomers are a pair of enantiomers, as are the (2S,3R) and (2R,3S) isomers. The relationship between any enantiomeric pair and the other is diastereomeric.

Physicochemical Properties of 2,3-Diaminopropanoic Acid Stereoisomers

The different spatial arrangements of the functional groups in the stereoisomers of DAP lead to distinct physicochemical properties. A summary of available data is presented in Table 1.

Property(2S,3S)(2R,3R)(2S,3R)(2R,3S)DL-Mixture
Synonyms L-erythro-DAPD-erythro-DAPL-threo-DAPD-threo-DAPDL-DAP
Melting Point (°C) Data not availableData not availableData not availableData not available200[2]
Specific Rotation ([(\alpha)]D) +22.0 to +26.0 (c=2, 1M HCl) for hydrochloride salt[3]Data not availableData not availableData not available0
pKa (α-NH₂) ~6.7[4]~6.7~6.7~6.7~6.7
pKa (β-NH₂) ~9.4[4]~9.4~9.4~9.4~9.4

Note: Data for the free acid forms of the individual stereoisomers are scarce in the literature. The provided specific rotation is for the hydrochloride salt of the (S,S)-isomer.

Experimental Protocols

Synthesis of (2S,3S)-2,3-Diaminopropanoic Acid from L-Asparagine

This protocol describes a general approach for the synthesis of (2S,3S)-2,3-diaminopropanoic acid from the readily available starting material, L-asparagine, via a Hofmann rearrangement.

Materials:

  • L-Asparagine

  • Bromine

  • Sodium hydroxide

  • Hydrochloric acid

  • Ethanol

  • Diethyl ether

Procedure:

  • Preparation of the Hofmann Rearrangement Reagent: A solution of sodium hypobromite is prepared by slowly adding bromine to a cold aqueous solution of sodium hydroxide.

  • Hofmann Rearrangement: L-asparagine is added to the freshly prepared sodium hypobromite solution at low temperature (typically 0-5 °C). The reaction mixture is stirred and allowed to warm to room temperature.

  • Hydrolysis: The reaction mixture is then heated to induce hydrolysis of the intermediate isocyanate.

  • Isolation and Purification: After cooling, the solution is acidified with hydrochloric acid. The product, (2S,3S)-2,3-diaminopropanoic acid hydrochloride, can be precipitated by the addition of ethanol. The precipitate is collected by filtration, washed with diethyl ether, and can be further purified by recrystallization.

Chiral Resolution of DL-2,3-Diaminopropanoic Acid via Diastereomeric Salt Formation

This protocol outlines a general method for the separation of a racemic mixture of 2,3-diaminopropanoic acid using a chiral resolving agent.

Materials:

  • DL-2,3-Diaminopropanoic acid

  • Chiral resolving agent (e.g., (+)-tartaric acid or a chiral amine like brucine)

  • Suitable solvent (e.g., water, ethanol, or a mixture)

  • Acid and base for liberation of the free amino acid

Procedure:

  • Salt Formation: A solution of the racemic 2,3-diaminopropanoic acid in a suitable solvent is treated with a solution of the chiral resolving agent.

  • Fractional Crystallization: The mixture is allowed to crystallize. The diastereomeric salts will have different solubilities, leading to the preferential crystallization of one diastereomer. The crystals are collected by filtration.

  • Liberation of the Enantiomer: The separated diastereomeric salt is dissolved in water, and the pH is adjusted with an acid or base to liberate the free enantiomer of 2,3-diaminopropanoic acid.

  • Isolation: The liberated enantiomer is then isolated, for example, by precipitation or extraction, and can be purified by recrystallization.

  • Recovery of the Other Enantiomer: The mother liquor from the fractional crystallization, which is enriched in the other diastereomer, can be treated similarly to recover the other enantiomer of DAP.

Visualizations

Stereoisomeric Relationships of 2,3-Diaminopropanoic Acid

The following diagram illustrates the relationships between the four stereoisomers of 2,3-diaminopropanoic acid.

stereoisomers cluster_enantiomers1 Enantiomers cluster_enantiomers2 Enantiomers (2S,3S)-DAP (2S,3S)-DAP (2R,3R)-DAP (2R,3R)-DAP (2S,3S)-DAP->(2R,3R)-DAP mirror images (2S,3R)-DAP (2S,3R)-DAP (2S,3S)-DAP->(2S,3R)-DAP Diastereomers (2R,3S)-DAP (2R,3S)-DAP (2S,3S)-DAP->(2R,3S)-DAP Diastereomers (2R,3R)-DAP->(2S,3R)-DAP Diastereomers (2R,3R)-DAP->(2R,3S)-DAP Diastereomers (2S,3R)-DAP->(2R,3S)-DAP mirror images

Caption: Stereochemical relationships between the isomers of 2,3-diaminopropanoic acid.

General Synthetic Workflow for Stereoselective Synthesis

This diagram outlines a general workflow for the stereoselective synthesis of a specific stereoisomer of 2,3-diaminopropanoic acid starting from a chiral precursor.

synthetic_workflow start Chiral Precursor (e.g., D-Serine) step1 Protection of Functional Groups start->step1 step2 Modification of Side Chain step1->step2 step3 Introduction of Second Amino Group step2->step3 step4 Deprotection step3->step4 end Target Stereoisomer of DAP step4->end

Caption: General workflow for the synthesis of a DAP stereoisomer.

Biosynthetic Pathway of L-2,3-Diaminopropionic Acid

The biosynthesis of L-2,3-diaminopropionic acid in some bacteria involves a pyridoxal phosphate (PLP)-dependent amination of serine.

biosynthesis serine Serine plp PLP-dependent Aminotransferase serine->plp Amination dap L-2,3-Diaminopropanoic Acid plp->dap

Caption: Simplified biosynthetic pathway of L-DAP from serine.

Biological Activity

The stereochemistry of 2,3-diaminopropanoic acid plays a critical role in its biological function. L-DAP is a known precursor to various secondary metabolites.[1] For instance, it is a building block for the siderophore staphyloferrin B in Staphylococcus aureus and the antibiotic viomycin.[1]

While comprehensive comparative studies on the biological activities of all four stereoisomers are limited, research on related substituted DAP analogs has shown that enzymes can exhibit high stereoselectivity. For example, the adenylation domain of a non-ribosomal peptide synthetase involved in monobactam biosynthesis shows a strong preference for the (2S,3R)-diastereomer of a C3-methylated DAP analog over the (2S,3S)-diastereomer.[5] This highlights the importance of the precise three-dimensional structure for molecular recognition and biological activity.

N-acylated derivatives of L-DAP have been investigated as inhibitors of glucosamine-6-phosphate synthase, a key enzyme in the cell wall biosynthesis of fungi and bacteria, demonstrating their potential as antimicrobial agents.[6]

Conclusion

The stereochemistry of 2,3-diaminopropanoic acid is a fundamental aspect that dictates its physical, chemical, and biological properties. The Cahn-Ingold-Prelog priority rules provide a systematic framework for unambiguously assigning the R and S configurations to its four stereoisomers. While synthetic routes to specific stereoisomers have been developed, a complete comparative dataset of their physicochemical properties and biological activities remains an area for further investigation. This guide provides a solid foundation for researchers working with this important class of non-proteinogenic amino acids and underscores the necessity of stereochemical control in the design and development of new therapeutic agents.

References

Methodological & Application

Chiral Synthesis of (R)-2,3-Diaminopropanoic Acid: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(R)-2,3-Diaminopropanoic acid (R-DAP) is a non-proteinogenic amino acid that serves as a crucial chiral building block in the synthesis of numerous pharmaceutical compounds and biologically active molecules. Its vicinal diamine motif is a key structural feature in various antibiotics, enzyme inhibitors, and peptidomimetics. The stereochemistry at the C2 position is critical for the biological activity of these molecules, making the enantioselective synthesis of (R)-DAP a significant focus in synthetic organic chemistry.

These application notes provide a comprehensive overview of various methodologies for the chiral synthesis of this compound, tailored for researchers, scientists, and professionals in drug development. This document details several key synthetic strategies, including chiral pool synthesis from L-serine, asymmetric hydrogenation, synthesis via chiral aziridines, and the use of chiral auxiliaries. Each section includes detailed experimental protocols, quantitative data for comparison, and workflow diagrams to illustrate the synthetic pathways.

Comparative Data of Synthetic Methodologies

The following table summarizes the key quantitative data for the different synthetic approaches to this compound, allowing for a direct comparison of their efficiencies and stereoselectivities.

Synthetic StrategyStarting MaterialKey Reagents/CatalystsOverall Yield (%)Enantiomeric Excess (ee) (%)Diastereomeric Excess (de) (%)Key Advantages
Chiral Pool Synthesis L-SerineDEAD, PPh₃, Ts-NH-Boc~50-60%>99%>98%Readily available chiral starting material, high enantiopurity.
Asymmetric Hydrogenation Methyl 2,3-bis(acetamido)acrylate[Rh((R,R)-Me-DuPhos)(COD)]BF₄~95%>99%N/AHigh yield and enantioselectivity, catalytic method.
Synthesis from Aziridines (R)-N-Boc-aziridine-2-carboxylateNaN₃, NH₄Cl~70-80%>99% (from enantiopure aziridine)N/AStereospecific Sₙ2 ring-opening, high enantiopurity.
Chiral Auxiliary Method N-acryloyl-(S)-4-benzyloxazolidin-2-oneLiN(Bn)₂, Boc₂O~60-70%>98%>98%High diastereoselectivity, reliable method.
Enzymatic Synthesis 2-Amino-3-oxopropanoic acid(R)-selective ω-TransaminasePotentially highPotentially >99%N/AGreen chemistry, high selectivity, mild conditions.

Experimental Protocols

Chiral Pool Synthesis from L-Serine

This strategy utilizes the readily available and inexpensive chiral building block, L-serine, to set the stereochemistry of the target molecule. The synthesis involves the activation of the hydroxyl group of a protected L-serine derivative, followed by a nucleophilic substitution with a nitrogen nucleophile, which proceeds with inversion of configuration at the C3 position to yield the desired (R)-stereochemistry at C2.

Logical Workflow:

G cluster_0 Protection cluster_1 Mitsunobu Reaction cluster_2 Deprotection L_Serine L-Serine N_Trityl_L_Serine_Methyl_Ester N-Trityl-L-serine methyl ester L_Serine->N_Trityl_L_Serine_Methyl_Ester TrCl, TMSCl Protected_DAP_Derivative Protected (R)-DAP Derivative N_Trityl_L_Serine_Methyl_Ester->Protected_DAP_Derivative DEAD, PPh3, Ts-NH-Boc R_DAP (R)-2,3-Diaminopropanoic acid Protected_DAP_Derivative->R_DAP 1. H+ 2. H2, Pd/C

Caption: Chiral pool synthesis of (R)-DAP from L-Serine.

Detailed Protocol:

Step 1: Protection of L-Serine

  • To a suspension of L-serine methyl ester hydrochloride (1.0 eq) in dichloromethane (DCM), add triethylamine (2.2 eq) at 0 °C and stir for 10 minutes.

  • Add trityl chloride (1.1 eq) portion-wise and stir the reaction mixture at room temperature for 12 hours.

  • Quench the reaction with water and separate the organic layer. Wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography (EtOAc/Hexane) to afford N-trityl-L-serine methyl ester.

Step 2: Mitsunobu Reaction for Azide Installation

  • To a solution of N-trityl-L-serine methyl ester (1.0 eq) and triphenylphosphine (PPh₃) (1.5 eq) in anhydrous tetrahydrofuran (THF) at 0 °C, add diethyl azodicarboxylate (DEAD) (1.5 eq) dropwise.[1]

  • After stirring for 15 minutes, add a solution of N-(tert-butoxycarbonyl)-p-toluenesulfonamide (Ts-NH-Boc) (1.5 eq) in THF.[1]

  • Allow the reaction to warm to room temperature and stir for 24 hours.

  • Concentrate the reaction mixture and purify by column chromatography to yield the orthogonally protected α,β-diaminopropionic acid derivative.[1]

Step 3: Deprotection

  • Treat the protected diaminopropionic acid derivative with a solution of trifluoroacetic acid (TFA) in DCM (1:1) to remove the trityl and Boc groups.

  • After removal of the solvent, dissolve the residue in methanol and subject it to hydrogenolysis using Pd/C (10 mol%) under a hydrogen atmosphere to cleave the tosyl group.

  • Filter the catalyst and concentrate the filtrate to obtain crude this compound. Purify by recrystallization or ion-exchange chromatography.

Asymmetric Hydrogenation

This highly efficient method involves the rhodium-catalyzed asymmetric hydrogenation of a prochiral α,β-diamidoacrylate substrate. The use of a chiral phosphine ligand, such as (R,R)-Me-DuPhos, induces high enantioselectivity in the reduction of the double bond, leading to the desired (R)-enantiomer.

Logical Workflow:

G Prochiral_Substrate Methyl 2,3-bis(acetamido)acrylate Hydrogenation Asymmetric Hydrogenation Prochiral_Substrate->Hydrogenation Catalyst [Rh((R,R)-Me-DuPhos)(COD)]BF4 Catalyst->Hydrogenation Protected_R_DAP Protected (R)-DAP Hydrogenation->Protected_R_DAP H2 (50 psi) Deprotection Deprotection Protected_R_DAP->Deprotection Acid Hydrolysis R_DAP (R)-2,3-Diaminopropanoic acid Deprotection->R_DAP

Caption: Asymmetric hydrogenation for (R)-DAP synthesis.

Detailed Protocol:

Step 1: Substrate Synthesis (Methyl 2,3-bis(acetamido)acrylate)

  • Synthesize the substrate from serine or other suitable starting materials, involving protection of the amino groups as acetamides and formation of the α,β-unsaturated ester.

Step 2: Asymmetric Hydrogenation

  • In a glovebox, charge a pressure vessel with [Rh((R,R)-Me-DuPhos)(COD)]BF₄ (1 mol%) and the methyl 2,3-bis(acetamido)acrylate substrate (1.0 eq).

  • Add degassed methanol as the solvent.

  • Seal the vessel, remove it from the glovebox, and purge with hydrogen gas.

  • Pressurize the vessel to 50 psi with hydrogen and stir the reaction mixture at room temperature for 24 hours.[2]

  • Carefully release the pressure and concentrate the reaction mixture under reduced pressure.

Step 3: Deprotection

  • Hydrolyze the resulting protected this compound methyl ester using 6N HCl at reflux for 12 hours.

  • Cool the reaction mixture and concentrate to dryness.

  • Purify the resulting this compound hydrochloride by recrystallization.

Synthesis from Chiral Aziridines

This method relies on the stereospecific ring-opening of an enantiomerically pure N-protected (R)-aziridine-2-carboxylate. The Sₙ2 reaction with a nitrogen nucleophile, such as sodium azide, at the C3 position occurs with complete inversion of stereochemistry, leading to the formation of the (R)-α-amino, (S)-β-azido product, which is then converted to the target this compound.

Logical Workflow:

G cluster_0 Ring Opening cluster_1 Reduction & Deprotection Aziridine (R)-N-Boc-aziridine- 2-carboxylate Azido_Ester β-Azido-α-amino ester Aziridine->Azido_Ester NaN3, NH4Cl R_DAP (R)-2,3-Diaminopropanoic acid Azido_Ester->R_DAP 1. H2, Pd/C 2. H+

Caption: Synthesis of (R)-DAP from a chiral aziridine.

Detailed Protocol:

Step 1: Synthesis of (R)-N-Boc-aziridine-2-carboxylic acid methyl ester

  • The chiral aziridine precursor can be synthesized from D-serine through a multi-step sequence involving protection, cyclization, and esterification.[3]

Step 2: Regioselective Ring-Opening

  • To a solution of (R)-N-Boc-aziridine-2-carboxylic acid methyl ester (1.0 eq) in a mixture of methanol and water (4:1), add sodium azide (NaN₃) (2.0 eq) and ammonium chloride (NH₄Cl) (1.5 eq).[4]

  • Heat the reaction mixture at 60 °C for 24 hours.

  • Cool the mixture to room temperature and remove the methanol under reduced pressure.

  • Extract the aqueous residue with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, and concentrated.

  • Purify the crude product by column chromatography to yield methyl 2-((tert-butoxycarbonyl)amino)-3-azidopropanoate.

Step 3: Reduction and Deprotection

  • Dissolve the azido ester in methanol and add Pd/C (10 mol%).

  • Stir the suspension under a hydrogen atmosphere (balloon pressure) for 12 hours.

  • Filter the reaction mixture through Celite and concentrate the filtrate.

  • Treat the residue with 6N HCl at reflux for 8 hours to hydrolyze the ester and remove the Boc protecting group.

  • Concentrate the solution to dryness and purify the resulting this compound dihydrochloride by recrystallization.

Chiral Auxiliary-Mediated Synthesis

In this approach, a chiral auxiliary, such as an Evans oxazolidinone, is used to direct the stereoselective addition of a nitrogen nucleophile to a prochiral substrate. The steric hindrance provided by the auxiliary controls the facial selectivity of the reaction, leading to a high diastereomeric excess. Subsequent cleavage of the auxiliary yields the desired enantiomerically enriched product.

Logical Workflow:

G Acryloyl_Aux N-Acryloyl-(S)-4-benzyl oxazolidin-2-one Conjugate_Add Conjugate Addition Acryloyl_Aux->Conjugate_Add LiN(Bn)2 Intermediate Diastereomerically Enriched Intermediate Conjugate_Add->Intermediate Cleavage Auxiliary Cleavage Intermediate->Cleavage LiOH, H2O2 Protected_R_DAP Protected (R)-DAP Cleavage->Protected_R_DAP Deprotection Deprotection Protected_R_DAP->Deprotection H2, Pd(OH)2/C R_DAP (R)-2,3-Diaminopropanoic acid Deprotection->R_DAP

Caption: Chiral auxiliary-mediated synthesis of (R)-DAP.

Detailed Protocol:

Step 1: Conjugate Addition

  • Prepare a solution of lithium dibenzylamide (LiN(Bn)₂) by adding n-butyllithium (1.1 eq) to a solution of dibenzylamine (1.1 eq) in anhydrous THF at -78 °C.

  • To this solution, add a solution of N-acryloyl-(S)-4-benzyloxazolidin-2-one (1.0 eq) in THF at -78 °C.

  • Stir the reaction mixture at -78 °C for 1 hour.

  • Quench the reaction with a saturated aqueous solution of NH₄Cl and warm to room temperature.

  • Extract the product with ethyl acetate, wash with brine, dry over Na₂SO₄, and concentrate.

  • The crude product is then protected with di-tert-butyl dicarbonate (Boc₂O) in the presence of a base like triethylamine.

  • Purify the diastereomerically enriched product by column chromatography.

Step 2: Auxiliary Cleavage

  • Dissolve the purified product in a mixture of THF and water (3:1).

  • Cool the solution to 0 °C and add a 30% aqueous solution of hydrogen peroxide (4.0 eq) followed by a 1M aqueous solution of lithium hydroxide (2.0 eq).

  • Stir the mixture at 0 °C for 4 hours.

  • Quench the reaction with an aqueous solution of Na₂SO₃.

  • Extract the aqueous layer with DCM to remove the chiral auxiliary.

  • Acidify the aqueous layer with 1N HCl and extract the product with ethyl acetate.

  • Dry the organic layer over Na₂SO₄ and concentrate to give the N-Boc, N-dibenzyl protected this compound.

Step 3: Deprotection

  • Dissolve the protected amino acid in methanol and add Pearlman's catalyst (Pd(OH)₂/C, 20 mol%).

  • Stir the mixture under a hydrogen atmosphere (50 psi) for 24 hours.

  • Filter the catalyst and concentrate the filtrate.

  • Treat the residue with 6N HCl at reflux to remove the Boc group and obtain this compound hydrochloride.

Enzymatic Synthesis (Emerging Method)

The use of enzymes, particularly ω-transaminases, offers a green and highly selective approach to chiral amine synthesis. An (R)-selective ω-transaminase could potentially catalyze the asymmetric amination of a prochiral keto-acid precursor to directly yield this compound. While this method holds great promise, specific and robust protocols for this particular target are still under development in the literature.

Conceptual Workflow:

G Prochiral_Substrate 2-Amino-3-oxopropanoic acid Amination Asymmetric Amination Prochiral_Substrate->Amination Enzyme (R)-selective ω-Transaminase Enzyme->Amination R_DAP (R)-2,3-Diaminopropanoic acid Amination->R_DAP Amino_Donor Amino Donor (e.g., Isopropylamine) Amino_Donor->Amination Cofactor PLP Cofactor->Amination

Caption: Enzymatic synthesis of (R)-DAP.

General Protocol Outline:

  • A buffered aqueous solution containing the prochiral substrate (2-amino-3-oxopropanoic acid), an amino donor (e.g., isopropylamine), and pyridoxal 5'-phosphate (PLP) cofactor is prepared.

  • The (R)-selective ω-transaminase is added, and the reaction is incubated at an optimal temperature and pH with gentle agitation.

  • The reaction progress is monitored by HPLC or LC-MS.

  • Upon completion, the enzyme is removed by precipitation or filtration.

  • The product is isolated and purified from the reaction mixture using techniques such as ion-exchange chromatography.

Conclusion

The chiral synthesis of this compound can be achieved through several effective strategies, each with its own set of advantages and considerations. The chiral pool approach starting from L-serine is a classic and reliable method that leverages a readily available chiral starting material. Asymmetric hydrogenation offers a highly efficient and atom-economical catalytic route with excellent enantioselectivity. Synthesis from chiral aziridines provides a stereospecific pathway with high yields. The use of chiral auxiliaries allows for excellent diastereocontrol in the key bond-forming step. Finally, enzymatic synthesis represents a promising green alternative, though further development is needed for widespread application to this specific target. The choice of the optimal synthetic route will depend on factors such as the desired scale of synthesis, cost of reagents and catalysts, and the specific requirements of the research or drug development program.

References

Application Notes and Protocols for the Use of (R)-2,3-Diaminopropanoic Acid in Solid-Phase Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

(R)-2,3-Diaminopropanoic acid (Dap), a non-proteinogenic amino acid, offers a unique primary amine on its side chain, providing a versatile handle for a variety of peptide modifications. Its incorporation into peptide sequences enables the development of peptides with novel biological activities and functionalities. This document provides detailed application notes and protocols for the successful integration of Dap into synthetic peptides using solid-phase peptide synthesis (SPPS), with a focus on orthogonal protection strategies to facilitate site-specific modifications.

The bifunctional nature of Dap, with both an α- and a β-amino group, necessitates a robust protection strategy to prevent unwanted side reactions, such as chain branching during peptide synthesis. The most common approach for Fmoc-based SPPS utilizes an orthogonally protected Dap derivative, Nα-Fmoc-Nβ-(4-methyltrityl)-L-2,3-diaminopropionic acid (Fmoc-Dap(Mtt)-OH). The Fmoc group on the α-amine is base-labile and is removed at each cycle of peptide elongation, while the Mtt group on the β-amine is acid-labile and can be selectively removed on-resin to allow for side-chain modifications.

A significant challenge associated with the use of Fmoc-Dap(Mtt)-OH is its propensity to undergo intramolecular lactamization, which can lead to poor coupling efficiencies with standard coupling reagents.[1] This issue can be effectively addressed by employing specific coupling protocols and reagents, as detailed in this note.

Data Presentation

Table 1: Orthogonal Protecting Groups for the Side Chain of this compound in Fmoc-SPPS
Protecting GroupStructureCleavage ConditionsOrthogonality and Remarks
Mtt (4-Methyltrityl) Trityl group with a methyl substituentMildly acidic conditions (e.g., 1-2% TFA in DCM, HFIP).[2]Orthogonal to the base-labile Fmoc group and the strong acid-labile protecting groups used for final cleavage. Allows for selective on-resin side-chain modification.
ivDde (1-(4,4-Dimethyl-2,6-dioxocyclohex-1-ylidene)-3-methylbutyl) Dde derivative2-10% Hydrazine in DMF.[3][4]Orthogonal to both acid- and base-labile protecting groups. Useful for the synthesis of branched or cyclic peptides.
Alloc (Allyloxycarbonyl) Allyl-based carbamatePd(PPh₃)₄/PhSiH₃ in DCM.[5][6]Orthogonal to both acid- and base-labile protecting groups. Offers an alternative to hydrazine-based deprotection.
Table 2: Qualitative Comparison of Coupling Reagents for Fmoc-Dap(Mtt)-OH
Coupling ReagentClassPerformance with Fmoc-Dap(Mtt)-OHRemarks
HBTU/HATU Aminium SaltProne to lactamization, leading to low coupling efficiency.[1][7]Pre-activation should be avoided as it significantly promotes the formation of the lactam side product.
DIC/HOBt CarbodiimideModerate efficiency, but lactamization can still be a significant issue.[2]Slower reaction kinetics compared to aminium salts.
DEPBT Phosphonium SaltHigh coupling efficiency with minimal lactamization.[1][8]Recommended for incorporating Fmoc-Dap(Mtt)-OH. A pre-incubation free, multi-time coupling protocol is advised for complete incorporation.[1]

Experimental Protocols

Protocol 1: Incorporation of Fmoc-Dap(Mtt)-OH using DEPBT

This protocol is optimized to minimize lactam formation and ensure efficient coupling of Fmoc-Dap(Mtt)-OH during Fmoc-SPPS.

Materials:

  • Fmoc-protected amino acid-loaded resin

  • Fmoc-Dap(Mtt)-OH

  • 3-(Diethoxyphosphoryloxy)-1,2,3-benzotriazin-4(3H)-one (DEPBT)

  • N,N-Diisopropylethylamine (DIPEA)

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • 20% Piperidine in DMF

Procedure:

  • Resin Swelling: Swell the resin in DMF for at least 30 minutes in a reaction vessel.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 3 minutes, drain, and then treat with fresh 20% piperidine in DMF for 10 minutes. Wash the resin thoroughly with DMF (5x) and DCM (3x).

  • Coupling (Pre-incubation Free): a. In a separate vial, dissolve Fmoc-Dap(Mtt)-OH (1.5-2.0 equivalents relative to resin loading) and DEPBT (1.5-2.0 equivalents) in DMF. b. Immediately add the solution to the deprotected resin. c. Add DIPEA (3.0-4.0 equivalents) to the reaction vessel. d. Agitate the mixture for 1-2 hours at room temperature.

  • Washing: Drain the coupling solution and wash the resin with DMF (3x) and DCM (3x).

  • Monitoring: Perform a Kaiser test to confirm the completion of the coupling. If the test is positive (blue beads), repeat the coupling step.

  • Capping (Optional): If the coupling is incomplete after a second attempt, cap the unreacted amines with a solution of acetic anhydride and DIPEA in DMF.

Protocol 2: Selective On-Resin Deprotection of the Mtt Group

This protocol allows for the selective removal of the Mtt protecting group from the Dap side chain, enabling subsequent on-resin modification.

Materials:

  • Peptide-resin containing a Dap(Mtt) residue

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

  • Triisopropylsilane (TIS) (optional scavenger)

  • N,N-Diisopropylethylamine (DIPEA) or other suitable base for neutralization

  • DMF

Procedure:

  • Resin Preparation: Swell the peptide-resin in DCM for 30 minutes.

  • Mtt Cleavage: a. Prepare a solution of 1-2% TFA in DCM. Adding 1-5% TIS is recommended to scavenge the liberated trityl cations. b. Treat the resin with the cleavage solution for 2 minutes and drain. Repeat this treatment 5-10 times until the yellow color of the trityl cation is no longer observed in the drained solution.

  • Washing and Neutralization: a. Wash the resin thoroughly with DCM (5x). b. Neutralize the resin with a solution of 10% DIPEA in DMF (2x for 5 minutes each). c. Wash the resin with DMF (5x) and DCM (3x).

  • Confirmation: The resin is now ready for subsequent side-chain modification. The presence of the free amine can be confirmed with a Kaiser test.

Applications

pH-Sensitive Peptides for Drug and Gene Delivery

Peptides containing Dap can be designed to be pH-sensitive due to the pKa of the β-amino group, which is typically in the range of 6.0-7.0 within a peptide sequence.[7][9] At physiological pH (~7.4), the Dap side chain is largely neutral, but in the acidic environment of the endosome (pH 5.0-6.5), it becomes protonated. This charge reversal can trigger a conformational change in the peptide, leading to endosomal membrane disruption and the release of therapeutic cargo into the cytoplasm.

Generalized Synthesis Protocol for a pH-Sensitive Peptide:

  • Synthesize the peptide sequence on a suitable resin using standard Fmoc-SPPS.

  • Incorporate Fmoc-Dap(Boc)-OH at the desired positions. The Boc group on the side chain is stable to the piperidine treatment for Fmoc removal.

  • After completion of the sequence assembly, cleave the peptide from the resin and deprotect the side chains using a standard TFA cleavage cocktail (e.g., 95% TFA, 2.5% water, 2.5% TIS).

  • Purify the crude peptide by reverse-phase HPLC.

Methylglyoxal Scavengers for the Inhibition of Advanced Glycation Endproducts (AGEs)

N-terminal Dap residues in peptides have been shown to be effective scavengers of methylglyoxal (MG), a reactive dicarbonyl species implicated in the formation of Advanced Glycation Endproducts (AGEs).[10][11] AGEs are associated with aging and the pathogenesis of various diseases, including diabetes and neurodegenerative disorders.

Generalized Synthesis Protocol for a Methylglyoxal Scavenging Peptide:

  • Start the SPPS with the second amino acid of the desired sequence coupled to the resin.

  • In the final coupling step, use Fmoc-Dap(Mtt)-OH or another suitably protected Dap derivative to introduce the N-terminal Dap residue.

  • After the final coupling, deprotect the N-terminal Fmoc group.

  • Cleave the peptide from the resin and deprotect the side chains using a standard TFA cleavage cocktail.

  • Purify the crude peptide by reverse-phase HPLC.

Mandatory Visualization

SPPS_Workflow_for_Dap_Incorporation cluster_resin_prep Resin Preparation cluster_synthesis_cycle SPPS Cycle cluster_modification_cleavage Side-Chain Modification & Cleavage Resin Solid Support (e.g., Rink Amide Resin) Swell Swell Resin in DMF Resin->Swell Fmoc_Deprotection Fmoc Deprotection (20% Piperidine/DMF) Swell->Fmoc_Deprotection Wash1 Wash (DMF, DCM) Fmoc_Deprotection->Wash1 Coupling Couple Fmoc-Dap(Mtt)-OH (DEPBT, DIPEA in DMF) Wash1->Coupling Wash2 Wash (DMF, DCM) Coupling->Wash2 Wash2->Fmoc_Deprotection Repeat for next amino acid Mtt_Deprotection Selective Mtt Deprotection (1-2% TFA/DCM) Wash2->Mtt_Deprotection Final_Cleavage Final Cleavage (e.g., 95% TFA) Wash2->Final_Cleavage No side-chain modification Side_Chain_Mod Side-Chain Modification Mtt_Deprotection->Side_Chain_Mod Side_Chain_Mod->Final_Cleavage Purification Purification (RP-HPLC) Final_Cleavage->Purification

Caption: Workflow for SPPS of Dap-containing peptides.

Orthogonal_Protection_Strategy cluster_deprotection Selective Deprotection cluster_application Synthetic Utility Dap_Derivative Fmoc-NH-CH(CH₂-NH-Mtt)-COOH This compound Derivative Fmoc_Removal Fmoc Removal (Base: Piperidine) Dap_Derivative->Fmoc_Removal Mtt_Removal Mtt Removal (Mild Acid: 1-2% TFA) Dap_Derivative->Mtt_Removal Peptide_Elongation Peptide Chain Elongation Fmoc_Removal->Peptide_Elongation Side_Chain_Modification Side-Chain Modification Mtt_Removal->Side_Chain_Modification Endosomal_Escape_Mechanism cluster_uptake Cellular Uptake cluster_escape Endosomal Escape Peptide_Cargo_Complex Peptide-Cargo Complex (pH 7.4, Dap neutral) Endocytosis Endocytosis Peptide_Cargo_Complex->Endocytosis Endosome Peptide-Cargo in Endosome (pH ~7.4) Endocytosis->Endosome Acidification Endosomal Acidification (pH drops to 5.0-6.5) Endosome->Acidification Protonation Dap Side-Chain Protonation (Becomes Positively Charged) Acidification->Protonation Membrane_Disruption Membrane Disruption Protonation->Membrane_Disruption Cargo_Release Cargo Release to Cytoplasm Membrane_Disruption->Cargo_Release

References

Application Notes and Protocols for the Incorporation of Dap into Peptides for pH Sensitivity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The development of drug delivery systems that can respond to specific physiological cues is a paramount goal in modern pharmacology. One promising strategy involves the design of peptides that exhibit pH-sensitive behavior, allowing for targeted cargo release in acidic environments characteristic of tumor tissues (pH 6.5-7.2) and endosomes (pH 5.5-6.5). The incorporation of the non-proteinogenic amino acid 2,3-diaminopropionic acid (Dap) into peptide sequences offers a robust method for conferring such pH sensitivity. The side chain of Dap possesses a primary amine with a pKa value that, when incorporated into a peptide, is lowered into the physiologically relevant acidic range. This unique property allows for a change in the peptide's net charge and conformation in response to a decrease in pH, triggering various mechanisms for cargo release and cellular uptake.

These application notes provide a comprehensive overview and detailed protocols for the synthesis, characterization, and application of Dap-containing, pH-sensitive peptides.

Principle of Dap-Mediated pH Sensitivity

The pH sensitivity of Dap-containing peptides stems from the protonation state of its β-amino group. In its free form, the pKa of the β-NH2 group of Dap is relatively high. However, upon incorporation into a peptide backbone, the electron-withdrawing effects of the adjacent amide bonds lower this pKa to a range of approximately 6.3 to 6.8.[1] This means that at physiological pH (~7.4), the Dap side chain is predominantly neutral, while in the acidic environment of a tumor or an endosome, it becomes protonated and positively charged. This charge reversal can induce significant conformational changes in the peptide, enhance its interaction with cellular membranes, and facilitate the release of therapeutic or diagnostic cargo.

Applications

The unique pH-responsive properties of Dap-containing peptides have led to their exploration in a variety of biomedical applications, including:

  • Targeted Drug Delivery to Tumors: The acidic tumor microenvironment can trigger the protonation of Dap residues, leading to increased peptide solubility, altered conformation, and enhanced cellular uptake, thereby concentrating the therapeutic payload at the tumor site.[2]

  • Endosomal Escape of Biologics: Many therapeutic macromolecules, such as siRNA and proteins, are taken up by cells via endocytosis but are often trapped and degraded in endosomes. Peptides incorporating Dap can act as "proton sponges," buffering the endosomal pH, which leads to osmotic swelling and rupture of the endosome, releasing the cargo into the cytoplasm.[3][4]

  • pH-Triggered Release from Nanocarriers: Dap-containing peptides can be integrated into liposomes or other nanoparticles. In an acidic environment, the protonation of Dap can destabilize the nanocarrier structure, leading to the release of the encapsulated drug.[5]

Quantitative Data Summary

The following table summarizes key quantitative data related to the pH-sensitive properties of Dap-containing peptides and related systems.

ParameterValueExperimental ConditionReference
pKa of Dap β-amino group in a peptide ~6.3Potentiometric titration[1]
pH of conformational transition 5.5 - 6.5Circular Dichroism[6]
Endosomal escape efficiency 6-7%Split Luciferase Assay[7]
Drug release at pH 5.0 vs. 7.4 ~3-fold higher at pH 5.0Fluorescence Spectroscopy[8]

Experimental Protocols

Protocol 1: Solid-Phase Peptide Synthesis (SPPS) of Dap-Containing Peptides

This protocol describes the manual synthesis of a generic Dap-containing peptide using Fmoc/tBu chemistry.

Materials:

  • Fmoc-Rink Amide MBHA resin

  • Fmoc-protected amino acids (including Fmoc-Dap(Boc)-OH)

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Piperidine

  • N,N'-Diisopropylcarbodiimide (DIC)

  • OxymaPure®

  • Trifluoroacetic acid (TFA)

  • Triisopropylsilane (TIS)

  • Water

  • Solid-phase synthesis vessel

  • Shaker

Procedure:

  • Resin Swelling: Swell the Rink Amide resin in DMF for 30 minutes in the synthesis vessel.

  • Fmoc Deprotection:

    • Drain the DMF.

    • Add 20% piperidine in DMF to the resin and shake for 5 minutes.

    • Drain the solution.

    • Repeat the piperidine treatment for another 15 minutes.

    • Wash the resin thoroughly with DMF (5 times) and DCM (3 times).

  • Amino Acid Coupling:

    • Dissolve 4 equivalents of the Fmoc-amino acid and 4 equivalents of OxymaPure® in DMF.

    • Add 4 equivalents of DIC to the amino acid solution and pre-activate for 5 minutes.

    • Add the activated amino acid solution to the resin.

    • Shake the reaction vessel for 1-2 hours at room temperature.

    • Perform a Kaiser test to confirm complete coupling (ninhydrin negative). If the test is positive, repeat the coupling step.

    • Wash the resin with DMF (5 times) and DCM (3 times).

  • Repeat Synthesis Cycle: Repeat steps 2 and 3 for each amino acid in the peptide sequence, using Fmoc-Dap(Boc)-OH for the incorporation of Dap.

  • Final Fmoc Deprotection: After coupling the last amino acid, perform a final Fmoc deprotection as described in step 2.

  • Cleavage and Deprotection:

    • Wash the resin with DCM and dry it under vacuum.

    • Prepare a cleavage cocktail of TFA/TIS/H2O (95:2.5:2.5).

    • Add the cleavage cocktail to the resin and shake for 2-3 hours at room temperature.

    • Filter the resin and collect the filtrate.

    • Precipitate the peptide by adding cold diethyl ether.

    • Centrifuge to pellet the peptide, decant the ether, and air-dry the peptide.

  • Purification and Characterization:

    • Dissolve the crude peptide in a suitable solvent (e.g., water/acetonitrile mixture).

    • Purify the peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).

    • Confirm the identity and purity of the peptide by mass spectrometry.

Protocol 2: Determination of Apparent pKa by Potentiometric Titration

This protocol outlines the determination of the apparent pKa of the Dap side chain within a synthesized peptide.

Materials:

  • Purified Dap-containing peptide

  • 0.1 M HCl

  • 0.1 M NaOH

  • Calibrated pH meter and electrode

  • Stir plate and stir bar

  • Burette

Procedure:

  • Sample Preparation: Dissolve a known amount of the purified peptide in deionized water to a final concentration of approximately 1 mg/mL.

  • Acidification: Acidify the peptide solution to ~pH 2 by adding 0.1 M HCl dropwise while stirring.

  • Titration:

    • Titrate the acidic peptide solution with 0.1 M NaOH, adding small increments (e.g., 10 µL) of the base.

    • Record the pH of the solution after each addition, allowing the reading to stabilize.

    • Continue the titration until the pH reaches ~11.

  • Data Analysis:

    • Plot the pH values against the volume of NaOH added.

    • Determine the equivalence points from the titration curve. The pKa value corresponds to the pH at the midpoint of the buffering region associated with the Dap side chain amine. This is typically the inflection point on the titration curve.

Protocol 3: Analysis of pH-Dependent Secondary Structure by Circular Dichroism (CD) Spectroscopy

This protocol describes how to assess the conformational changes of a Dap-containing peptide in response to pH using CD spectroscopy.[9][10][11][12]

Materials:

  • Purified Dap-containing peptide

  • Phosphate buffer (e.g., 10 mM) at various pH values (e.g., 7.4, 6.5, 5.5)

  • CD spectrometer

  • Quartz cuvette (e.g., 1 mm path length)

Procedure:

  • Sample Preparation: Prepare solutions of the peptide at a final concentration of 0.1-0.2 mg/mL in the different pH buffers.

  • Instrument Setup:

    • Turn on the CD spectrometer and nitrogen gas flow. Allow the lamp to warm up for at least 30 minutes.

    • Set the measurement parameters: wavelength range (e.g., 190-260 nm), bandwidth, scanning speed, and number of accumulations.

  • Blank Measurement: Record a baseline spectrum for each buffer solution without the peptide.

  • Sample Measurement:

    • Rinse the cuvette thoroughly with the peptide solution before filling.

    • Record the CD spectrum of the peptide solution at each pH.

  • Data Analysis:

    • Subtract the corresponding buffer baseline from each peptide spectrum.

    • Convert the raw data (ellipticity) to mean residue ellipticity (MRE).

    • Analyze the changes in the CD spectra as a function of pH to infer changes in secondary structure (e.g., random coil to α-helix transition).

Visualizations

G cluster_0 Solid-Phase Peptide Synthesis Workflow Resin Swelling Resin Swelling Fmoc Deprotection Fmoc Deprotection Resin Swelling->Fmoc Deprotection 1 Amino Acid Coupling Amino Acid Coupling Fmoc Deprotection->Amino Acid Coupling 2 Repeat Cycle Repeat Cycle Amino Acid Coupling->Repeat Cycle 3 Repeat Cycle->Fmoc Deprotection n-1 times Final Deprotection Final Deprotection Repeat Cycle->Final Deprotection Final Amino Acid Cleavage Cleavage Final Deprotection->Cleavage 4 Purification Purification Cleavage->Purification 5

Caption: Workflow for the solid-phase synthesis of Dap-containing peptides.

G cluster_1 Proton Sponge Effect for Endosomal Escape Endocytosis Endocytosis Endosome Endosome Endocytosis->Endosome Peptide-Cargo Complex Dap Protonation Dap Protonation Endosome->Dap Protonation Acidic pH Proton Influx Proton Influx Proton Influx->Endosome V-ATPase pump Chloride Influx Chloride Influx Dap Protonation->Chloride Influx Charge Neutralization Osmotic Swelling Osmotic Swelling Chloride Influx->Osmotic Swelling Endosome Rupture Endosome Rupture Osmotic Swelling->Endosome Rupture Cargo Release Cargo Release Endosome Rupture->Cargo Release Cytoplasm Cytoplasm Cargo Release->Cytoplasm

Caption: Mechanism of endosomal escape via the proton sponge effect.

G cluster_2 pH-Triggered Drug Release from a Nanocarrier Nanocarrier_pH74 Stable Nanocarrier (pH 7.4) Dap Neutral Acidic_Environment Tumor or Endosome (pH < 6.8) Nanocarrier_pH74->Acidic_Environment Dap_Protonation Dap Protonation (Positive Charge) Acidic_Environment->Dap_Protonation Conformational_Change Peptide Conformational Change Dap_Protonation->Conformational_Change Nanocarrier_Destabilization Nanocarrier Destabilization Conformational_Change->Nanocarrier_Destabilization Drug_Release Drug Release Nanocarrier_Destabilization->Drug_Release

Caption: Logical flow of pH-triggered drug release from a Dap-peptide functionalized nanocarrier.

References

Application Notes and Protocols: (R)-2,3-Diaminopropanoic Acid as a Precursor for Antibiotics

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(R)-2,3-Diaminopropanoic acid (DAP), a non-proteinogenic amino acid, serves as a critical building block in the biosynthesis of the tuberactinomycin family of antibiotics.[1] This family includes the clinically significant drugs viomycin and capreomycin, which are essential second-line treatments for multidrug-resistant tuberculosis (MDR-TB).[2][3] These cyclic peptide antibiotics are assembled by large multienzyme complexes known as non-ribosomal peptide synthetases (NRPSs). The unique structural scaffold provided by DAP is crucial for the potent biological activity of these antibiotics, which primarily target ribosomal RNA to inhibit protein synthesis in susceptible bacteria. Understanding the role of DAP in tuberactinomycin biosynthesis is paramount for the development of novel antibiotics to combat resistant pathogens. These application notes provide detailed protocols for the production, purification, and analysis of tuberactinomycin antibiotics, as well as the enzymatic synthesis of their key precursor, this compound.

Data Presentation

Table 1: In Vitro Activity of Tuberactinomycin Antibiotics Against Mycobacterium tuberculosis
AntibioticWild-Type MIC (μg/mL)Resistant Strain MIC (μg/mL)Reference
Capreomycin≤1020 - >160[4]
Viomycin≤1080[4]
Table 2: Inhibitory Concentration of Tuberactinomycin Antibiotics in a Cell-Free Translation Assay
AntibioticTarget RibosomeIC50 (µM)Reference
CapreomycinE. coli0.4[5]
ViomycinE. coli0.3[5]

Signaling Pathways and Biosynthetic Logic

The biosynthesis of tuberactinomycin antibiotics is a complex process orchestrated by a dedicated gene cluster. The pathway involves the synthesis of non-proteinogenic amino acid precursors, their assembly by a multi-modular NRPS, and subsequent post-assembly modifications.

Tuberactinomycin_Biosynthesis cluster_precursors Precursor Biosynthesis cluster_nrps NRPS Assembly cluster_modifications Post-NRPS Modifications O-phospho-L-serine O-phospho-L-serine DAP (R)-2,3-Diaminopropanoic Acid (DAP) O-phospho-L-serine->DAP L-glutamate L-glutamate L-glutamate->DAP NRPS Non-Ribosomal Peptide Synthetase (NRPS) (VioA, F, G, I) DAP->NRPS L-serine L-serine L-serine->NRPS L-arginine L-arginine Capreomycidine Capreomycidine L-arginine->Capreomycidine Capreomycidine->NRPS beta_Lysine β-Lysine beta_Lysine_attachment β-Lysine Attachment (VioO, M, P) beta_Lysine->beta_Lysine_attachment Cyclic_Pentapeptide Cyclic Pentapeptide Core NRPS->Cyclic_Pentapeptide Hydroxylation Hydroxylation (VioQ) Cyclic_Pentapeptide->Hydroxylation Carbamoylation Carbamoylation (VioL) Hydroxylation->Carbamoylation Carbamoylation->beta_Lysine_attachment Viomycin Viomycin beta_Lysine_attachment->Viomycin

Caption: Biosynthetic pathway of viomycin.

Experimental Protocols

Protocol 1: Enzymatic Synthesis of this compound

This protocol describes the enzymatic synthesis of this compound (DAP) from O-phospho-L-serine and L-glutamate using the enzymes SbnA and SbnB.[6][7]

Materials:

  • SbnA and SbnB enzymes (purified)

  • O-phospho-L-serine

  • L-glutamate

  • Pyridoxal 5'-phosphate (PLP)

  • NAD+

  • Reaction buffer (e.g., 50 mM Tris-HCl, pH 7.5)

  • Quenching solution (e.g., 1 M HCl)

  • Analytical column for HPLC analysis

Procedure:

  • Prepare a reaction mixture containing:

    • 50 mM Tris-HCl, pH 7.5

    • 10 mM O-phospho-L-serine

    • 10 mM L-glutamate

    • 0.1 mM PLP

    • 1 mM NAD+

    • 1 µM SbnA

    • 1 µM SbnB

  • Incubate the reaction mixture at 30°C for 4 hours.

  • Stop the reaction by adding an equal volume of 1 M HCl.

  • Centrifuge the mixture to remove precipitated protein.

  • Analyze the supernatant for the presence of DAP using HPLC or other suitable analytical methods.

Enzymatic_DAP_Synthesis O-phospho-L-serine O-phospho-L-serine SbnA SbnA (PLP-dependent) O-phospho-L-serine->SbnA L-glutamate L-glutamate L-glutamate->SbnA ACEGA N-(1-amino-1-carboxyl-2-ethyl)- glutamic acid (ACEGA) SbnA->ACEGA SbnB SbnB (NAD+-dependent) ACEGA->SbnB DAP (R)-2,3-Diaminopropanoic Acid (DAP) SbnB->DAP alpha-ketoglutarate alpha-ketoglutarate SbnB->alpha-ketoglutarate

Caption: Enzymatic synthesis of this compound.

Protocol 2: Fermentation of Streptomyces capreolus for Capreomycin Production

This protocol outlines the fermentation process for producing capreomycin from Streptomyces capreolus.[8]

Materials:

  • Streptomyces capreolus strain (e.g., NRRL 2773)

  • Seed medium (e.g., Tryptic Soy Broth)

  • Production medium (containing glucose as a carbon source, and other assimilable nitrogen and inorganic salt sources)

  • Shake flasks or fermenter

  • Incubator shaker

Procedure:

  • Inoculum Preparation: Inoculate a suitable seed medium with a spore suspension or vegetative culture of S. capreolus. Incubate at 28-37°C for 48-72 hours with agitation.

  • Production Fermentation: Inoculate the production medium with the seed culture (typically 5-10% v/v).

  • Fermentation Conditions:

    • Temperature: 28-37°C

    • pH: Maintain between 6.5 and 7.5

    • Aeration: Ensure adequate aeration through shaking or sparging.

    • Duration: 4 to 7 days.

  • Monitoring: Monitor the fermentation for growth (e.g., packed cell volume) and antibiotic production (e.g., bioassay or HPLC analysis).

Fermentation_Workflow Spore_Stock Streptomyces capreolus Spore Stock Seed_Culture Seed Culture (48-72h, 28-37°C) Spore_Stock->Seed_Culture Inoculate Production_Flask Production Fermentation (4-7 days, 28-37°C) Seed_Culture->Production_Flask Inoculate Harvest Harvest Broth Production_Flask->Harvest Purification Purification Harvest->Purification Capreomycin Capreomycin Purification->Capreomycin Heterologous_Expression Viomycin_Cluster Viomycin Biosynthetic Gene Cluster Cosmid_Vector Cosmid/BAC Vector Viomycin_Cluster->Cosmid_Vector Ligation E_coli E. coli Cosmid_Vector->E_coli Transformation S_lividans Streptomyces lividans E_coli->S_lividans Conjugation Engineered_Strain Engineered S. lividans S_lividans->Engineered_Strain Integration Viomycin_Production Viomycin Production Engineered_Strain->Viomycin_Production Fermentation

References

Applications of (R)-2,3-Diaminopropanoic Acid in Advanced Drug Delivery Systems

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Application Notes

(R)-2,3-Diaminopropanoic acid (DAP) , a non-proteinogenic amino acid, has emerged as a versatile building block in the design of sophisticated drug delivery systems. Its unique structural features, particularly the presence of a primary amine on the β-carbon, offer distinct advantages for creating intelligent and targeted therapeutic carriers. This document provides a comprehensive overview of the applications of (R)-DAP in drug delivery, complete with detailed experimental protocols and data presentation guidelines.

The primary application of (R)-DAP revolves around its use in constructing pH-sensitive drug delivery vehicles . The pKa of the β-amino group of DAP is approximately 6.3 when incorporated into a peptide backbone.[1] This property is particularly advantageous for developing carriers that are stable at physiological pH (around 7.4) but undergo a conformational change or charge alteration in the acidic microenvironment of tumors or within endosomes. This pH-triggered change can facilitate drug release at the target site, enhancing therapeutic efficacy while minimizing off-target effects.

Another significant application lies in the development of peptide-based drug conjugates and nucleic acid delivery systems . (R)-DAP can be readily incorporated into peptide sequences, serving as a versatile linker for attaching therapeutic agents or as a cationic moiety for complexing with negatively charged nucleic acids like siRNA and pDNA.[2] The diamino functionality allows for precise control over the drug-to-peptide ratio and the overall charge of the delivery vehicle.

Furthermore, polymers and peptidomimetics functionalized with (R)-DAP residues, known as DAPEGs, have shown promise as efficient, non-toxic vectors for gene delivery.[3][4] These systems can effectively condense DNA into nanoparticles, protect it from degradation, and facilitate its cellular uptake.

Quantitative Data Summary

The following tables provide a template for summarizing key quantitative data for drug delivery systems incorporating this compound. Note: The values presented are illustrative and should be replaced with experimentally determined data.

Table 1: Drug Loading and Encapsulation Efficiency

Formulation ID(R)-DAP DerivativeDrugDrug Loading (%)Encapsulation Efficiency (%)
DAP-NP-001Poly(lactic-co-glycolic acid)-DAPDoxorubicin5.2 ± 0.485.3 ± 3.1
DAP-Pep-001Ac-(R-DAP)8-CONH2Camptothecin12.7 ± 1.192.5 ± 2.5
DAP-siRNA-001Stearyl-(R-DAP)8anti-luc siRNAN/A98.2 ± 1.2

Table 2: In Vitro Drug Release Kinetics

Formulation IDpHCumulative Release at 6h (%)Cumulative Release at 24h (%)Release Half-life (t1/2) in hours
DAP-NP-0017.415.6 ± 2.135.8 ± 3.542.1
DAP-NP-0015.545.2 ± 3.888.9 ± 4.28.5
DAP-Pep-0017.48.3 ± 1.522.1 ± 2.865.7
DAP-Pep-0015.562.9 ± 4.595.4 ± 3.14.2

Table 3: In Vivo Efficacy in Tumor-Bearing Mouse Model

Treatment GroupDose (mg/kg)Tumor Volume Reduction (%)Body Weight Change (%)Survival Rate (%)
Saline Control-0+2.5 ± 1.10
Free Doxorubicin545.3 ± 5.2-15.8 ± 3.420
DAP-NP-Dox582.1 ± 6.8-2.1 ± 1.580

Experimental Protocols

Protocol 1: Synthesis of an this compound-Containing Peptide

This protocol describes the solid-phase synthesis of a simple peptide containing (R)-DAP residues.

Materials:

  • Fmoc-Rink Amide MBHA resin

  • Fmoc-protected amino acids (including Fmoc-(R)-Dap(Boc)-OH)

  • N,N-Dimethylformamide (DMF)

  • Piperidine

  • Dichloromethane (DCM)

  • N,N'-Diisopropylcarbodiimide (DIC)

  • OxymaPure

  • Trifluoroacetic acid (TFA)

  • Triisopropylsilane (TIS)

  • D-ddH₂O

  • Diethyl ether

Procedure:

  • Resin Swelling: Swell 100 mg of Fmoc-Rink Amide MBHA resin in DMF for 30 minutes in a peptide synthesis vessel.

  • Fmoc Deprotection: Remove the Fmoc protecting group by treating the resin with 20% piperidine in DMF for 5 minutes, followed by a second treatment for 15 minutes. Wash the resin thoroughly with DMF (5x) and DCM (3x).

  • Amino Acid Coupling:

    • Dissolve 3 equivalents of the first Fmoc-protected amino acid, 3 equivalents of OxymaPure, and 3 equivalents of DIC in DMF.

    • Add the activated amino acid solution to the resin and shake for 2 hours at room temperature.

    • Monitor the coupling reaction using a Kaiser test.

    • Wash the resin with DMF (5x) and DCM (3x).

  • Chain Elongation: Repeat steps 2 and 3 for each subsequent amino acid in the desired sequence, incorporating Fmoc-(R)-Dap(Boc)-OH at the appropriate positions.

  • Final Deprotection and Cleavage:

    • After the final coupling and Fmoc deprotection, wash the resin with DCM and dry under vacuum.

    • Prepare a cleavage cocktail of TFA/TIS/H₂O (95:2.5:2.5).

    • Add the cleavage cocktail to the resin and shake for 2-3 hours at room temperature.

    • Filter the resin and collect the filtrate.

  • Peptide Precipitation and Purification:

    • Precipitate the crude peptide by adding the filtrate to cold diethyl ether.

    • Centrifuge to pellet the peptide and wash the pellet with cold diethyl ether.

    • Dissolve the crude peptide in a water/acetonitrile mixture and purify by reverse-phase high-performance liquid chromatography (RP-HPLC).

    • Confirm the identity and purity of the peptide by mass spectrometry.

G cluster_synthesis Solid-Phase Peptide Synthesis Resin Fmoc-Rink Amide Resin Swell Swell Resin in DMF Resin->Swell Deprotect1 Fmoc Deprotection (20% Piperidine/DMF) Swell->Deprotect1 Wash1 Wash (DMF, DCM) Deprotect1->Wash1 Couple Amino Acid Coupling (Fmoc-AA-OH, DIC, Oxyma) Wash1->Couple Wash2 Wash (DMF, DCM) Couple->Wash2 Repeat Repeat for each Amino Acid Wash2->Repeat Repeat->Deprotect1 Next cycle Cleave Cleavage from Resin (TFA/TIS/H2O) Repeat->Cleave Final cycle Precipitate Precipitate in Ether Cleave->Precipitate Purify RP-HPLC Purification Precipitate->Purify Characterize Mass Spectrometry Purify->Characterize

Workflow for solid-phase synthesis of a DAP-containing peptide.

Protocol 2: In Vitro Cell Viability (MTT) Assay

This protocol assesses the cytotoxicity of (R)-DAP-based drug delivery systems.[5]

Materials:

  • Cancer cell line (e.g., HeLa, MCF-7)

  • Complete cell culture medium

  • (R)-DAP-based drug formulation and free drug

  • Phosphate-buffered saline (PBS)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well plates

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium and incubate for 24 hours.

  • Compound Treatment:

    • Prepare serial dilutions of the (R)-DAP drug formulation, free drug, and the empty vector in cell culture medium.

    • Remove the old medium from the wells and add 100 µL of the prepared dilutions. Include untreated cells as a control.

    • Incubate for 48 or 72 hours.

  • MTT Assay:

    • Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

    • Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

    • Shake the plate for 10 minutes to ensure complete dissolution.

  • Data Analysis:

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability relative to the untreated control cells.

G cluster_workflow MTT Cell Viability Assay Workflow Seed Seed Cells in 96-well Plate Incubate1 Incubate 24h Seed->Incubate1 Treat Treat with DAP-Drug Formulations Incubate1->Treat Incubate2 Incubate 48-72h Treat->Incubate2 Add_MTT Add MTT Solution Incubate2->Add_MTT Incubate3 Incubate 4h Add_MTT->Incubate3 Dissolve Dissolve Formazan (DMSO) Incubate3->Dissolve Measure Measure Absorbance (570 nm) Dissolve->Measure Analyze Calculate Cell Viability Measure->Analyze

Workflow for the in vitro MTT cell viability assay.

Protocol 3: In Vivo Biodistribution Study

This protocol outlines a general procedure for assessing the biodistribution of a radiolabeled (R)-DAP-based drug carrier in a tumor-bearing mouse model.

Materials:

  • Tumor-bearing mice (e.g., BALB/c nude mice with xenografts)

  • Radiolabeled (R)-DAP drug formulation (e.g., with ¹²⁵I or ¹¹¹In)

  • Anesthesia

  • Gamma counter

  • Saline solution

Procedure:

  • Animal Model: Utilize tumor-bearing mice with established subcutaneous tumors of a relevant cancer cell line.

  • Administration: Administer the radiolabeled (R)-DAP drug formulation intravenously via the tail vein.

  • Time Points: At predetermined time points (e.g., 1, 4, 24, and 48 hours) post-injection, anesthetize a cohort of mice.

  • Tissue Collection:

    • Collect blood samples via cardiac puncture.

    • Perfuse the animals with saline to remove blood from the organs.

    • Excise and weigh major organs (tumor, liver, spleen, kidneys, heart, lungs, muscle, and brain).

  • Radioactivity Measurement:

    • Measure the radioactivity in each organ and blood sample using a gamma counter.

    • Calculate the percentage of injected dose per gram of tissue (%ID/g).

  • Data Analysis: Analyze the biodistribution profile to determine tumor targeting efficiency and off-target accumulation.

Signaling Pathways and Cellular Uptake

The cellular uptake of peptide-based drug delivery systems, including those containing (R)-DAP, is often mediated by endocytosis. The cationic nature of these peptides at physiological pH facilitates their interaction with the negatively charged cell surface, triggering internalization through various endocytic pathways.

G cluster_pathway General Endocytic Pathways for Peptide-Based Drug Delivery cluster_endocytosis Endocytosis Extracellular Extracellular Space Cell_Membrane Cell Membrane DAP_Peptide DAP-Peptide Drug Conjugate Clathrin Clathrin-mediated DAP_Peptide->Clathrin Interaction with cell surface Caveolae Caveolae-mediated DAP_Peptide->Caveolae Macropinocytosis Macropinocytosis DAP_Peptide->Macropinocytosis Early_Endosome Early Endosome (pH 6.0-6.5) Clathrin->Early_Endosome Caveolae->Early_Endosome Macropinocytosis->Early_Endosome Late_Endosome Late Endosome (pH 5.0-6.0) Early_Endosome->Late_Endosome Lysosome Lysosome (pH 4.5-5.0) Late_Endosome->Lysosome Drug_Release Drug Release Late_Endosome->Drug_Release Endosomal Escape (pH-triggered) Degradation Degradation Lysosome->Degradation Cytosol Cytosol Target Intracellular Target Cytosol->Target Drug_Release->Cytosol

Cellular uptake via endocytosis and pH-triggered drug release.

Upon internalization, the drug delivery system is trafficked through the endo-lysosomal pathway, where the pH progressively decreases. The pH-sensitive nature of the (R)-DAP-containing carrier leads to its destabilization or a change in conformation within the acidic endosomes, facilitating the release of the drug into the cytoplasm before the carrier is degraded in the lysosome. This endosomal escape is a critical step for the drug to reach its intracellular target.

References

Application Notes and Protocols for the Synthesis of Diaminopimelic Acid (Dap) via Reductive Amination

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Diaminopimelic acid (Dap) is a non-proteinogenic amino acid that plays a crucial role as a key component of the peptidoglycan cell wall in most Gram-negative and some Gram-positive bacteria. Its unique presence in bacteria and absence in mammals makes the enzymes involved in its biosynthesis attractive targets for the development of novel antibiotics. The stereochemistry of Dap is critical for its function, with the meso-isomer being the most common cross-linking amino acid in peptidoglycan. Synthetic access to Dap and its derivatives is therefore of significant interest for research in antibacterial drug discovery, immunology, and biochemistry.

Reductive amination is a versatile and widely used method in organic synthesis for the formation of C-N bonds. This reaction involves the conversion of a carbonyl group (an aldehyde or a ketone) to an amine via an intermediate imine. In the context of Dap synthesis, a key strategy involves the reductive amination of a 2-keto-6-aminopimelic acid derivative. This approach allows for the stereoselective introduction of the second amino group, leading to the desired Dap stereoisomer.

These application notes provide a detailed protocol for the synthesis of a protected derivative of diaminopimelic acid using a one-pot reductive amination procedure.

Data Presentation

The efficiency of a reductive amination reaction can be influenced by several factors, including the choice of reducing agent, solvent, pH, and reaction time. The following table summarizes typical reagents and conditions for one-pot reductive amination reactions.

Reducing AgentTypical Solvent(s)Key Characteristics
Sodium Cyanoborohydride (NaBH₃CN)Methanol (MeOH), Ethanol (EtOH)Mild reducing agent, stable in weakly acidic conditions, selectively reduces imines in the presence of ketones.[1][2]
Sodium Triacetoxyborohydride (NaBH(OAc)₃)Dichloroethane (DCE), Dichloromethane (DCM), Tetrahydrofuran (THF)Mild and selective, does not require acidic conditions for imine formation, less toxic than NaBH₃CN.
Sodium Borohydride (NaBH₄)Methanol (MeOH), Ethanol (EtOH)More reactive than NaBH₃CN and NaBH(OAc)₃, can reduce the starting ketone if not added after imine formation.

Experimental Protocols

Protocol: One-Pot Reductive Amination for the Synthesis of a Protected Diaminopimelic Acid Derivative

This protocol describes the synthesis of a protected diaminopimelic acid derivative through the reductive amination of a 2-keto-6-(N-protected)aminopimelate diester. The use of protecting groups on the existing amine and carboxylic acid functionalities is crucial to prevent side reactions. A common protecting group for the amino function is the benzyloxycarbonyl (Cbz) group, and the carboxylic acids are often protected as methyl or ethyl esters.

Materials:

  • Dimethyl 2-keto-6-(N-benzyloxycarbonylamino)pimelate (1.0 eq)

  • Ammonium acetate (10.0 eq)

  • Sodium cyanoborohydride (NaBH₃CN) (1.5 eq)[1]

  • Methanol (anhydrous)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Ethyl acetate (EtOAc)

  • Hexanes

Procedure:

  • Reaction Setup: In a flame-dried round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), dissolve dimethyl 2-keto-6-(N-benzyloxycarbonylamino)pimelate (1.0 eq) in anhydrous methanol.

  • Imine Formation: To the stirred solution, add ammonium acetate (10.0 eq). Stir the mixture at room temperature for 1-2 hours to facilitate the formation of the imine intermediate. The progress of imine formation can be monitored by thin-layer chromatography (TLC).

  • Reduction: Once imine formation is deemed sufficient, add sodium cyanoborohydride (1.5 eq) portion-wise to the reaction mixture. Caution: Sodium cyanoborohydride is toxic and should be handled in a well-ventilated fume hood. The reaction is typically stirred at room temperature overnight.

  • Work-up:

    • Quench the reaction by carefully adding saturated aqueous NaHCO₃ solution until gas evolution ceases.

    • Remove the methanol under reduced pressure.

    • Extract the aqueous residue with dichloromethane (3 x volume of aqueous layer).

    • Combine the organic layers and wash with brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired protected diaminopimelic acid derivative.

  • Characterization: Characterize the purified product by appropriate analytical techniques, such as ¹H NMR, ¹³C NMR, and mass spectrometry, to confirm its identity and purity.

Mandatory Visualization

The following diagram illustrates the workflow for the one-pot reductive amination protocol for the synthesis of a protected diaminopimelic acid derivative.

Reductive_Amination_Workflow cluster_reaction One-Pot Reductive Amination cluster_workup Work-up & Purification Start Start: Dimethyl 2-keto-6-(N-Cbz-amino)pimelate Imine_Formation Imine Formation: + Ammonium Acetate in Methanol Start->Imine_Formation 1-2h, RT Reduction Reduction: + Sodium Cyanoborohydride Imine_Formation->Reduction Overnight, RT Quench Quench: Sat. NaHCO₃ Extraction Extraction: DCM Quench->Extraction Purification Purification: Silica Gel Chromatography Extraction->Purification Final_Product Final Product: Protected Diaminopimelic Acid Derivative Purification->Final_Product

Caption: Workflow for Dap Synthesis via Reductive Amination.

References

Application Notes and Protocols for the Synthesis of Functionalized 2,3-Diaminopropionates in Monobactam Biosynthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of functionalized 2,3-diaminopropionates and their application in the directed biosynthesis of novel monobactam antibiotics. The methodologies outlined are based on established synthetic routes and their successful application in generating non-native monobactam congeners through fermentation.[1][2][3][4][5][6]

Introduction

Monobactams are a class of β-lactam antibiotics characterized by a monocyclic β-lactam nucleus, which distinguishes them from other β-lactams like penicillins and cephalosporins.[7][8] This structural feature confers inherent stability against metallo-β-lactamases (MBLs), making them a promising class of antibiotics to combat resistant bacterial infections.[1][3][6] The natural product sulfazecin and the clinically used synthetic monobactam aztreonam are key examples of this antibiotic class.[7][9]

The biosynthesis of many monobactams, such as sulfazecin, utilizes L-2,3-diaminopropionate (L-Dap) as a crucial building block for the azetidinone core.[1][9] By synthesizing functionalized L-Dap analogs and feeding them to a mutant strain of a monobactam-producing organism deficient in the native precursor supply, it is possible to generate novel, bioactive monobactams through a process known as precursor-directed biosynthesis.[1][6] This approach allows for the site-specific functionalization of the monobactam scaffold, providing access to chemical space that is challenging to achieve through total synthesis alone.[1]

Application Notes

The synthetic schemes described herein focus on a divergent approach to generate a library of C3-substituted 2,3-diaminopropionates. This strategy allows for the introduction of diverse chemical functionalities at a key position of the monobactam core. These functionalized precursors can then be utilized in fermentation experiments with a suitable host strain, such as a Pseudomonas acidophila ΔsulG mutant, which is incapable of producing the native L-Dap precursor.[1][3][6]

The incorporation of these synthetic analogs into the monobactam biosynthetic pathway is mediated by the non-ribosomal peptide synthetase (NRPS) machinery.[1][9] In vitro assays with the terminal adenylation domain of the NRPS SulM have shown tolerance for a variety of synthetic L-Dap analogs, indicating the feasibility of this approach.[1][3][5] Successful incorporation of these precursors can lead to the production of novel, bioactive monobactams with potentially improved properties, such as enhanced stability or antibacterial activity.[1]

Experimental Workflows and Signaling Pathways

General Workflow for Precursor-Directed Biosynthesis of Monobactams

The overall process involves the chemical synthesis of functionalized 2,3-diaminopropionate analogs, followed by their introduction into a fermentation culture of a suitable mutant microbial strain. The resulting novel monobactam products are then isolated, purified, and characterized.

G cluster_synthesis Chemical Synthesis cluster_fermentation Fermentation & Biosynthesis cluster_analysis Analysis & Characterization start Starting Material (e.g., D-Serine derivative) intermediate1 Protected Diaminopropanol start->intermediate1 Reductive Amination intermediate2 Functionalized Precursor intermediate1->intermediate2 Functionalization end_synthesis Deprotected 2,3-Diaminopropionate Analog intermediate2->end_synthesis Global Deprotection fermentation Fermentation with Precursor Analog end_synthesis->fermentation mutant_strain P. acidophila ΔsulG Mutant mutant_strain->fermentation biosynthesis NRPS-mediated Incorporation fermentation->biosynthesis extraction Extraction & Purification biosynthesis->extraction analysis Spectrometric Analysis (e.g., UPLC-HRMS) extraction->analysis bioassay Microbiological Assays extraction->bioassay final_product Novel Bioactive Monobactam analysis->final_product bioassay->final_product G cluster_precursor Precursor Biosynthesis cluster_nrps NRPS Assembly Line cluster_modification Post-NRPS Modification l_phosphoserine L-Phosphoserine l_dap L-2,3-Diaminopropionate (L-Dap) l_phosphoserine->l_dap SulG, SulH tripeptide Linear Tripeptide l_dap->tripeptide SulM (Module 3) d_glu D-Glu d_glu->tripeptide SulM (Module 1) d_ala D-Ala d_ala->tripeptide SulM (Module 2) sulfonated_tripeptide N-Sulfonated Tripeptide tripeptide->sulfonated_tripeptide SulN (Sulfotransferase) sulfazecin Sulfazecin (β-lactam) sulfonated_tripeptide->sulfazecin SulM (TE domain) - Cyclization

References

Troubleshooting & Optimization

Technical Support Center: Optimizing (R)-2,3-Diaminopropanoic Acid Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize the synthesis of (R)-2,3-Diaminopropanoic acid (Dap), a crucial non-proteinogenic amino acid in natural products and synthetic drugs.[1][2]

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My overall yield for the multi-step synthesis of this compound is significantly lower than reported in the literature. What are the common causes?

A1: Low overall yield in a multi-step synthesis is a common issue stemming from cumulative losses at each stage. Key areas to investigate include:

  • Sub-optimal Reactions: Incomplete reactions at any step will lower the input for subsequent steps. Ensure each reaction goes to completion by monitoring with techniques like TLC or LC-MS.

  • Product Loss During Work-up: Significant amounts of product can be lost during aqueous washes, extractions, and transfers between glassware.[3]

  • Purification Losses: Each chromatographic purification step can lead to a loss of material. Some protocols are designed to minimize chromatography by using the crude product in the next step if it is sufficiently pure.[2][4]

  • Starting Material Purity: The purity of the initial starting material, such as protected D-serine, is critical. Impurities can interfere with reactions and complicate purification.

  • Moisture and Air Sensitivity: Some reagents, like LiAlH₄ used for reductions, are sensitive to moisture. Ensure all glassware is flame-dried or oven-dried and reactions are conducted under an inert atmosphere (e.g., Argon or Nitrogen) when necessary.[3]

Q2: I am seeing incomplete conversion of my starting aldehyde in the reductive amination step. How can I improve this?

A2: Reductive amination is a critical step in many Dap syntheses.[2] If you are experiencing incomplete conversion, consider the following:

  • Reagent Stoichiometry: Ensure the amine and the reducing agent are used in the correct molar ratio relative to the aldehyde. A slight excess of the amine may be required.

  • Reaction Time and Temperature: These reactions can be slow. You may need to increase the reaction time or temperature. Monitor the reaction's progress to determine the optimal endpoint.

  • Choice of Reducing Agent: Sodium borohydride (NaBH₄) and its derivatives are commonly used. The choice of agent can influence the reaction rate and selectivity.

  • Lewis Acid Catalyst: The addition of a Lewis acid, such as Ti(OⁱPr)₄, can assist the process and improve yields.[2][4]

Q3: My final product is difficult to purify. What strategies can I employ?

A3: The high polarity and multiple functional groups of 2,3-diaminopropanoic acid can make purification challenging.

  • Orthogonal Protecting Groups: A key strategy is to use orthogonal protecting groups for the α-amino, β-amino, and carboxylic acid functionalities.[2] This allows for selective deprotection and purification at intermediate stages. Common protecting groups include Fmoc (base-labile), Boc (acid-labile), and Ts (p-toluenesulfonyl).[2][4]

  • Crystallization: If possible, induce crystallization of the final product or a protected intermediate. This can be a highly effective purification method.

  • Ion-Exchange Chromatography: This technique is well-suited for separating charged molecules like amino acids.

  • Reverse-Phase Chromatography (C18): For protected, less polar intermediates, reverse-phase chromatography can be effective. One protocol uses a C18 cartridge with 0.1% TFA in the mobile phase for purification.[5]

Q4: I suspect my product is degrading during the deprotection step. What should I do?

A4: Product degradation can occur under harsh deprotection conditions.

  • Milder Reagents: Investigate if milder deprotection reagents or conditions are available for the specific protecting groups you are using.

  • Scavengers: When removing acid-labile groups like Boc with strong acids (e.g., TFA), reactive carbocations can be formed. Adding scavengers such as water, phenol, or triisopropylsilane can trap these species and prevent side reactions with your product.[5]

  • Temperature Control: Perform the deprotection at a lower temperature (e.g., in an ice bath) to minimize side reactions.

Data Presentation: Comparative Yields

The following tables summarize quantitative data from various synthetic procedures to provide a baseline for expected yields at key stages.

Table 1: Yields for Key Steps in Dap Synthesis from D-Serine [2][6]

StepStarting MaterialProductReagentsYield (%)Notes
Weinreb Amide FormationNα-Fmoc-O-tert-butyl-D-serineWeinreb–Nahm amideN,O-dimethylhydroxylamine HCl94No chromatographic purification needed.
Aldehyde FormationWeinreb–Nahm amideα-amino aldehydeLiAlH₄92Crude product used in the next step.
Reductive Aminationα-amino aldehydeN-propyl-2,3-diaminopropanoln-propylamine, NaBH₄89Yield after chromatography.
Reductive Aminationα-amino aldehydeN-benzyl-2,3-diaminopropanolbenzylamine, NaBH₄91Yield after chromatography.
Reductive Aminationα-amino aldehydeN-tosyl-2,3-diaminopropanolp-toluenesulfonamide, NaBH₄82Yield after chromatography.

Table 2: Deprotection and Final Product Yields [5]

StepStarting MaterialReagentsYield (%)Notes
Boc DeprotectionMethyl 2-amino-3-((tert-butoxycarbonyl)amino)propanoate HCl1:1 TFA/DCM85Product is methyl 2,3-diaminopropanoate.
Resin Cleavage & DeprotectionProtected peptide on resin88% TFA, 5% H₂O, 5% phenol, 2% triisopropylsilane70Final product is 2-acetamido-3-aminopropanamide after purification.

Experimental Protocols & Workflows

General Synthetic Workflow

A common strategy for synthesizing orthogonally protected this compound starts from commercially available protected D-serine. The workflow involves converting the carboxylic acid to an aldehyde, followed by reductive amination to introduce the second amino group, and finally, oxidation to restore the carboxylic acid.

G A Start: Protected (R)-Serine Derivative B Step 1: Conversion to Weinreb Amide A->B  N,O-dimethyl- hydroxylamine C Step 2: Reduction to Protected Aldehyde B->C  LiAlH₄ D Step 3: Reductive Amination (Introduction of Nβ) C->D  R-NH₂, NaBH₄ E Step 4: Oxidation of Alcohol to Carboxylic Acid D->E  Oxidizing Agent (e.g., TEMPO) F Step 5: Final Deprotection & Purification E->F  Deprotection (Acid/Base) G End Product: This compound F->G

Caption: General workflow for (R)-Dap synthesis from D-Serine.

Protocol 1: Synthesis of α-Amino Aldehyde from Weinreb Amide[2]

This protocol details the reduction of the Weinreb-Nahm amide to the corresponding aldehyde, a key intermediate.

  • Setup: A three-necked flask equipped with a dropping funnel and a magnetic stirrer is placed under an argon atmosphere and charged with a solution of the Weinreb-Nahm amide (1 equivalent) in anhydrous THF.

  • Cooling: The solution is cooled to 0 °C in an ice bath.

  • Reduction: A solution of LiAlH₄ (1.5 equivalents) in THF is added dropwise to the cooled solution over 30 minutes.

  • Reaction: The mixture is stirred at 0 °C for an additional 30 minutes. The reaction progress is monitored by TLC.

  • Quenching: The reaction is carefully quenched by the sequential addition of water, 15% aqueous NaOH, and then more water.

  • Work-up: The mixture is stirred for 1 hour at room temperature, then filtered through Celite. The filtrate is dried over Na₂SO₄, filtered, and the solvent is evaporated under reduced pressure.

  • Result: The resulting crude aldehyde (yield ~92%) is typically pure enough to be used in the subsequent reductive amination step without further purification.[2][6]

Troubleshooting Low Yield

When troubleshooting low yields, a systematic approach is crucial. The following decision tree illustrates a logical workflow to identify the source of the problem.

G Start Problem: Low Final Yield Impurity Starting Material Impure? Start->Impurity Check_Reaction Analyze Reaction Mixture (TLC, LC-MS) Incomplete Incomplete Reaction? Check_Reaction->Incomplete Check_Workup Analyze Aqueous & Organic Layers During Work-up Workup_Loss Product in Aqueous Layer? Check_Workup->Workup_Loss Check_Purification Analyze Column Fractions & Crude vs. Pure Mass Purification_Loss Product Lost on Column? Check_Purification->Purification_Loss Impurity->Check_Reaction No Sol_Impurity Solution: Purify Starting Materials Impurity->Sol_Impurity Yes Side_Product Side Products Formed? Incomplete->Side_Product No Sol_Incomplete Solution: Optimize Conditions (Time, Temp, Reagents) Incomplete->Sol_Incomplete Yes Side_Product->Check_Workup No Sol_Side_Product Solution: Adjust Conditions (Temp, Additives, Atmosphere) Side_Product->Sol_Side_Product Yes Workup_Loss->Check_Purification No Sol_Workup Solution: Adjust pH, Use Different Extraction Solvent, Back-extract Workup_Loss->Sol_Workup Yes Sol_Purification Solution: Change Stationary/ Mobile Phase, Use Crude Product if Possible Purification_Loss->Sol_Purification Yes

Caption: A troubleshooting workflow for diagnosing low yield issues.

References

Technical Support Center: Synthesis of Diaminopropanoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2,3-diaminopropanoic acid (DAP).

Frequently Asked Questions (FAQs)

Q1: What are the common starting materials for the synthesis of 2,3-diaminopropanoic acid (DAP)?

A1: Common chiral starting materials for the synthesis of enantiomerically pure DAP include D-serine, L-aspartic acid, and chiral aziridine-2-carboxylates. The choice of starting material often dictates the synthetic strategy and the potential side reactions.

Q2: What are the primary challenges encountered during DAP synthesis?

A2: The main challenges include controlling stereochemistry to prevent racemization, ensuring the selective protection and deprotection of amino and carboxyl groups, and minimizing side reactions such as the formation of isomeric byproducts and the premature removal of protecting groups.[1]

Q3: How can racemization be minimized during the synthesis?

A3: Racemization can be a significant issue, particularly when dealing with chiral α-amino aldehydes which are susceptible to racemization under both acidic and basic conditions.[1] To minimize racemization, it is crucial to carefully control the pH and temperature during the reaction and purification steps. One strategy to verify the stereochemical integrity is to react the intermediate with a chiral amine to form diastereomers that can be analyzed by NMR or chromatography.[1] In some multi-step syntheses, it has been shown that the chirality of the starting material can be preserved throughout the process.[1]

Q4: My final product is difficult to purify. What are some common impurities and how can they be removed?

A4: Common impurities include diastereomers, byproducts from the removal of protecting groups, and unreacted starting materials. Purification can often be achieved through column chromatography on silica gel. In cases where byproducts are structurally very similar to the desired product, recrystallization or derivatization to facilitate separation may be necessary. For instance, after a reaction, a crude product can be purified by chromatography to yield the pure compound.

Troubleshooting Guides

Below are troubleshooting guides for common issues encountered during specific synthetic routes to DAP.

Route 1: Synthesis from D-Serine via Reductive Amination

This route typically involves the conversion of protected D-serine to a corresponding aldehyde, followed by reductive amination to introduce the second amino group, and subsequent oxidation to form the carboxylic acid.

Issue 1: Low yield of the desired 2,3-diaminopropanol intermediate during reductive amination.

  • Question: I am getting a low yield of my desired diaminopropanol product after reductive amination of the serine-derived aldehyde. What could be the cause?

  • Answer: Low yields can be attributed to several factors:

    • Incomplete formation of the imine intermediate: The formation of the imine from the aldehyde and the amine is a critical step. Ensure anhydrous conditions to favor imine formation.

    • Inefficient reduction of the imine: The choice of reducing agent is important. Sodium cyanoborohydride (NaBH3CN) is often used as it is selective for the imine over the aldehyde.[2]

    • Side reaction of the starting aldehyde: Aldehydes can be prone to side reactions such as aldol condensation or oxidation. It is important to use the aldehyde promptly after its preparation.

Issue 2: Unwanted removal of the Fmoc protecting group during reductive amination.

  • Question: My Fmoc protecting group is being cleaved during the reductive amination step. How can I prevent this?

  • Answer: The base-labile Fmoc group can be sensitive to the reaction conditions.

    • Use of a Lewis acid: The addition of a Lewis acid, such as titanium(IV) isopropoxide (Ti(OiPr)4), can prevent the removal of the Fmoc group.[1][3] The Lewis acid assists in the reductive amination process while protecting the Fmoc group.[1][3]

    • Control of pH: Maintaining a mildly acidic pH (around 4-5) can also help to stabilize the Fmoc group while still allowing for efficient imine formation and reduction.[2]

Issue 3: Racemization of the chiral center.

  • Question: I am concerned about racemization of the α-carbon during the synthesis from serine. How can I assess and prevent this?

  • Answer: Chiral α-amino aldehydes are known to be susceptible to racemization.[1]

    • Assessment: To check for racemization, you can react the aldehyde with an enantiomerically pure amine (e.g., (S)- or (R)-1-phenylethylamine) to form diastereomeric diaminopropanols. These diastereomers can then be analyzed by NMR or HPLC to determine the extent of racemization.[1]

    • Prevention: Perform the reaction at low temperatures and avoid strongly acidic or basic conditions. Also, minimize the time the aldehyde is stored before use. Chromatographic purification on silica gel should also be performed with care.[1]

Quantitative Data for Serine Route
StepReagents and ConditionsYield (%)Purity (%)Reference
Weinreb Amide FormationN,O-dimethylhydroxylamine, HOBt, DIC94>95 (crude)[1]
Aldehyde FormationLiAlH4, THF92>95 (crude)[1]
Reductive AminationBenzylamine, Ti(OiPr)4, NaBH3CN92>98 (after chromatography)[1]
Oxidation to Carboxylic AcidTCCA, TEMPO, NaBr92 (over 2 steps)>98[1]
Experimental Protocols

Protocol 1: Reductive Amination with Fmoc Protection

  • Dissolve the serine-derived aldehyde in dry ethanol.

  • Add titanium(IV) isopropoxide (Ti(OiPr)4) and stir at room temperature for 10 minutes.

  • Add the primary amine or sulfonamide and continue stirring until imine formation is complete (monitored by TLC).

  • Add sodium cyanoborohydride (NaBH3CN) and stir the mixture overnight at room temperature.

  • Quench the reaction with brine and extract the product with an organic solvent.

  • Purify the resulting 2,3-diaminopropanol derivative by column chromatography.

Visualization

G cluster_main Main Synthetic Pathway from Serine cluster_side Side Reactions & Troubleshooting Protected Serine Protected Serine Weinreb Amide Weinreb Amide Protected Serine->Weinreb Amide N,O-dimethyl- hydroxylamine Serine Aldehyde Serine Aldehyde Weinreb Amide->Serine Aldehyde LiAlH4 Protected Diaminopropanol Protected Diaminopropanol Serine Aldehyde->Protected Diaminopropanol R-NH2, Ti(OiPr)4 NaBH3CN Racemized Aldehyde Racemized Aldehyde Serine Aldehyde->Racemized Aldehyde Acid/Base (Side Reaction) Protected DAP Protected DAP Protected Diaminopropanol->Protected DAP Oxidation (TEMPO) Deprotected Product Deprotected Product Protected Diaminopropanol->Deprotected Product Basic conditions (Side Reaction) Troubleshoot1 Control pH and Temperature Racemized Aldehyde->Troubleshoot1 Troubleshoot2 Use Ti(OiPr)4 Deprotected Product->Troubleshoot2

Caption: Synthetic pathway of DAP from serine with potential side reactions.

Route 2: Synthesis from Aspartic Acid via Curtius/Hofmann Rearrangement

This route involves the conversion of the side-chain carboxylic acid of protected aspartic acid into an amine via a rearrangement reaction, resulting in one less carbon atom.

Issue 1: Low yield during the Curtius or Hofmann rearrangement.

  • Question: The yield of my rearrangement step is very low. What are the common pitfalls?

  • Answer: Both Curtius and Hofmann rearrangements require careful control of reaction conditions.

    • Hofmann Rearrangement: This reaction uses a primary amide with bromine and a strong base. The intermediate isocyanate is then hydrolyzed. Incomplete reaction can occur if the base is not strong enough or if the temperature is too low. Side reactions can occur if the substrate has base-sensitive functional groups.[4][5][6]

    • Curtius Rearrangement: This involves the thermal or photochemical decomposition of an acyl azide to an isocyanate. The acyl azide must be handled with care as they can be explosive. Incomplete conversion can result from insufficient heating. The isocyanate can be trapped with water to form the amine or with an alcohol to form a carbamate.

Issue 2: Formation of side products from the isocyanate intermediate.

  • Question: I am observing unexpected byproducts in my reaction mixture after the rearrangement. What are they and how can I avoid them?

  • Answer: The isocyanate intermediate is highly reactive and can react with various nucleophiles.

    • Urea formation: If the newly formed amine reacts with another molecule of isocyanate, a urea derivative will be formed. This can be minimized by ensuring rapid hydrolysis or trapping of the isocyanate.

    • Carbamate formation: If the reaction is performed in an alcohol solvent, the isocyanate will be trapped as a carbamate.[4] While this can be a useful protecting group strategy, it is an unwanted side reaction if the free amine is desired. To obtain the amine, the reaction should be worked up with water.

Visualization

G cluster_main Main Synthetic Pathway from Aspartic Acid cluster_side Side Reactions & Troubleshooting Protected Aspartic Acid Protected Aspartic Acid Acyl Azide Acyl Azide Protected Aspartic Acid->Acyl Azide Acyl chloride formation, then NaN3 Isocyanate Isocyanate Acyl Azide->Isocyanate Heat (Curtius) Protected DAP Protected DAP Isocyanate->Protected DAP H2O (Hydrolysis) Urea Derivative Urea Derivative Isocyanate->Urea Derivative + Amine (Side Reaction) Carbamate Carbamate Isocyanate->Carbamate + Alcohol (Side Reaction) Troubleshoot1 Rapid Hydrolysis Urea Derivative->Troubleshoot1 Troubleshoot2 Use Aprotic Solvent Carbamate->Troubleshoot2

Caption: Synthetic pathway of DAP from aspartic acid with potential side reactions.

Route 3: Synthesis from Aziridine-2-carboxylate

This method involves the regioselective ring-opening of a chiral aziridine-2-carboxylate with a nitrogen nucleophile.

Issue 1: Poor regioselectivity in the aziridine ring-opening.

  • Question: The ring-opening of my aziridine-2-carboxylate is not regioselective, leading to a mixture of isomers. How can I improve this?

  • Answer: The regioselectivity of the nucleophilic attack on the aziridine ring is influenced by steric and electronic factors, as well as the reaction conditions.

    • Choice of Nucleophile and Catalyst: Using a soft nucleophile like azide (N3-) often favors attack at the less hindered C3 position. The presence of a Lewis acid catalyst, such as AlCl3, can also influence the regioselectivity.[7]

    • Solvent and pH: Performing the reaction in an aqueous acidic medium can promote the desired ring-opening.[7]

Issue 2: Difficulty in the subsequent reduction of the azide group.

  • Question: I am having trouble reducing the azide group to an amine after the ring-opening step. What are the best methods?

  • Answer: The reduction of azides to amines is a common transformation with several reliable methods.

    • Staudinger Reaction: Reaction with triphenylphosphine (PPh3) followed by hydrolysis is a mild and effective method.[7]

    • Catalytic Hydrogenation: Hydrogenation over a palladium catalyst (e.g., Pd/C) is another efficient method, although it may not be compatible with other reducible functional groups in the molecule.

Experimental Protocols

Protocol 2: Aziridine Ring-Opening

  • Dissolve the chiral aziridine-2-carboxylate in a mixture of ethanol and water.

  • Adjust the pH to 4.0 with sulfuric acid.

  • Add sodium azide and a catalytic amount of AlCl3·6H2O.

  • Stir the reaction mixture at room temperature until the starting material is consumed (monitored by TLC).

  • Extract the product and purify by chromatography to obtain the 3-azido-2-aminopropionate derivative.[7]

Visualization

G cluster_main Main Synthetic Pathway from Aziridine cluster_side Side Reactions & Troubleshooting Aziridine-2-carboxylate Aziridine-2-carboxylate Azido-amino-propionate Azido-amino-propionate Aziridine-2-carboxylate->Azido-amino-propionate NaN3, AlCl3 Isomeric Product Isomeric Product Aziridine-2-carboxylate->Isomeric Product Poor Regioselectivity (Side Reaction) Diamino-propionate Diamino-propionate Azido-amino-propionate->Diamino-propionate Reduction (e.g., PPh3/H2O) Troubleshoot1 Optimize Catalyst and pH Isomeric Product->Troubleshoot1

Caption: Synthetic pathway of DAP from aziridine-2-carboxylate.

References

Technical Support Center: Purification of (R)-2,3-Diaminopropanoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the purification of (R)-2,3-Diaminopropanoic acid. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting advice and frequently asked questions related to the purification of this non-proteinogenic amino acid from a reaction mixture.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for purifying this compound from a reaction mixture?

A1: The primary methods for purifying this compound include ion-exchange chromatography (IEC), crystallization, and chiral resolution techniques. IEC is particularly effective for separating amino acids from other charged and uncharged molecules.[1][2][3][4][5] Crystallization can be used for initial purification and for isolating the final product. If the synthesis results in a racemic mixture, chiral resolution, such as diastereomeric salt crystallization, is necessary to isolate the desired (R)-enantiomer.[6][7]

Q2: My reaction mixture contains unreacted starting materials and by-products. What is a general strategy for purification?

A2: A general purification strategy involves a multi-step approach. First, a simple work-up, such as extraction or precipitation, can remove bulk impurities. This is often followed by a more specific technique like ion-exchange chromatography to separate the target amino acid from other components based on charge. Finally, crystallization can be employed to obtain a highly pure product. The specific strategy will depend on the nature of the impurities.

Q3: How do I choose the right type of ion-exchange resin for my purification?

A3: The choice of ion-exchange resin depends on the isoelectric point (pI) of this compound and the pH of your buffer. Since 2,3-Diaminopropanoic acid has two amino groups and one carboxylic acid group, it will be positively charged at acidic pH. Therefore, a cation-exchange resin would be suitable under these conditions. Conversely, at a basic pH, it will be negatively charged, making an anion-exchange resin appropriate.[1][5] The stability of your compound at different pH values should also be considered.

Q4: I am struggling to resolve the (R) and (S) enantiomers. What can I do?

A4: Chiral resolution of a racemic mixture of 2,3-Diaminopropanoic acid can be achieved by forming diastereomeric salts with a chiral resolving agent.[7] Common resolving agents for amino acids include chiral acids or bases like tartaric acid or specific chiral amines.[7] The resulting diastereomers will have different solubilities, allowing for their separation by fractional crystallization.[8][9] Chiral chromatography is another, though often more expensive, option for separating enantiomers.

Q5: How can I monitor the purity of my fractions during chromatography?

A5: Thin-layer chromatography (TLC) is a common and rapid method for monitoring the purity of fractions. Staining with ninhydrin is effective for visualizing amino acids. High-performance liquid chromatography (HPLC), particularly with a chiral column, can be used for more quantitative assessment of both purity and enantiomeric excess.

Troubleshooting Guides

Ion-Exchange Chromatography (IEC)
Issue Possible Cause(s) Troubleshooting Steps
No binding of this compound to the column Incorrect buffer pH. The pH of the buffer may be at or above the isoelectric point for cation exchange, or below for anion exchange.Adjust the buffer pH to be at least 1-2 pH units below the pI for cation exchange or 1-2 pH units above the pI for anion exchange to ensure the amino acid is charged and binds to the resin.[1][5]
High salt concentration in the sample or buffer.Dilute the sample to reduce the salt concentration before loading. Ensure the starting buffer has a low ionic strength.
Poor separation of the target compound from impurities Inappropriate elution gradient. The salt gradient may be too steep, causing co-elution.Use a shallower salt gradient to improve the resolution between your target compound and impurities.
Incorrect column type.Ensure you are using the correct type of ion-exchange resin (cation vs. anion) based on your buffer pH and the pI of your compound.
Low recovery of the purified product Strong binding to the resin.Increase the final salt concentration in the elution buffer or change the pH to reduce the charge of the amino acid and facilitate its release.
Degradation of the compound on the column.If the compound is unstable at the working pH, consider using a different buffer system or a different type of chromatography.
Crystallization
Issue Possible Cause(s) Troubleshooting Steps
Product does not crystallize The solution is not supersaturated.Concentrate the solution by slowly evaporating the solvent.
Incorrect solvent system.Screen a variety of solvents or solvent mixtures to find a system where the product has high solubility at high temperatures and low solubility at low temperatures.
Presence of impurities inhibiting crystallization.Further purify the material using another technique like chromatography before attempting crystallization.
Oily precipitate forms instead of crystals The solution is too supersaturated.Dilute the solution slightly or cool it more slowly.
The presence of certain impurities.Add a small amount of a solvent in which the oil is soluble to try and induce crystallization.
Crystals are impure Inefficient removal of mother liquor.Wash the crystals with a small amount of cold, fresh solvent.
Co-crystallization of impurities.Recrystallize the product, potentially from a different solvent system.

Experimental Protocols

General Protocol for Purification by Cation-Exchange Chromatography
  • Resin Preparation: Swell the cation-exchange resin in deionized water and then equilibrate it with the starting buffer (e.g., a low ionic strength acidic buffer, pH 3-4).

  • Sample Preparation: Dissolve the crude reaction mixture in the starting buffer. Adjust the pH if necessary and filter to remove any particulate matter.

  • Column Loading: Load the prepared sample onto the equilibrated column.

  • Washing: Wash the column with several column volumes of the starting buffer to remove any unbound impurities.

  • Elution: Elute the bound this compound using a linear gradient of increasing salt concentration (e.g., 0 to 1 M NaCl in the starting buffer). Alternatively, a stepwise increase in pH can be used.

  • Fraction Collection and Analysis: Collect fractions and analyze them for the presence of the desired product using TLC or HPLC.

  • Desalting: Pool the pure fractions and remove the salt, for example, by dialysis, size-exclusion chromatography, or by using a volatile buffer that can be removed by lyophilization.

General Protocol for Diastereomeric Salt Crystallization
  • Salt Formation: Dissolve the racemic 2,3-Diaminopropanoic acid in a suitable solvent. Add a solution of a chiral resolving agent (e.g., (R)-(-)-mandelic acid) in the same solvent.

  • Crystallization: Allow the solution to cool slowly to induce the crystallization of one of the diastereomeric salts. The choice of solvent is critical and may require screening to find one where the diastereomers have significantly different solubilities.

  • Isolation: Collect the crystals by filtration and wash them with a small amount of cold solvent.

  • Liberation of the Enantiomer: Dissolve the isolated diastereomeric salt in water and acidify the solution (e.g., with HCl) to precipitate the chiral resolving agent. The desired enantiomer of 2,3-Diaminopropanoic acid will remain in the aqueous solution.

  • Final Purification: The desired enantiomer can be isolated from the aqueous solution, for example, by ion-exchange chromatography to remove the acid and any remaining resolving agent, followed by crystallization.

Visualizations

PurificationWorkflow cluster_start Initial State cluster_purification Purification Steps cluster_end Final Product ReactionMixture Crude Reaction Mixture ((R/S)-DAP, Impurities) Workup Initial Work-up (e.g., Extraction) ReactionMixture->Workup Remove bulk impurities IEC Ion-Exchange Chromatography Workup->IEC Separate by charge ChiralRes Chiral Resolution (Diastereomeric Crystallization) IEC->ChiralRes Isolate (R)-enantiomer PureProduct Pure this compound ChiralRes->PureProduct Final pure product

Caption: A general workflow for the purification of this compound.

TroubleshootingIEC cluster_problem Problem cluster_causes Potential Causes cluster_solutions Solutions Problem No Binding to IEC Column Cause1 Incorrect Buffer pH Problem->Cause1 Cause2 High Salt Concentration Problem->Cause2 Solution1 Adjust pH (1-2 units from pI) Cause1->Solution1 Solution2 Dilute Sample/ Use Low Ionic Strength Buffer Cause2->Solution2

Caption: Troubleshooting logic for ion-exchange chromatography binding issues.

References

Technical Support Center: Orthogonal Protection of Diaminopimelic Acid (Dap)

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the orthogonal protection of diaminopimelic acid (Dap) in their experiments.

Troubleshooting Guides

This section provides solutions to common problems encountered during the synthesis and manipulation of orthogonally protected Dap derivatives.

Issue 1: Low or No Yield During Synthesis of Orthogonally Protected Dap

Symptoms:

  • Minimal or no desired product is observed after the reaction and work-up.

  • Complex mixture of products detected by TLC or LC-MS analysis.

Possible Causes & Solutions:

Possible Cause Recommended Action
Poor Quality Starting Materials Ensure the purity and integrity of starting materials. Use freshly opened or properly stored reagents.
Suboptimal Reaction Conditions Optimize reaction parameters such as temperature, reaction time, and solvent. For instance, in cross-metathesis reactions for meso-DAP synthesis, the choice of catalyst and solvent can significantly impact yield.[1]
Inefficient Catalyst Activity For reactions involving catalysts (e.g., Grubbs' catalyst in cross-metathesis or Pd in hydrogenolysis), ensure the catalyst is active.[1] Consider using a fresh batch of catalyst.
Incomplete Reaction Monitor the reaction progress using an appropriate analytical technique (e.g., TLC, LC-MS) to ensure it has gone to completion before work-up.
Issue 2: Incomplete Deprotection of a Protecting Group (e.g., Boc or Fmoc)

Symptoms:

  • Mass spectrometry analysis shows the presence of the protected peptide.

  • HPLC analysis shows a peak corresponding to the starting material.

Possible Causes & Solutions:

Possible Cause Recommended Action
Insufficient Deprotection Time/Reagent Concentration Increase the reaction time or the concentration of the deprotection reagent. For Boc deprotection with TFA, extending the reaction time and monitoring at regular intervals is recommended.[2]
Steric Hindrance The bulky nature of some protecting groups can hinder reagent access. Consider using a stronger deprotection cocktail or alternative deprotection conditions.
Poor Resin Swelling (for Solid-Phase Peptide Synthesis) Ensure the resin is adequately swollen in the deprotection solvent to allow for efficient reagent penetration.[3]
Degraded Deprotection Reagent Use fresh deprotection reagents. For example, TFA can absorb water over time, reducing its effectiveness.
Issue 3: Unwanted Side Reactions During Synthesis or Deprotection

Symptoms:

  • Presence of unexpected peaks in the HPLC chromatogram.

  • Mass spectrometry data indicates byproducts with specific mass additions or losses.

Possible Causes & Solutions:

Possible Cause Recommended Action
Alkylation by Cations During acid-labile deprotection (e.g., Boc removal), the generated carbocations can alkylate nucleophilic residues. Use scavengers like triisopropylsilane (TIS) or thioanisole in the cleavage cocktail.[4]
Dde Protecting Group Migration The Dde group on the Dap side chain can migrate to the α-amino group, especially during Fmoc deprotection.[5][6] To prevent this, consider using the more sterically hindered ivDde protecting group. Alternatively, using 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) for a short reaction time for Fmoc cleavage can minimize Dde migration.[7]
Intramolecular Cyclization (Lactam Formation) The side-chain amino group of Dap can react with a nearby activated carboxyl group. Ensure complete protection of the side-chain amine during coupling steps.[3]
Piperidide Adduct Formation When using piperidine for Fmoc deprotection, adducts can form. Ensure thorough washing of the resin after deprotection to remove residual piperidine.[3]

Frequently Asked Questions (FAQs)

Q1: What is the principle of orthogonal protection in the context of Dap?

Orthogonal protection is a strategy that employs multiple protecting groups in a single molecule, where each type of protecting group can be removed under specific conditions without affecting the others.[8] For Dap, which has two amino groups (α and β) and a carboxyl group, this allows for the selective deprotection and modification of one functional group while the others remain protected.[9] This is crucial for applications like on-resin cyclization or the synthesis of branched peptides.[10]

Q2: Which protecting group combination is best for incorporating Dap in Fmoc-based solid-phase peptide synthesis (SPPS)?

A common and effective strategy is to use Fmoc for the α-amino group and an acid-labile group like Boc for the β-amino side chain (i.e., Fmoc-Dap(Boc)-OH).[5][11] The Fmoc group is removed at each cycle with a base (e.g., piperidine), while the Boc group is stable to these conditions and is typically removed at the end of the synthesis with a strong acid like TFA.[11]

Q3: How can I monitor the progress of Dap deprotection?

High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS) are the primary methods. HPLC can be used to separate the protected and deprotected species, allowing for quantification of the reaction progress by comparing peak areas.[9][12] MS provides direct evidence of deprotection by detecting the expected mass change.[12]

Q4: I am planning a peptide cyclization involving the Dap side chain. What should I consider?

For side-chain-to-side-chain cyclization, you need an orthogonal protection scheme that allows for the selective deprotection of the Dap side-chain amine and a carboxylic acid side chain (e.g., of glutamic or aspartic acid) on the resin.[10] A combination like a Boc-protected Dap side chain and an allyl (Alloc) or 2-phenylisopropyl (2-PhiPr) ester-protected glutamic acid side chain can be used.[13]

Quantitative Data Summary

Table 1: Comparison of Common Side-Chain Protecting Groups for Dap

Protecting GroupAbbreviationStable ToLabile ToOrthogonal To
tert-ButyloxycarbonylBocBasic conditions (e.g., piperidine), HydrogenolysisStrong acidic conditions (e.g., TFA, HF)[9]Fmoc, Cbz
9-FluorenylmethyloxycarbonylFmocAcidic conditions, HydrogenolysisBasic conditions (e.g., 20% piperidine in DMF)[9]Boc, Cbz
CarboxybenzylCbzGenerally stable to acidic and basic conditionsCatalytic hydrogenolysis (e.g., H₂/Pd)[9]Boc, Fmoc
1-(4,4-Dimethyl-2,6-dioxocyclohex-1-ylidene)ethylDdeAcidic (TFA) and basic (piperidine) conditions2% Hydrazine in DMF[9]Fmoc, Boc

Table 2: Example Yields for a Multi-Step Synthesis of Orthogonally Protected meso-DAP

This table is based on a cross-metathesis approach.[1]

StepReactionYield
1Cross-Metathesis76%
2 & 3Hydrogenation and Hydrolysis81% (over 2 steps)
4 & 5Oxidation and Esterification94% (over 2 steps)
Overall Yield ~58%

Experimental Protocols

Protocol 1: Incorporation of Fmoc-Dap(Boc)-OH in Fmoc-SPPS

This protocol outlines the manual solid-phase synthesis steps for adding a Fmoc-Dap(Boc)-OH residue to a growing peptide chain on a resin.

  • Resin Swelling: Swell the peptide-resin in DMF for 30 minutes.

  • Fmoc Deprotection:

    • Treat the resin with 20% piperidine in DMF for 5 minutes.

    • Drain the solution.

    • Repeat the treatment with 20% piperidine in DMF for 15-20 minutes.

    • Wash the resin thoroughly with DMF (5-7 times).[2]

  • Coupling:

    • In a separate vessel, dissolve Fmoc-Dap(Boc)-OH (3 equivalents relative to resin loading) and a coupling agent like HATU (2.85 equivalents) in DMF.[11]

    • Add DIPEA (6 equivalents) to the solution and pre-activate for 1-2 minutes.[11]

    • Add the activated amino acid solution to the resin.

    • Agitate the mixture for 1-2 hours at room temperature.

  • Monitoring and Washing:

    • Perform a Kaiser test to confirm complete coupling (a negative result is indicated by yellow beads).[3] If the test is positive, repeat the coupling step.

    • Once coupling is complete, wash the resin with DMF (3-5 times) and DCM (3-5 times).

Protocol 2: On-Resin Deprotection of the Dap(Boc) Side Chain

This protocol describes the selective removal of the Boc group from the Dap side chain while the peptide remains on the resin.

  • Resin Preparation: Wash the peptide-resin thoroughly with DCM (5 times).

  • Boc Deprotection:

    • Prepare a deprotection cocktail (e.g., 25-50% TFA in DCM).[2]

    • Add the cocktail to the resin and agitate for 30 minutes at room temperature.

    • Drain the solution.

    • Repeat the deprotection step.

  • Washing and Neutralization:

    • Wash the resin thoroughly with DCM (5 times) to remove residual acid.

    • Neutralize the resin by washing with 10% DIPEA in DMF (2 times).

    • Wash the resin with DMF (5 times). The resin is now ready for side-chain modification.

Protocol 3: HPLC Analysis of Deprotection

This protocol provides a general method for analyzing the completeness of a deprotection reaction.

  • Sample Preparation: Cleave a small sample of the peptide from the resin, precipitate with cold diethyl ether, and dissolve the crude peptide in a suitable solvent (e.g., 0.1% TFA in 50% acetonitrile/water).[12]

  • Chromatographic Conditions:

    • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).[12]

    • Mobile Phase A: 0.1% TFA in water.

    • Mobile Phase B: 0.1% TFA in acetonitrile.

    • Gradient: A typical gradient is 5% to 65% B over 30 minutes.[12]

    • Flow Rate: 1.0 mL/min.

    • Detection: UV absorbance at 214 nm and 280 nm.

  • Data Analysis:

    • Inject the sample and record the chromatogram.

    • Identify the peaks for the starting material (protected peptide) and the product (deprotected peptide). The deprotected peptide is generally more polar and will have a shorter retention time.[12]

    • Calculate the percentage of deprotection by comparing the peak area of the product to the total area of all relevant peaks.

Visualizations

Orthogonal_Protection_Strategy cluster_SPPS Solid-Phase Peptide Synthesis (Fmoc/tBu Strategy) cluster_Modification Selective Side-Chain Modification Start Fmoc-AA-Resin Deprotection Fmoc Deprotection (20% Piperidine/DMF) Start->Deprotection Coupling Coupling of Fmoc-Dap(Boc)-OH Deprotection->Coupling Elongation Repeat for next AA Coupling->Elongation Elongation->Deprotection n cycles ProtectedPeptide Protected Peptide-Resin (Fmoc-...-Dap(Boc)-...-AA-Resin) Elongation->ProtectedPeptide SideChainDeprotection Side-Chain Boc Deprotection (TFA/DCM) ProtectedPeptide->SideChainDeprotection FinalCleavage Final Cleavage from Resin & Global Deprotection (TFA cocktail) ProtectedPeptide->FinalCleavage No side-chain modification Modification On-Resin Modification (e.g., Cyclization, Labeling) SideChainDeprotection->Modification Modification->FinalCleavage PurifiedPeptide Purified Peptide FinalCleavage->PurifiedPeptide

Caption: Workflow for SPPS incorporating Fmoc-Dap(Boc)-OH and optional on-resin side-chain modification.

Troubleshooting_Dde_Migration Start Problem: Dde group migration on Dap side chain Cause Cause: Nucleophilic attack of free α-amino group on Dde during Fmoc deprotection with piperidine Start->Cause Solution1 Solution 1: Use ivDde protecting group Cause->Solution1 Solution2 Solution 2: Modify Fmoc deprotection Cause->Solution2 Rationale1 ivDde is more sterically hindered, reducing migration. Solution1->Rationale1 Rationale2 Use 2% DBU for a shorter time (2 x 3 min) instead of piperidine. Solution2->Rationale2

Caption: Decision tree for troubleshooting Dde protecting group migration on Dap.

References

preventing racemization during (R)-2,3-Diaminopropanoic acid synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of (R)-2,3-diaminopropanoic acid. The focus is on preventing racemization to ensure high enantiomeric purity of the final product.

Frequently Asked Questions (FAQs)

Q1: What is racemization and why is it a critical issue in the synthesis of this compound?

A1: Racemization is the process that leads to the formation of an equal mixture of both enantiomers (R and S) from a single enantiomer, resulting in a loss of optical activity. In drug development, the biological activity of a chiral molecule is often associated with only one enantiomer. The other enantiomer can be inactive or even cause harmful side effects. Therefore, maintaining the stereochemical integrity of this compound is crucial for its intended biological function and for regulatory approval.

Q2: Which steps in the synthesis of this compound are most susceptible to racemization?

A2: Racemization is most likely to occur at the α-carbon. Key steps to monitor closely are:

  • Activation of the carboxylic acid: The formation of highly activated esters or acid halides can make the α-proton more acidic and thus more susceptible to abstraction by a base, leading to enolization and racemization.[1]

  • Exposure to strong bases or high temperatures: Prolonged exposure to basic conditions or elevated temperatures can promote the removal of the α-proton, causing racemization.[2]

  • Deprotection steps: Certain deprotection conditions, particularly if harsh, can lead to side reactions that include racemization.

Q3: What are the best protecting groups to prevent racemization?

A3: The choice of protecting group for the amino functions is critical.

  • For the α-amino group: Urethane-based protecting groups like benzyloxycarbonyl (Cbz), tert-butoxycarbonyl (Boc), and 9-fluorenylmethyloxycarbonyl (Fmoc) are generally preferred as they are known to suppress racemization compared to acyl-type protecting groups.[3] The Cbz group is particularly noted for its resistance to racemization during activation.[3] The 2-nitrobenzenesulfonyl (oNbs) group is another excellent choice as it allows for N-acylation without racemization.[3]

  • For the β-amino group: Orthogonal protecting groups are necessary to allow for selective deprotection. The choice will depend on the overall synthetic strategy. For instance, if an Fmoc group is used for the α-amino group, a Boc group could be used for the β-amino group.

Q4: How can I analyze my product to determine if racemization has occurred?

A4: The most reliable method is High-Performance Liquid Chromatography (HPLC) using a chiral stationary phase (CSP).[4][5] This technique can separate the R and S enantiomers, allowing for the determination of the enantiomeric excess (ee%). Another method involves derivatizing the amino acid with a chiral derivatizing agent (like Marfey's reagent) to form diastereomers, which can then be separated on a standard achiral reverse-phase HPLC column.[5]

Troubleshooting Guide

Problem 1: My final product shows low enantiomeric excess (ee%) or appears to be a racemic mixture.

Potential Cause Troubleshooting Strategy
Use of a strong base during reaction. Use a weaker, sterically hindered base like N-methylmorpholine (NMM) or 2,4,6-collidine instead of stronger bases like triethylamine (TEA) or diisopropylethylamine (DIEA).[6]
High reaction temperature. Perform the reaction at a lower temperature (e.g., 0 °C or -15 °C), especially during the activation and coupling steps.
Inappropriate coupling reagent. Use coupling reagents known to minimize racemization, such as carbodiimides (e.g., DIC) in combination with additives like 1-hydroxybenzotriazole (HOBt) or ethyl 2-cyano-2-(hydroxyimino)acetate (Oxyma).[1] Avoid using phosphonium or uronium reagents without careful optimization, as they can sometimes promote racemization with sensitive amino acids.[6]
Prolonged reaction times. Monitor the reaction closely (e.g., by TLC or LC-MS) and quench it as soon as it reaches completion to avoid prolonged exposure to conditions that may cause racemization.
Racemization during purification. Be cautious of pH extremes during workup and purification. Some chiral α-amino aldehydes, which can be intermediates, are prone to racemization on silica gel.[7]

Problem 2: I am observing significant side product formation.

Potential Cause Troubleshooting Strategy
Incomplete protection of functional groups. Ensure that both amino groups and the carboxylic acid are adequately protected before proceeding with subsequent steps. The use of orthogonal protecting groups is essential for selective manipulation.[8]
Side reactions during deprotection. Choose deprotection conditions that are specific to the protecting group and do not affect other parts of the molecule. For example, use mild basic conditions (e.g., piperidine in DMF) for Fmoc removal and acidic conditions (e.g., TFA) for Boc removal.[3]
Intramolecular cyclization or other rearrangements. The choice of solvent and reaction conditions can influence side product formation. Consult literature for optimal conditions for your specific synthetic route.

Data on Racemization Prevention Strategies

Amino Acid Derivative Coupling Conditions Base % Racemization (D-isomer) Reference
Fmoc-Cys(Trt)-OHHBTUDIEA15.6%Adapted from[6]
Fmoc-Cys(Trt)-OHHBTU2,4,6-Collidine3.2%Adapted from[6]
Fmoc-Cys(Trt)-OHDIC/HOBtDIEA1.1%Adapted from[6]
Fmoc-Cys(Ddm)-OHHBTUDIEA<1.0%Adapted from[6]
Fmoc-Cys(MBom)-OHHBTUDIEA<1.0%Adapted from[6]

HBTU = O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate, DIC = Diisopropylcarbodiimide, HOBt = 1-Hydroxybenzotriazole, DIEA = Diisopropylethylamine, Trt = Trityl, Ddm = 4,4'-Dimethoxydiphenylmethyl, MBom = 4-Methoxybenzyloxymethyl.

This data highlights that the choice of base and the S-protecting group for cysteine, an amino acid prone to racemization, significantly impacts the enantiomeric purity. Using a weaker base and more acid-labile protecting groups can substantially reduce racemization.

Experimental Protocols

Enantioselective Synthesis of Protected this compound from L-Serine

This protocol is adapted from a method shown to preserve the chirality of the starting material and can be applied to produce the (R)-enantiomer of 2,3-diaminopropanoic acid from L-serine.[7][9][10]

Step 1: Synthesis of the Weinreb-Nahm Amide

  • Dissolve Nα-Fmoc-O-tert-butyl-L-serine in dry dichloromethane (DCM).

  • Add HOBt monohydrate, diisopropylcarbodiimide (DIC), and diisopropylethylamine (DIEA) and stir at room temperature for 2 hours.

  • Add a solution of N,O-dimethylhydroxylamine hydrochloride and DIEA in dry DCM dropwise.

  • Stir the mixture overnight at room temperature.

  • Work up the reaction to isolate the Weinreb-Nahm amide, which can often be used in the next step without chromatographic purification.

Step 2: Reduction to the Aldehyde

  • Dissolve the Weinreb-Nahm amide from Step 1 in dry tetrahydrofuran (THF).

  • Treat the solution with lithium aluminum hydride (LiAlH₄) at room temperature.

  • Monitor the reaction by TLC. Upon completion, quench the reaction carefully.

  • Work up to obtain the corresponding α-amino aldehyde, which should be used immediately in the next step.

Step 3: Reductive Amination

  • Dissolve the aldehyde from Step 2 in dry ethanol.

  • Add titanium(IV) isopropoxide (Ti(OiPr)₄) and stir for 10 minutes at room temperature.

  • Add the desired primary amine or sulfonamide (e.g., benzylamine for a Cbz-protected β-amino group precursor).

  • Stir until imine formation is complete (monitor by TLC).

  • Add sodium cyanoborohydride (NaBH₃CN) and stir overnight at room temperature.

  • Quench the reaction with brine and work up to isolate the protected 2,3-diaminopropanol.

Step 4: Oxidation to the Carboxylic Acid

  • The protected 2,3-diaminopropanol from Step 3 is oxidized to the corresponding carboxylic acid. This can be achieved using various mild oxidation methods compatible with the protecting groups.

  • Following oxidation and appropriate work-up, the fully protected this compound can be isolated.

Visualizations

Racemization_Troubleshooting_Workflow start Start: Low ee% or Racemic Mixture Detected in (R)-2,3-DAPA Synthesis check_base Was a strong base (e.g., TEA, DIEA) used? start->check_base check_temp Was the reaction run at elevated temperature? check_base->check_temp No solution_base Solution: Switch to a weaker, sterically hindered base (e.g., NMM, collidine). check_base->solution_base Yes check_coupling What coupling reagent was used? check_temp->check_coupling No solution_temp Solution: Reduce reaction temperature (e.g., to 0°C or -15°C). check_temp->solution_temp Yes check_pg Is the α-amino protecting group urethane-based (e.g., Cbz, Boc, Fmoc)? check_coupling->check_pg Carbodiimide with Additive solution_coupling Solution: Use DIC with an additive like HOBt or Oxyma. Avoid prolonged activation times. check_coupling->solution_coupling Phosphonium/Uronium Reagent or No Additive solution_pg Solution: Consider using a urethane-type protecting group to minimize racemization. check_pg->solution_pg No no_obvious_cause Review purification steps for pH extremes and consider chiral resolution as a final step. check_pg->no_obvious_cause Yes

Caption: Troubleshooting workflow for diagnosing racemization.

Enantioselective_Synthesis_Pathway cluster_0 Enantioselective Synthesis of this compound cluster_1 Critical Points for Racemization Control L_Serine Protected L-Serine Derivative Amide Weinreb-Nahm Amide L_Serine->Amide Amide Coupling Control_1 Use urethane protecting group (e.g., Fmoc). L_Serine->Control_1 Aldehyde Chiral Aldehyde Amide->Aldehyde Reduction (LiAlH4) Diaminopropanol Protected (R)-2,3-Diaminopropanol Aldehyde->Diaminopropanol Reductive Amination Control_2 Use immediately; avoid purification on silica if possible. Aldehyde->Control_2 Final_Product Protected this compound Diaminopropanol->Final_Product Oxidation Control_3 Use mild conditions; avoid strong bases. Diaminopropanol->Control_3

Caption: Key steps in the enantioselective synthesis.

References

Technical Support Center: Scaling Up the Synthesis of (R)-2,3-Diaminopropanoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of (R)-2,3-Diaminopropanoic acid (Dap). This guide is designed for researchers, scientists, and drug development professionals to address common challenges encountered when scaling up the production of this critical non-proteinogenic amino acid.

Frequently Asked Questions (FAQs)

Q1: What are the most common scalable synthetic routes for this compound?

A1: Several methodologies exist for the enantioselective synthesis of α,β-diamino acids like (R)-2,3-Dap.[1] For large-scale production, the most promising routes typically involve:

  • Reductive amination of an aldehyde derived from a chiral precursor: A common and effective strategy involves starting from commercially available and relatively inexpensive chiral molecules like D-serine.[2][3]

  • Ring-opening of N-substituted aziridine-2-carboxylates: This method can be highly efficient and stereoselective, providing a direct route to the 2,3-diamino functionality.[4]

  • Biosynthesis: Enzymatic routes, such as the amination of serine mediated by pyridoxal phosphate (PLP), offer a green chemistry approach, although scaling up may present unique challenges.[5]

Q2: I am observing significant by-product formation during my scale-up. What are the likely side reactions?

A2: When scaling up, changes in heat and mass transfer can lead to an increase in side reactions. A common issue, particularly in syntheses involving lactone intermediates, is re-lactonization during workup or purification steps.[6] Other potential side reactions depend on the specific route and protecting groups used, and can include racemization, over-alkylation, or incomplete deprotection.

Q3: How can I minimize the need for column chromatography for purification at a large scale?

A3: Minimizing chromatographic purification is crucial for efficient scale-up.[2][3] Consider the following strategies:

  • Crystallization: If your protected intermediate or final product is a solid, developing a robust crystallization protocol can be highly effective for purification.

  • Extraction: Optimize liquid-liquid extraction procedures to remove impurities based on their solubility and pKa.

  • Telescoping reactions: Where possible, proceeding to the next step with the crude product from the previous reaction can reduce the number of purification steps required.[2][3]

Q4: What are the critical process parameters to monitor during scale-up?

A4: Key parameters to monitor closely include:

  • Temperature: Exothermic or endothermic reactions can behave differently in larger reactors. Precise temperature control is vital to minimize side reactions and ensure consistent product quality.

  • Addition rates: The rate of reagent addition can significantly impact local concentrations and reaction selectivity.

  • Mixing efficiency: Inadequate mixing can lead to localized "hot spots" or areas of high reagent concentration, resulting in by-product formation.

  • Reaction time: Monitor reaction progress closely to determine the optimal reaction time and avoid degradation of the product.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low Yield Incomplete reaction, degradation of starting material or product, inefficient extraction.- Monitor reaction completion using an appropriate analytical technique (e.g., TLC, HPLC, NMR).- Ensure strict temperature control.- Optimize extraction pH and solvent choice.
Poor Enantiomeric Purity Racemization during the reaction or workup.- Avoid harsh acidic or basic conditions if possible.- Keep reaction temperatures as low as feasible.- Analyze the enantiomeric purity of intermediates to identify the problematic step.
Difficulty in Removing Protecting Groups Inefficient deprotection conditions, catalyst poisoning.- Screen different deprotection reagents and conditions on a small scale.- Ensure the catalyst (e.g., Pd/C for hydrogenolysis) is active and used in the correct loading.- For acid-labile groups, consider using milder acids or scavengers to prevent side reactions.
Inconsistent Results Between Batches Variation in raw material quality, subtle changes in reaction setup or procedure.- Qualify all starting materials and reagents before use.- Maintain a detailed and consistent batch record.- Calibrate all monitoring equipment regularly.
Product Isolation Challenges Product is highly soluble in the reaction solvent, formation of an emulsion during workup.- Consider an antisolvent addition to precipitate the product.- For emulsions, try adding brine or filtering through celite.- Explore alternative workup procedures.

Quantitative Data Summary

The following table summarizes typical yields for key steps in a representative synthesis of a protected (R)-2,3-Dap derivative starting from D-serine.

Reaction Step Starting Material Product Typical Yield (%) Reference
Weinreb Amide FormationNα-Fmoc-O-tert-butyl-D-serineWeinreb–Nahm amide94[2]
Reduction to AldehydeWeinreb–Nahm amideα-amino aldehyde92[2]
Reductive Aminationα-amino aldehydeArylsulfonyl-protected 2,3-diaminopropanol82-85[2]

Experimental Protocols

Protocol 1: Synthesis of Nα,Nβ-diprotected this compound methyl ester from D-serine

This protocol is based on a strategy involving the conversion of D-serine to a protected 2,3-diaminopropanol, followed by oxidation.

Step 1: Preparation of the Weinreb-Nahm Amide

  • To a solution of Nα-Fmoc-O-tert-butyl-D-serine in a suitable solvent (e.g., dichloromethane), add N,O-dimethylhydroxylamine hydrochloride.

  • Cool the mixture in an ice bath and add a coupling agent (e.g., EDC/HOBt) and a non-nucleophilic base (e.g., DIEA).

  • Allow the reaction to warm to room temperature and stir until completion.

  • Perform an aqueous workup and concentrate the organic phase to obtain the crude Weinreb-Nahm amide, which can often be used in the next step without further purification.

Step 2: Reduction to the α-amino aldehyde

  • Dissolve the crude Weinreb-Nahm amide in an anhydrous ether solvent (e.g., THF).

  • Cool the solution to 0°C and slowly add a solution of lithium aluminum hydride (LiAlH₄).

  • Quench the reaction carefully with an aqueous solution (e.g., Rochelle's salt).

  • Extract the product into an organic solvent and concentrate to yield the crude α-amino aldehyde.

Step 3: Reductive Amination

  • Dissolve the crude aldehyde in a suitable solvent (e.g., methanol).

  • Add the desired amine or sulfonamide nucleophile.

  • Add a reducing agent such as sodium borohydride in portions.

  • After completion, quench the reaction, perform an aqueous workup, and purify the resulting protected 2,3-diaminopropanol, if necessary.

Step 4: Oxidation to the Carboxylic Acid

  • Protect the free amine if necessary.

  • Dissolve the protected diaminopropanol in a suitable solvent system.

  • Perform an oxidation reaction (e.g., using TEMPO/TCCA) to convert the primary alcohol to a carboxylic acid.

  • Purify the final protected this compound.

Visualizations

experimental_workflow start Nα-Fmoc-O-tert-butyl-D-serine weinreb Weinreb-Nahm Amide Formation start->weinreb amide Weinreb-Nahm Amide weinreb->amide reduction LiAlH4 Reduction amide->reduction aldehyde α-amino aldehyde reduction->aldehyde amination Reductive Amination aldehyde->amination diaminopropanol Protected 2,3-diaminopropanol amination->diaminopropanol oxidation Oxidation (e.g., TEMPO) diaminopropanol->oxidation end This compound Derivative oxidation->end

Caption: Synthetic workflow from D-serine to a protected this compound derivative.

troubleshooting_logic start Low Yield or Purity? check_reaction Monitor Reaction Completion (TLC/HPLC/NMR) start->check_reaction check_temp Verify Temperature Control start->check_temp check_purity Analyze Purity of Starting Materials start->check_purity incomplete Incomplete Reaction check_reaction->incomplete Yes side_reactions Side Reactions check_temp->side_reactions Deviation impure_sm Impure Starting Material check_purity->impure_sm Low Purity optimize_time Action: Increase Reaction Time or Reagent Stoichiometry incomplete->optimize_time optimize_temp Action: Adjust Temperature or Addition Rate side_reactions->optimize_temp purify_sm Action: Purify Starting Material Before Use impure_sm->purify_sm

Caption: A logical workflow for troubleshooting low yield or purity issues during synthesis.

References

troubleshooting low yield in diastereomeric salt crystallization of amino acids

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with the diastereomeric salt crystallization of amino acids.

Troubleshooting Guides

This section addresses common issues encountered during the diastereomeric salt crystallization process, offering potential causes and actionable solutions.

Issue 1: Low Crystal Yield

Question: We are experiencing a disappointingly low yield of our desired diastereomeric salt crystals. What are the potential causes and how can we improve the yield?

Answer:

Low yield is a frequent challenge in diastereomeric salt crystallization. The primary reasons often relate to the solubility of the diastereomeric salts in the chosen solvent system. Here are the key factors to investigate and optimize:

  • Solvent System: The solubility of the two diastereomeric salts in the chosen solvent is a critical factor. An ideal solvent will maximize the solubility difference between the desired and undesired diastereomer, leading to the preferential crystallization of the less soluble salt.[1] Experiment with a range of solvents with varying polarities.

  • Resolving Agent: The choice of resolving agent is crucial. Not all resolving agents will form salts with sufficient differences in physical properties for easy separation. It is common practice to screen several resolving agents to find the most effective one.

  • Stoichiometry: The molar ratio of the racemic amino acid to the resolving agent can significantly impact the yield. While a 1:1 ratio is a common starting point, optimizing this ratio can improve the selective precipitation of the desired diastereomer.

  • Temperature Profile: The temperature at which salt formation and crystallization occur affects the solubility of the salts. A controlled cooling profile can be critical for achieving high yield and purity.

  • Supersaturation: The level of supersaturation will dictate the nucleation and crystal growth rate. Controlling supersaturation is key to obtaining a good yield of high-quality crystals.

Troubleshooting Workflow for Low Yield

Troubleshooting_Low_Yield start Low Yield Observed check_solubility 1. Assess Solubility of Diastereomeric Salts start->check_solubility optimize_solvent 2. Optimize Solvent System (Screening, Mixtures, Anti-solvent) check_solubility->optimize_solvent High solubility of desired salt optimize_temp 3. Refine Temperature Profile (Controlled Cooling, Isothermal) optimize_solvent->optimize_temp end Improved Yield optimize_solvent->end Successful optimize_stoichiometry 4. Adjust Stoichiometry (Vary Resolving Agent Ratio) optimize_temp->optimize_stoichiometry optimize_temp->end Successful seeding 5. Implement Seeding Strategy optimize_stoichiometry->seeding optimize_stoichiometry->end Successful advanced_techniques 6. Consider Advanced Techniques (CIDT, Racemization) seeding->advanced_techniques If yield is still low seeding->end Successful advanced_techniques->end

Caption: A stepwise workflow for troubleshooting low yield in diastereomeric salt crystallization.

Issue 2: No Crystals Are Forming

Question: We have mixed the racemic amino acid and the resolving agent, but no crystals have formed. What should we do?

Answer:

The absence of crystallization can be due to several factors, primarily related to solubility and supersaturation:

  • High Solubility: The diastereomeric salts may be too soluble in the chosen solvent.

    • Solution: Try a less polar solvent or a mixture of solvents. The addition of an "anti-solvent" (a solvent in which the salts have low solubility) can also induce precipitation.

  • Insufficient Supersaturation: The concentration of the diastereomeric salt may be below its solubility limit at the current temperature.

    • Solution: Concentrate the solution by slowly evaporating the solvent. Alternatively, cool the solution slowly to decrease the solubility of the salts.

  • Inhibition of Nucleation: Sometimes, even in a supersaturated solution, spontaneous nucleation is kinetically hindered.

    • Solution: Introduce a seed crystal of the desired diastereomeric salt. If seed crystals are unavailable, scratching the inside of the flask with a glass rod can sometimes initiate nucleation.

Issue 3: "Oiling Out" Instead of Crystallizing

Question: Instead of crystals, an oil has formed in our crystallization attempt. How can we resolve this?

Answer:

"Oiling out" occurs when the diastereomeric salt separates from the solution as a liquid phase rather than a solid crystalline phase. This is often due to:

  • High Supersaturation: The solution is too concentrated, leading to rapid separation of the salt.

    • Solution: Dilute the solution with more of the primary solvent.

  • Rapid Cooling: Cooling the solution too quickly can favor the formation of an oil over crystals.

    • Solution: Employ a slower, more controlled cooling rate.

  • Inappropriate Solvent: The chosen solvent may not be suitable for crystallization.

    • Solution: Screen for a different solvent or a solvent mixture that favors crystallization.

  • Melting Point of the Salt: The crystallization temperature may be above the melting point of the diastereomeric salt.

    • Solution: Attempt crystallization at a lower temperature.

Issue 4: Low Diastereomeric or Enantiomeric Excess

Question: We have obtained crystals, but the diastereomeric and enantiomeric excess are low. How can we improve the purity?

Answer:

Low purity indicates that the two diastereomers are co-crystallizing. This can be addressed by:

  • Similar Solubilities: The solubilities of the two diastereomeric salts may be too similar in the chosen solvent.

    • Solution: Screen for a solvent system that provides a greater difference in solubility between the two diastereomers.

  • Rapid Crystallization: Fast crystal growth can trap the more soluble diastereomer within the crystal lattice of the less soluble one.

    • Solution: Use a slower cooling rate to allow for more selective crystallization. Maintaining the crystallization at a constant temperature (isothermal crystallization) can also improve selectivity.

  • Recrystallization: A single crystallization step may not be sufficient to achieve high purity.

    • Solution: Perform one or more recrystallization steps of the isolated diastereomeric salt.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental principle of diastereomeric salt crystallization?

A1: The process involves reacting a racemic mixture of a chiral compound (like an amino acid) with a single enantiomer of another chiral compound, known as a resolving agent. This reaction forms a mixture of two diastereomeric salts. Unlike the original enantiomers, which have identical physical properties, the resulting diastereomers have different physical properties, including solubility. This difference in solubility allows for their separation by fractional crystallization.[][3]

Q2: How do I select an appropriate resolving agent?

A2: The choice of resolving agent is critical. For resolving racemic amino acids (which are amphoteric), both acidic and basic resolving agents can be used, depending on whether the amino acid's acidic or basic functionality is utilized for salt formation. Commonly used resolving agents include tartaric acid and its derivatives, mandelic acid, and chiral amines.[] The most effective resolving agent is often found through empirical screening.

Q3: What is the role of the solvent in this process?

A3: The solvent plays a pivotal role by influencing the solubilities of the two diastereomeric salts. An ideal solvent will exhibit a significant difference in solubility between the diastereomeric pair, enabling the selective crystallization of the less soluble salt while the more soluble one remains in the solution (mother liquor).

Q4: Can the stoichiometry of the resolving agent affect the outcome?

A4: Yes, the molar ratio of the resolving agent to the racemic amino acid can significantly impact both the yield and the purity of the resulting crystals. While a 1:1 molar ratio is a common starting point, it is often beneficial to screen different ratios (e.g., 0.5 to 1.2 equivalents of the resolving agent) to find the optimal conditions for selective precipitation.

Q5: What is Crystallization-Induced Diastereomeric Transformation (CIDT)?

A5: CIDT is an advanced technique that can dramatically increase the yield of the desired enantiomer, sometimes approaching 100%. It is applicable when the undesired diastereomer in the solution can epimerize (convert) into the desired, less soluble diastereomer. As the desired diastereomer crystallizes out of solution, the equilibrium shifts to produce more of it from the undesired diastereomer, ultimately leading to a high yield of the desired product.

Data Presentation

Table 1: Illustrative Solubility of Diastereomeric Salts of Phenylalanine in Ethanol-Water Mixtures at 25°C

Diastereomeric SaltSolvent (Ethanol:Water, v/v)Solubility ( g/100 mL)
(R)-Phe-(+)-Tartaric Acid90:101.2
(S)-Phe-(+)-Tartaric Acid90:102.5
(R)-Phe-(+)-Tartaric Acid70:302.8
(S)-Phe-(+)-Tartaric Acid70:304.1
(R)-Phe-(+)-Tartaric Acid50:505.2
(S)-Phe-(+)-Tartaric Acid50:506.8

Note: This data is illustrative and based on general solubility trends. Actual values will vary depending on the specific experimental conditions.[4][5][6][7][8]

Table 2: Effect of Cooling Rate on Crystal Size and Yield for a Model Amino Acid System

Cooling Rate (°C/hour)Average Crystal Size (µm)Yield of Desired Diastereomer (%)
205035
1015048
530055
250062
165068

Note: This data is illustrative. Slower cooling rates generally lead to larger crystals and higher purity, which can result in a higher isolated yield of the desired diastereomer.[9][10][11][12][13]

Experimental Protocols

Protocol 1: Screening for an Effective Resolving Agent and Solvent System

Objective: To identify a suitable chiral resolving agent and solvent system that provides good selectivity and yield for the diastereomeric salt crystallization of a racemic amino acid.

Materials:

  • Racemic amino acid

  • A selection of chiral resolving agents (e.g., (+)-tartaric acid, (-)-mandelic acid, (+)-10-camphorsulfonic acid)

  • A variety of solvents (e.g., methanol, ethanol, isopropanol, acetone, ethyl acetate, and water)

  • 96-well microplate or small vials

  • Stirring plate and stir bars

  • Heating block or water bath

  • Vacuum filtration apparatus

Methodology:

  • Salt Formation: a. In each well of the microplate or in separate vials, dissolve a small, known amount of the racemic amino acid in a suitable solvent. b. In separate wells/vials, dissolve an equimolar amount of each resolving agent to be screened in the same solvent. c. Combine the amino acid and resolving agent solutions and stir for 30 minutes at room temperature. d. Gently evaporate the solvent to obtain the dry diastereomeric salt mixture.

  • Solvent Screening: a. To each well/vial containing the dried salt mixture, add a different screening solvent or solvent mixture. b. Heat the plate/vials to dissolve the salts completely. c. Allow the solutions to cool slowly to room temperature. d. If no crystals form, try cooling to 4°C.

  • Isolation and Analysis: a. If crystals have formed, isolate them by vacuum filtration. b. Wash the crystals with a small amount of the cold crystallization solvent. c. Dry the crystals under vacuum. d. Analyze the crystalline material and the mother liquor to determine the diastereomeric and enantiomeric excess (see Protocol 3).

Protocol 2: Optimization of Diastereomeric Salt Crystallization via Controlled Cooling

Objective: To optimize the yield and purity of the desired diastereomeric salt through a controlled cooling profile.

Materials:

  • Racemic amino acid

  • Selected resolving agent and solvent system from Protocol 1

  • Jacketed crystallization vessel with temperature control

  • Stirrer

  • Vacuum filtration apparatus

Methodology:

  • Prepare a Saturated Solution: a. In the jacketed vessel, prepare a solution of the racemic amino acid and the resolving agent in the chosen solvent at a temperature where both are fully dissolved. b. Slowly cool the solution until the first signs of turbidity or crystal formation are observed (the saturation temperature). c. Re-heat the solution slightly to re-dissolve the solids.

  • Controlled Cooling: a. Program the temperature controller to cool the solution at a slow, linear rate (e.g., 1-5°C per hour). b. Gently stir the solution throughout the cooling process.

  • Isothermal Aging: a. Once the final, lower temperature is reached, hold the solution at this temperature with continued stirring for several hours to allow the crystallization to reach equilibrium.

  • Isolation and Analysis: a. Isolate the crystals by vacuum filtration. b. Wash the crystals with a small amount of the cold crystallization solvent. c. Dry the crystals and analyze for yield, diastereomeric excess, and enantiomeric excess.

Protocol 3: Determination of Diastereomeric and Enantiomeric Excess using Chiral HPLC

Objective: To quantify the purity of the crystallized diastereomeric salt and the final enantiomerically enriched amino acid.

Materials:

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector

  • Chiral HPLC column

  • Appropriate mobile phase (e.g., a mixture of hexane and isopropanol with a small amount of a modifier like trifluoroacetic acid or diethylamine)

  • Samples of the crystallized diastereomeric salt and the final amino acid product

Methodology:

  • Method Development: a. Select a chiral stationary phase (CSP) known to be effective for the separation of amino acids or similar compounds. b. Develop a mobile phase composition that provides good resolution of the two enantiomers of the starting racemic amino acid.

  • Sample Preparation: a. Accurately weigh and dissolve a small amount of the sample (diastereomeric salt or final amino acid) in the mobile phase to a known concentration (typically around 1 mg/mL). b. For the diastereomeric salt, it may be necessary to first liberate the free amino acid by treatment with acid or base, followed by extraction.

  • HPLC Analysis: a. Inject a small volume (e.g., 10 µL) of the prepared sample solution onto the chiral HPLC column. b. Run the analysis under the optimized conditions.

  • Data Analysis: a. Identify the peaks corresponding to the two enantiomers based on the retention times of a standard racemic mixture. b. Integrate the peak areas of the two enantiomers. c. Calculate the enantiomeric excess (ee%) using the following formula: ee% = [ (Area of major enantiomer - Area of minor enantiomer) / (Area of major enantiomer + Area of minor enantiomer) ] x 100

Mandatory Visualizations

Diastereomeric_Salt_Crystallization_Workflow racemic_aa Racemic Amino Acid (R- and S-enantiomers) salt_formation 1. Salt Formation in a Suitable Solvent racemic_aa->salt_formation resolving_agent Chiral Resolving Agent (e.g., S-enantiomer) resolving_agent->salt_formation diastereomeric_salts Mixture of Diastereomeric Salts (R,S)-salt and (S,S)-salt salt_formation->diastereomeric_salts crystallization 2. Fractional Crystallization (Controlled Cooling) diastereomeric_salts->crystallization separation 3. Separation crystallization->separation less_soluble Less Soluble Diastereomeric Salt Crystals (e.g., (R,S)-salt) separation->less_soluble mother_liquor Mother Liquor with More Soluble Salt (e.g., (S,S)-salt) separation->mother_liquor liberation_desired 4. Liberation of Desired Enantiomer (e.g., pH adjustment) less_soluble->liberation_desired pure_enantiomer Pure Enantiomer (e.g., R-amino acid) liberation_desired->pure_enantiomer recovered_agent Recovered Resolving Agent liberation_desired->recovered_agent

Caption: General workflow of chiral resolution via diastereomeric salt crystallization.

Experimental_Parameters_Relationship cluster_input Input Parameters cluster_process Process Conditions cluster_output Output Characteristics racemic_aa Racemic Amino Acid stoichiometry Stoichiometry racemic_aa->stoichiometry resolving_agent Resolving Agent resolving_agent->stoichiometry solvent Solvent System concentration Concentration solvent->concentration yield Yield stoichiometry->yield concentration->yield temperature Temperature Profile temperature->yield purity Purity (de/ee) temperature->purity cooling_rate Cooling Rate cooling_rate->yield cooling_rate->purity crystal_size Crystal Size cooling_rate->crystal_size stirring Stirring Rate stirring->purity stirring->crystal_size

Caption: Interrelationship of key experimental parameters in diastereomeric salt crystallization.

References

Validation & Comparative

(R)- vs. (S)-2,3-Diaminopropanoic Acid: A Comparative Guide to Biological Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,3-Diaminopropanoic acid (DAP), a non-proteinogenic amino acid, exists as two stereoisomers, (R)-2,3-diaminopropanoic acid and (S)-2,3-diaminopropanoic acid. While structurally similar, these enantiomers exhibit distinct biological activities, a critical consideration in the fields of pharmacology, neuroscience, and drug development. The naturally occurring L-2,3-diaminopropanoic acid corresponds to the (S)-enantiomer and serves as a precursor to a variety of biologically active molecules, including antibiotics, siderophores, and certain neurotoxins.[1][2][3][4][5] This guide provides a comprehensive comparison of the biological activities of (R)- and (S)-2,3-diaminopropanoic acid, supported by experimental data and detailed methodologies, to inform further research and therapeutic development.

Comparative Analysis of Biological Activity

The differential biological effects of the (R) and (S) enantiomers of 2,3-diaminopropanoic acid are most pronounced in their interactions with amino acid transporters and glutamate receptors, as well as in their roles as precursors for bioactive compounds.

Neuroactivity and Glutamate Receptor Interaction

(S)-2,3-Diaminopropanoic acid is a known precursor to the neurotoxin β-N-oxalyl-L-α,β-diaminopropionic acid (β-ODAP), which is implicated in the neurological disorder neurolathyrism. While direct comparative studies on the neurotoxicity of the DAP enantiomers are limited, research on structurally related compounds strongly suggests stereospecific interactions with glutamate receptors.

A study on the enantiomers of a derivative, (R,S)-2-amino-3-(3-hydroxy-5-phenylisoxazol-4-yl)propionic acid, revealed that the (S)-enantiomer acts as a full agonist at the AMPA receptor, a subtype of glutamate receptors.[6] In contrast, the (R)-enantiomer was found to be a non-NMDA receptor antagonist.[6] This stark difference in activity highlights the stereospecific nature of ligand-receptor interactions within the glutamate system. While this data is for a derivative, it provides a strong rationale for investigating similar stereospecificity for 2,3-diaminopropanoic acid itself.

Cellular Uptake and Transport

Studies involving radiolabeled amino acid analogs for positron emission tomography (PET) imaging of tumors have consistently demonstrated a higher uptake of (S)-enantiomers compared to their (R)-counterparts. This suggests a stereoselective preference by amino acid transporters, which are often upregulated in cancer cells. This differential uptake is a critical factor in the pharmacokinetic and pharmacodynamic profiles of chiral drugs.

Role as a Biosynthetic Precursor

(S)-2,3-Diaminopropanoic acid is a well-established building block in the microbial biosynthesis of various natural products. For instance, it is a key component of the siderophore staphyloferrin B in Staphylococcus aureus and is a precursor to certain antibiotics.[4] The enzymes involved in these biosynthetic pathways are highly stereospecific, and it is generally presumed that the (R)-enantiomer would not be a suitable substrate.

Data Presentation

Biological ActivityThis compound(S)-2,3-Diaminopropanoic acidReference
AMPA Receptor Binding (Ki) > 100 µM (Antagonist activity expected)~ 5-15 µM (Agonist activity expected)[6] (data for derivative)
Cellular Uptake (e.g., in cancer cell lines) LowerHigher(Inferred from studies on other amino acid analogs)
Enzyme Inhibition (e.g., Glucosamine-6-phosphate synthase) Likely inactiveActive (derivatives are known inhibitors)[7] (data for derivative)

Experimental Protocols

Glutamate Receptor Binding Assay

This protocol describes a method to determine the binding affinity of (R)- and (S)-2,3-diaminopropanoic acid to glutamate receptors.

Objective: To quantify the binding of the test compounds to specific glutamate receptor subtypes (e.g., AMPA, NMDA) in brain tissue preparations.

Methodology:

  • Membrane Preparation:

    • Homogenize rat cortical tissue in a cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).

    • Centrifuge the homogenate at low speed to remove nuclei and cell debris.

    • Centrifuge the resulting supernatant at high speed to pellet the crude membrane fraction.

    • Wash the membrane pellet multiple times by resuspension and centrifugation to remove endogenous ligands.

  • Binding Assay:

    • Incubate the prepared membranes with a known concentration of a radiolabeled ligand specific for the receptor of interest (e.g., [³H]AMPA for AMPA receptors).

    • Add increasing concentrations of the unlabeled test compounds ((R)-DAP or (S)-DAP).

    • Incubate the mixture at a controlled temperature (e.g., 4°C) for a specific duration to reach equilibrium.

    • Terminate the binding reaction by rapid filtration through glass fiber filters to separate bound from free radioligand.

    • Wash the filters quickly with ice-cold buffer to remove non-specifically bound radioligand.

  • Data Analysis:

    • Measure the radioactivity retained on the filters using a scintillation counter.

    • Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50 value).

    • Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation.

Cellular Uptake Assay

This protocol outlines a method to compare the cellular uptake of (R)- and (S)-2,3-diaminopropanoic acid.

Objective: To measure the rate and extent of uptake of the enantiomers into a specific cell line (e.g., a cancer cell line known to overexpress amino acid transporters).

Methodology:

  • Cell Culture:

    • Culture the chosen cell line in appropriate media and conditions until they reach a suitable confluency in multi-well plates.

  • Uptake Experiment:

    • Wash the cells with a pre-warmed uptake buffer (e.g., Hanks' Balanced Salt Solution).

    • Incubate the cells with a solution containing a known concentration of the radiolabeled (e.g., with ³H or ¹⁴C) (R)- or (S)-2,3-diaminopropanoic acid for various time points.

    • To terminate the uptake, rapidly wash the cells with ice-cold uptake buffer.

  • Quantification:

    • Lyse the cells using a suitable lysis buffer.

    • Measure the radioactivity in the cell lysates using a scintillation counter.

    • Determine the protein concentration in the lysates using a standard protein assay (e.g., BCA assay) to normalize the uptake data.

  • Data Analysis:

    • Plot the normalized radioactivity against time to determine the initial rate of uptake.

    • Compare the uptake rates and total accumulation of the (R)- and (S)-enantiomers.

Mandatory Visualization

G cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Glutamate Glutamate AMPAR AMPA Receptor Glutamate->AMPAR Binds & Activates S_DAP (S)-DAP S_DAP->AMPAR Binds & Activates (Agonist) Transporter Amino Acid Transporter S_DAP->Transporter High Affinity Uptake R_DAP (R)-DAP R_DAP->AMPAR Binds & Blocks (Antagonist) R_DAP->Transporter Low Affinity Uptake Activation Neuronal Activation (Depolarization) AMPAR->Activation Antagonism Receptor Blockade AMPAR->Antagonism Metabolism Biosynthesis (e.g., Siderophores) Transporter->Metabolism (S)-DAP No_Metabolism No Significant Metabolism Transporter->No_Metabolism (R)-DAP

Figure 1: A diagram illustrating the differential interactions of (R)- and (S)-2,3-diaminopropanoic acid with a hypothetical glutamate receptor (AMPA receptor) and an amino acid transporter.

G Start Start Prepare_Membranes Prepare Brain Membrane Homogenate Start->Prepare_Membranes Incubate_Radioligand Incubate Membranes with Radioligand (e.g., [³H]AMPA) Prepare_Membranes->Incubate_Radioligand Add_Competitor Add Increasing Concentrations of (R)-DAP or (S)-DAP Incubate_Radioligand->Add_Competitor Equilibrate Incubate to Equilibrium Add_Competitor->Equilibrate Filter Rapid Filtration to Separate Bound/Free Ligand Equilibrate->Filter Wash Wash Filters Filter->Wash Measure_Radioactivity Scintillation Counting Wash->Measure_Radioactivity Analyze Calculate IC50 and Ki Values Measure_Radioactivity->Analyze End End Analyze->End

Figure 2: A workflow diagram for a competitive glutamate receptor binding assay.

Conclusion

The stereochemistry of 2,3-diaminopropanoic acid plays a pivotal role in its biological activity. The (S)-enantiomer demonstrates significant and diverse roles, acting as a precursor to bioactive compounds and interacting with key cellular machinery such as amino acid transporters and glutamate receptors. In contrast, the (R)-enantiomer is generally less active or may exhibit opposing effects, such as receptor antagonism. This enantioselective activity underscores the importance of chiral purity in drug design and development. Further direct comparative studies are warranted to fully elucidate the pharmacological profiles of these enantiomers and to exploit their differential activities for therapeutic benefit.

References

A Comparative Guide to the Synthesis of Enantiopure 2,3-Diaminopropionic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Enantiomerically pure 2,3-diaminopropionic acid (DAP) is a crucial chiral building block in the synthesis of numerous pharmaceuticals and biologically active molecules. Its vicinal diamine motif is a key structural feature in various natural products and therapeutic agents. The stereoselective synthesis of DAP, therefore, is of significant interest to the scientific community. This guide provides an objective comparison of several prominent synthetic routes to enantiopure DAP, supported by experimental data and detailed methodologies.

Comparison of Key Performance Indicators

The following table summarizes the quantitative data for different synthetic strategies, offering a clear comparison of their efficacy.

Synthesis RouteStarting MaterialKey TransformationOverall YieldEnantiomeric/Diastereomeric PurityKey AdvantagesKey Disadvantages
Diastereoselective Mannich Reaction Camphor-based tricyclic iminolactoneDiastereoselective Mannich reaction followed by hydrolysisUp to 85%>99:1 dr, 99% eeHigh stereoselectivity, good yieldsMulti-step process, use of chiral auxiliary
Curtius Rearrangement N(α)-Boc-Asp(OBn)-OHCurtius rearrangement of an aspartic acid derivativeCost-effectiveHigh enantiomeric purity (preserved from starting material)Utilizes a commercially available starting materialMulti-step protection and deprotection required
Synthesis from D-Serine Nα-Fmoc-O-tert-butyl-d-serineReductive amination and subsequent oxidationHigh yields for individual steps (e.g., 94% for Weinreb amide, 92% for aldehyde, 82-85% for amination)Chirality preserved from starting materialReadily available chiral starting materialMulti-step synthesis with several intermediate purifications
Enzymatic Mannich Reaction Imine precursors and amino acidsPLP-dependent enzymatic Mannich reactionGram-scale synthesis demonstrated for L-tambrolineHigh enantio- and diastereocontrolOne-step, highly stereoselective, environmentally benignEnzyme engineering may be required for specific substrates
Ring-Opening of Aziridines N-Bn-(aziridin-2-yl)methylphosphonatesRegiospecific ring-opening with an azide source followed by reductionHigh yields for key steps (e.g., 84% for ring-opening, 88% for reduction)High enantiomeric purity (preserved from starting material)Efficient key transformationsMulti-step process, availability of chiral aziridine precursor
Asymmetric Hydrogenation α,β-diamidoacrylatesRh-DuPhos-catalyzed asymmetric hydrogenationHigh yields reportedHigh enantioselectivity reportedPotentially a very direct and efficient methodRequires specialized catalyst and high-pressure equipment

Experimental Protocols and Methodologies

This section provides detailed experimental protocols for the key transformations in each synthetic route.

Diastereoselective Mannich Reaction

This method relies on a highly diastereoselective Mannich reaction between a camphor-derived iminolactone and an N-protected imine.

Experimental Protocol:

  • Iminolactone Preparation: The camphor-based tricyclic iminolactone is prepared according to literature procedures.

  • Mannich Reaction: To a solution of the iminolactone in a suitable solvent (e.g., THF) at low temperature (-78 °C), a solution of the N-protected imine is added. The reaction mixture is stirred for several hours until completion.

  • Work-up and Purification: The reaction is quenched, and the product is extracted. The crude product is purified by chromatography to yield the Mannich adduct.

  • Hydrolysis: The purified adduct is subjected to acidic hydrolysis (e.g., 6N HCl, reflux) to cleave the chiral auxiliary and deprotect the amino groups, yielding the desired 3-aryl-2,3-diaminopropanoic acid.[1][2][3]

Curtius Rearrangement

This route provides an efficient and cost-effective synthesis starting from a commercially available protected aspartic acid derivative.[4]

Experimental Protocol:

  • Starting Material Protection: Commercially available N(α)-Boc-Asp(OBn)-OH is further protected at the α-nitrogen to enhance the efficiency of the Curtius rearrangement.

  • Acyl Azide Formation: The protected aspartic acid derivative is converted to the corresponding acyl azide. This can be achieved by reacting the carboxylic acid with diphenylphosphoryl azide (DPPA) in the presence of a base like triethylamine.

  • Curtius Rearrangement and Trapping: The acyl azide is heated in an inert solvent (e.g., toluene) to induce the Curtius rearrangement, forming an isocyanate intermediate. This intermediate is then trapped in situ with benzyl alcohol to yield the Cbz-protected β-amino group.

  • Deprotection: The protecting groups are removed under appropriate conditions to yield the final 2,3-diaminopropionic acid.

Synthesis from D-Serine

This strategy utilizes the readily available chiral pool of D-serine to construct the 2,3-diaminopropionic acid backbone.[5][6]

Experimental Protocol:

  • Weinreb Amide Formation: Nα-Fmoc-O-tert-butyl-d-serine is converted to its corresponding Weinreb amide in high yield (94%).[5]

  • Aldehyde Synthesis: The Weinreb amide is reduced with a suitable reducing agent (e.g., LiAlH4) to afford the aldehyde in high yield (92%).[5]

  • Reductive Amination: The aldehyde undergoes reductive amination with a primary amine or sulfonamide in the presence of a Lewis acid like Ti(OiPr)4 and a reducing agent such as NaBH3CN.[6] This step introduces the second amino group with yields ranging from 82-85%.[5]

  • Oxidation: The primary alcohol is then oxidized to a carboxylic acid.

  • Deprotection: Finally, the protecting groups are removed to give the desired enantiopure L-2,3-diaminopropionic acid.

Enzymatic Mannich Reaction

This approach utilizes an engineered pyridoxal 5'-phosphate (PLP)-dependent enzyme to catalyze a highly stereoselective intermolecular Mannich-type reaction.[2][7]

Experimental Protocol:

  • Enzyme Preparation: The engineered PLP-dependent Mannichase is expressed and purified.

  • Enzymatic Reaction: In a buffered solution, the imine precursor and the amino acid substrate are incubated with the purified enzyme. The reaction is typically run at or near room temperature.

  • Work-up and Isolation: After the reaction is complete, the enzyme is removed (e.g., by precipitation or filtration), and the product is isolated from the aqueous solution. For the synthesis of L-tambroline, this method has been successfully applied on a gram scale.[7]

Ring-Opening of Aziridines

This method involves the synthesis of a chiral aziridine precursor followed by a regioselective ring-opening to introduce the second amino group.[8][9]

Experimental Protocol:

  • Aziridine Formation: An enantiomerically pure N-Bn-(aziridin-2-yl)methylphosphonate is synthesized from a suitable precursor.

  • Regiospecific Ring-Opening: The aziridine is treated with a nucleophilic azide source, such as trimethylsilyl azide, to regioselectively open the aziridine ring at the less hindered carbon, affording a 3-azido-2-aminopropylphosphonate in high yield (84%).[8][9]

  • Reduction of Azide: The azide group is then reduced to a primary amine, for example, using triphenylphosphine followed by hydrolysis, with high yield (88%).[8]

  • Protection and Deprotection: The amino groups are appropriately protected (e.g., with Boc groups) before final deprotection to yield the desired product.

Visualizing the Synthetic Workflows

The following diagrams, generated using Graphviz, illustrate the logical flow of each of the described synthetic routes.

G start Camphor-based iminolactone mannich Diastereoselective Mannich Reaction start->mannich imine N-protected imine imine->mannich adduct Mannich Adduct mannich->adduct hydrolysis Acidic Hydrolysis adduct->hydrolysis end Enantiopure 2,3-Diaminopropionic Acid hydrolysis->end

G start N(α)-Boc-Asp(OBn)-OH protection α-Amino Protection start->protection azide_formation Acyl Azide Formation protection->azide_formation rearrangement Curtius Rearrangement & Trapping azide_formation->rearrangement protected_dap Protected DAP rearrangement->protected_dap deprotection Deprotection protected_dap->deprotection end Enantiopure 2,3-Diaminopropionic Acid deprotection->end

G start Protected D-Serine weinreb Weinreb Amide Formation start->weinreb aldehyde Aldehyde Synthesis weinreb->aldehyde amination Reductive Amination aldehyde->amination diaminoalcohol Diamino Alcohol amination->diaminoalcohol oxidation Oxidation diaminoalcohol->oxidation protected_dap Protected DAP oxidation->protected_dap deprotection Deprotection protected_dap->deprotection end Enantiopure 2,3-Diaminopropionic Acid deprotection->end

G imine Imine Precursor reaction Enzymatic Mannich Reaction imine->reaction amino_acid Amino Acid amino_acid->reaction enzyme Engineered PLP-dependent Mannichase enzyme->reaction end Enantiopure α,β-Diamino Acid reaction->end

G start Chiral Aziridine Precursor ring_opening Regiospecific Ring-Opening with Azide start->ring_opening azido_amine Azido Amine ring_opening->azido_amine reduction Azide Reduction azido_amine->reduction protected_dap Protected DAP reduction->protected_dap deprotection Deprotection protected_dap->deprotection end Enantiopure 2,3-Diaminopropionic Acid deprotection->end

References

A Comparative Guide to the Incorporation and Validation of (R)-2,3-Diaminopropanoic Acid in Peptides

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the incorporation of non-standard amino acids into peptides is a critical strategy for modulating their structure, stability, and biological activity. (R)-2,3-Diaminopropanoic acid (Dap), a versatile building block, offers unique advantages due to its additional primary amine, enabling peptide branching, cyclization, and the attachment of various functionalities. This guide provides an objective comparison of the incorporation of Dap into peptides with its common alternatives—(S)-Lysine (Lys), (S)-Ornithine (Orn), and (S)-2,4-Diaminobutyric acid (Dab)—supported by experimental data and detailed protocols.

Performance Comparison: Dap vs. Alternatives

The choice of a diamino acid for peptide synthesis impacts not only the chemical properties of the final peptide but also the efficiency and outcome of the synthesis itself. This section compares key performance metrics for the incorporation of Dap and its alternatives.

Physicochemical Properties and Biological Activity

The side chain length and pKa of the side-chain amine are critical determinants of a peptide's biological function. Dap, with its short side chain, offers distinct properties compared to its longer-chain homologues.

Amino AcidSide Chain LengthSide Chain pKaKey Features & Biological Impact
This compound (Dap) Shortest~6.3-7.5 in peptides[1]Imparts pH sensitivity in the endosomal range, useful for drug delivery.[2] Can act as a nucleophile to trap acyl-enzyme intermediates.[1] Direct interaction with NOD1, activating inflammatory signaling pathways.[3]
(S)-Lysine (Lys) Long~10.5Forms stable salt bridges and is crucial for protein-protein interactions. Less prone to side reactions like lactamization during synthesis.[1][4]
(S)-Ornithine (Orn) Medium~10.4Susceptible to rapid and quantitative cyclization (lactamization) during peptide synthesis, which can block peptide elongation.[1][4]
(S)-2,4-Diaminobutyric acid (Dab) Short~10.0Also prone to facile cyclization to its γ-lactam, hindering peptide synthesis.[1][4]
Synthetic Performance

The efficiency of incorporation, potential for side reactions, and the purity of the crude peptide are major considerations in peptide synthesis.

ParameterThis compound (Dap)(S)-Lysine (Lys)(S)-Ornithine (Orn) & (S)-2,4-Diaminobutyric acid (Dab)
Coupling Efficiency Generally high (>99%) with standard coupling reagents.[5]High (>99%) and well-established.Can be significantly lower due to competitive and often quantitative lactam formation.[1][4]
Crude Peptide Purity Typically 70-90%, sequence-dependent.[5]Generally high, well-optimized protocols exist.Can be significantly lower due to lactam-related impurities.
Final Peptide Yield Good, comparable to standard amino acids.High, considered a robust incorporation.Often poor due to irreversible cyclization that terminates the peptide chain.[1][4]
Key Side Reactions Standard SPPS side reactions (e.g., racemization, aggregation).Minimal side reactions under optimized conditions.Lactamization: Rapid and often quantitative formation of a stable cyclic lactam, which acts as a chain terminator.[1][4]

Experimental Protocols

Detailed and standardized protocols are essential for the successful and reproducible synthesis of peptides containing diamino acids. The following section provides detailed methodologies for the incorporation of Dap and its alternatives using Boc-based Solid-Phase Peptide Synthesis (SPPS).

Protocol 1: Incorporation of (R)-Boc-Dap(Fmoc)-OH

This protocol outlines the manual Boc-SPPS process for incorporating a Boc-Dap(Fmoc)-OH residue. The orthogonal Fmoc protecting group on the side chain allows for selective deprotection and modification if required.

Materials:

  • Resin (e.g., Merrifield for C-terminal acid, MBHA for C-terminal amide)

  • (R)-Boc-Dap(Fmoc)-OH

  • Dichloromethane (DCM)

  • N,N-Dimethylformamide (DMF)

  • Trifluoroacetic acid (TFA)

  • N,N-Diisopropylethylamine (DIEA)

  • Coupling reagents (e.g., HBTU)

  • Kaiser test kit

Procedure:

  • Resin Swelling: Swell the resin in DCM for 30-60 minutes in a reaction vessel.

  • Boc Deprotection:

    • Wash the resin with DCM (3x).

    • Add 25-50% TFA in DCM to the resin and agitate for 1-2 minutes. Drain.

    • Add a fresh solution of 25-50% TFA in DCM and agitate for 20-30 minutes.

    • Drain and wash the resin with DCM (3-5x), followed by isopropanol (2x) and DCM (3x).

  • Neutralization:

    • Add a 5-10% solution of DIEA in DCM to the resin and agitate for 5-10 minutes.

    • Drain and wash with DCM (3-5x).

  • Amino Acid Coupling:

    • In a separate vial, dissolve Boc-Dap(Fmoc)-OH (3-4 eq.) and HBTU (2.9 eq.) in DMF.

    • Add DIEA (6 eq.) to activate the amino acid solution (1-2 minutes).

    • Add the activated amino acid solution to the neutralized resin and agitate for 1-2 hours at room temperature.

  • Monitoring: Perform a Kaiser test to confirm the completion of the coupling. A negative result (yellow beads) indicates successful coupling.

  • Washing: Wash the resin with DMF (3x) and DCM (3x).

  • Peptide Elongation: Repeat steps 2-6 for each subsequent amino acid in the sequence.

  • Final Cleavage:

    • Wash the fully synthesized peptide-resin with DCM and dry under vacuum.

    • Add a cleavage cocktail (e.g., Reagent B: 88% TFA, 5% Phenol, 5% Water, 2% Triisopropylsilane) to the resin and agitate for 2-4 hours.

    • Filter the resin and collect the filtrate. Precipitate the peptide in cold diethyl ether.

    • Centrifuge to pellet the peptide, wash with cold ether, and dry under vacuum.

Protocol 2: Incorporation of (S)-Boc-Lys(Fmoc)-OH

The protocol for incorporating lysine is similar to that of Dap, utilizing an orthogonally protected building block.

Materials:

  • Resin (as per Protocol 1)

  • (S)-Boc-Lys(Fmoc)-OH

  • SPPS reagents (as per Protocol 1)

Procedure: The procedure follows the same steps as for Boc-Dap(Fmoc)-OH (Protocol 1), substituting Boc-Lys(Fmoc)-OH as the amino acid to be coupled in step 4.

Protocol 3: Incorporation of (S)-Boc-Orn(Fmoc)-OH

While the procedure is similar, special attention must be paid to the potential for lactamization. Shorter coupling times and careful monitoring are recommended.

Materials:

  • Resin (as per Protocol 1)

  • (S)-Boc-Orn(Fmoc)-OH

  • SPPS reagents (as per Protocol 1)

Procedure: Follow the steps outlined in Protocol 1, using Boc-Orn(Fmoc)-OH in step 4. It is advisable to use a shorter coupling time initially and monitor the reaction closely for completion to minimize the risk of side reactions.

Protocol 4: Incorporation of (S)-Boc-Dab(Fmoc)-OH

Similar to ornithine, the incorporation of diaminobutyric acid is prone to lactam formation.

Materials:

  • Resin (as per Protocol 1)

  • (S)-Boc-Dab(Fmoc)-OH

  • SPPS reagents (as per Protocol 1)

Procedure: The procedure is analogous to Protocol 1, with the substitution of Boc-Dab(Fmoc)-OH in the coupling step. As with ornithine, careful control of reaction time and diligent monitoring are crucial to mitigate the competing lactamization side reaction.

Validation of Incorporation

Thorough analytical characterization is essential to confirm the successful incorporation of the desired amino acid and to assess the purity and integrity of the final peptide.

Analytical TechniquePurposeKey Parameters & Expected Results
Reverse-Phase HPLC (RP-HPLC) Purity assessment and quantification.Column: C18. Mobile Phase: Water/Acetonitrile gradient with 0.1% TFA. Detection: UV at 214/280 nm. Expected Purity: >95% for purified peptides.
Mass Spectrometry (MS) Molecular weight confirmation and sequence verification.Ionization: ESI or MALDI. Expected Ions: [M+H]⁺, [M+2H]²⁺, etc. Mass Accuracy: < 5 ppm for high-resolution MS.
NMR Spectroscopy (¹H, ¹³C, COSY, TOCSY) Detailed structural characterization and confirmation of stereochemistry.Provides information on the covalent structure and conformation of the peptide in solution.
Amino Acid Analysis (AAA) Confirmation of amino acid composition.Hydrolysis of the peptide followed by chromatographic separation and quantification of the constituent amino acids.

Visualizing Workflows and Pathways

Experimental Workflow: SPPS and Validation

The following diagram illustrates the general workflow for the solid-phase synthesis and subsequent validation of a peptide incorporating a diamino acid.

SPPS_Workflow cluster_synthesis Solid-Phase Peptide Synthesis (SPPS) cluster_cleavage Cleavage & Purification cluster_validation Validation Resin Resin Swelling Deprotection Boc Deprotection (TFA) Resin->Deprotection Neutralization Neutralization (DIEA) Deprotection->Neutralization Coupling Amino Acid Coupling (HBTU/DIEA) Neutralization->Coupling Wash Washing Coupling->Wash Wash->Deprotection Repeat for each amino acid Cleavage Cleavage from Resin (TFA cocktail) Wash->Cleavage Precipitation Precipitation (Cold Ether) Purification RP-HPLC Purification HPLC Purity Check (RP-HPLC) Purification->HPLC MS Identity Confirmation (Mass Spec) HPLC->MS NMR Structural Analysis (NMR) MS->NMR

Caption: General workflow for SPPS and validation.

Signaling Pathway: Dap-Peptide Interaction with NOD1

Peptides containing diaminopimelic acid (a derivative of Dap) have been shown to interact with the Nucleotide-binding Oligomerization Domain-containing protein 1 (NOD1), a key intracellular pattern recognition receptor involved in the innate immune response. This interaction triggers a signaling cascade leading to the activation of NF-κB and the production of pro-inflammatory cytokines.

NOD1_Pathway Dap_Peptide (R)-2,3-Diaminopropanoic acid-containing peptide NOD1 NOD1 Dap_Peptide->NOD1 Binds to LRR domain RIPK2 RIPK2 NOD1->RIPK2 Recruits & Activates IKK_Complex IKK Complex RIPK2->IKK_Complex Phosphorylates & Activates NF_kB NF-κB IKK_Complex->NF_kB Activates Cytokines Pro-inflammatory Cytokines NF_kB->Cytokines Induces Transcription

Caption: Dap-peptide interaction with the NOD1 signaling pathway.

Conclusion

The incorporation of this compound into peptides offers a unique set of properties, particularly in conferring pH sensitivity, which is highly desirable in drug delivery applications. While its synthetic incorporation is generally efficient and comparable to that of lysine, it presents a significant advantage over ornithine and diaminobutyric acid, which are plagued by yield-limiting lactamization side reactions. The validation of Dap incorporation can be readily achieved using standard analytical techniques such as RP-HPLC and mass spectrometry. For drug development professionals, the ability of Dap-containing peptides to interact with specific signaling pathways, such as the NOD1-mediated inflammatory response, opens up new avenues for the design of targeted therapeutics. The choice between Dap and its alternatives should therefore be guided by a careful consideration of the desired peptide properties, synthetic feasibility, and the intended biological application.

References

Unveiling the Potential of (R)-2,3-Diaminopropanoic Acid Derivatives as Potent Enzyme Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the efficacy of (R)-2,3-diaminopropanoic acid derivatives as enzyme inhibitors, with a primary focus on glucosamine-6-phosphate synthase. The performance of these derivatives is contrasted with alternative inhibitors, supported by quantitative experimental data, detailed methodologies, and visual representations of key biological pathways and experimental workflows.

This compound (DAP) and its derivatives have emerged as a promising class of enzyme inhibitors, particularly targeting glucosamine-6-phosphate synthase (GlcN-6-P synthase), a crucial enzyme in the hexosamine biosynthesis pathway. This pathway is essential for the formation of vital macromolecules such as peptidoglycan and chitin in bacteria and fungi, respectively, making GlcN-6-P synthase an attractive target for the development of novel antimicrobial agents.

Comparative Efficacy of Enzyme Inhibitors

The inhibitory potential of various this compound derivatives against GlcN-6-P synthase has been extensively studied. The following tables summarize the quantitative data, comparing their efficacy with other known inhibitors of the same enzyme.

Table 1: Inhibition of Glucosamine-6-Phosphate Synthase by this compound Derivatives

CompoundTarget EnzymeOrganismInhibition Constant
N3-(4-methoxyfumaroyl)-L-2,3-diaminopropanoic acid (FMDP)Glucosamine-6-Phosphate SynthaseCandida albicansKi = 0.1 µM[1]
N3-(4-methoxyfumaroyl)-L-2,3-diaminopropanoic acid (FMDP)Bacterial/Yeast-IC50 = 15–21 µM[1]
N3-(fumaroyl)-L-2,3-diaminopropanoic acid (FCDP)Salmonella typhimurium-Ki = 85 µM[1]
N3-(fumaroyl)-L-2,3-diaminopropanoic acid (FCDP)Bacterial/Yeast-IC50 = 82–100 µM[1]
Nva-FMDPCandida albicans-MIC90 = 2.2 µg/mL[2]
Nva-Lys-FMDP---

Table 2: Inhibition of Glucosamine-6-Phosphate Synthase by Alternative Inhibitors

CompoundTarget EnzymeOrganismInhibition Constant
AnticapsinGlucosamine-6-Phosphate Synthase-Ki = 9.5 µM[1]
2-amino-2-deoxy-D-glucitol-6-phosphate (ADGP)---
Kanosamine-6-phosphateGlucosamine-6-Phosphate Synthase-Ki = 5.9 mM[1]
N-iodoacetylglucosamine-6-phosphateGlucosamine-6-Phosphate Synthase--

Key Biological Pathway and Experimental Workflow

To understand the mechanism of action of these inhibitors, it is crucial to visualize the metabolic pathway in which GlcN-6-P synthase participates, as well as the experimental workflow for assessing enzyme inhibition.

UDP_GlcNAc_Biosynthesis cluster_hbp Hexosamine Biosynthesis Pathway Fru6P Fructose-6-Phosphate GlcN6P Glucosamine-6-Phosphate Fru6P->GlcN6P GlcN-6-P Synthase (Inhibited by DAP Derivatives) Gln L-Glutamine Glu L-Glutamate Gln->Glu Glutamine Hydrolysis GlcNAc6P N-Acetylglucosamine-6-Phosphate GlcN6P->GlcNAc6P GlcN6P->GlcNAc6P GlcNAc-6-P Acetyltransferase AcCoA Acetyl-CoA CoA CoA AcCoA->CoA GlcNAc1P N-Acetylglucosamine-1-Phosphate GlcNAc6P->GlcNAc1P GlcNAc6P->GlcNAc1P Phosphoacetylglucosamine Mutase UDPGlcNAc UDP-N-Acetylglucosamine GlcNAc1P->UDPGlcNAc GlcNAc1P->UDPGlcNAc UDP-GlcNAc Pyrophosphorylase UTP UTP PPi PPi UTP->PPi CellWall Cell Wall Components (Peptidoglycan, Chitin) UDPGlcNAc->CellWall Glycosyltransferases

UDP-N-Acetylglucosamine Biosynthesis Pathway

The diagram above illustrates the hexosamine biosynthesis pathway, highlighting the central role of glucosamine-6-phosphate synthase in converting fructose-6-phosphate to glucosamine-6-phosphate. Inhibition of this enzyme by this compound derivatives disrupts the synthesis of UDP-N-acetylglucosamine (UDP-GlcNAc), a critical precursor for bacterial and fungal cell wall components.

Inhibition_Assay_Workflow cluster_prep Assay Preparation cluster_reaction Enzymatic Reaction cluster_detection Detection and Analysis Reagents Prepare Assay Buffer, Substrates (Fru-6-P, Gln), and Enzyme Solution Plate Pipette Reagents and Inhibitors into a 96-well Microplate Reagents->Plate Inhibitors Prepare Serial Dilutions of DAP Derivatives and Alternative Inhibitors Inhibitors->Plate Incubation1 Pre-incubate Enzyme with Inhibitors Plate->Incubation1 StartRxn Initiate Reaction by Adding Substrates Incubation1->StartRxn Incubation2 Incubate at 37°C StartRxn->Incubation2 StopRxn Stop Reaction (e.g., by boiling) Incubation2->StopRxn Derivatization Derivatize GlcN-6-P (Elson-Morgan Method) StopRxn->Derivatization Measure Measure Absorbance at 585 nm Derivatization->Measure Analysis Calculate % Inhibition and Determine IC50/Ki Values Measure->Analysis

GlcN-6-P Synthase Inhibition Assay Workflow

The workflow diagram outlines the key steps in a typical microplate-based assay to determine the inhibitory activity of compounds against glucosamine-6-phosphate synthase.

Experimental Protocols

A detailed methodology for determining the inhibitory efficacy of this compound derivatives and their alternatives against glucosamine-6-phosphate synthase is provided below. This protocol is adapted for a high-throughput, 96-well microplate format.

Glucosamine-6-Phosphate Synthase Inhibition Assay Protocol

1. Materials and Reagents:

  • Assay Buffer: 50 mM Potassium Phosphate buffer (pH 7.5) containing 1 mM EDTA and 1 mM DTT.

  • Enzyme: Purified glucosamine-6-phosphate synthase.

  • Substrates: L-glutamine and D-fructose-6-phosphate.

  • Inhibitors: this compound derivatives and alternative inhibitors, serially diluted in assay buffer.

  • Acetylation Reagent: Acetic anhydride in acetone (1.5% v/v).

  • Borate Solution: 200 mM Potassium tetraborate.

  • Ehrlich's Reagent: 1% (w/v) p-dimethylaminobenzaldehyde in a mixture of acetic acid and concentrated HCl.

  • Microplate: 96-well clear, flat-bottom microplate.

  • Microplate Reader: Capable of measuring absorbance at 585 nm.

2. Assay Procedure:

  • Assay Preparation:

    • Add 20 µL of assay buffer to all wells of the microplate.

    • Add 10 µL of the serially diluted inhibitor solutions to the test wells. For control wells (no inhibitor), add 10 µL of assay buffer.

    • Add 10 µL of the glucosamine-6-phosphate synthase enzyme solution to all wells.

  • Pre-incubation:

    • Gently tap the plate to mix the contents.

    • Pre-incubate the plate at 37°C for 10 minutes to allow the inhibitors to bind to the enzyme.

  • Initiation of Enzymatic Reaction:

    • Prepare a substrate mix containing L-glutamine and D-fructose-6-phosphate in assay buffer.

    • Add 10 µL of the substrate mix to all wells to initiate the enzymatic reaction. The final volume in each well should be 50 µL.

  • Incubation:

    • Incubate the plate at 37°C for 30 minutes.

  • Termination of Reaction:

    • Stop the reaction by placing the microplate in a boiling water bath for 3 minutes.

    • Cool the plate on ice for 5 minutes.

  • Derivatization (Elson-Morgan Method):

    • Add 50 µL of the acetylation reagent to each well.

    • Incubate at 80°C for 10 minutes.

    • Add 50 µL of the borate solution to each well.

    • Add 50 µL of Ehrlich's reagent to each well.

    • Incubate at 37°C for 20 minutes to allow for color development.

  • Data Acquisition and Analysis:

    • Measure the absorbance of each well at 585 nm using a microplate reader.

    • Calculate the percentage of inhibition for each inhibitor concentration relative to the control (no inhibitor).

    • Determine the IC50 (the concentration of inhibitor that causes 50% inhibition) and/or Ki values by plotting the percentage of inhibition against the inhibitor concentration and fitting the data to a suitable model.

This comprehensive guide provides a foundation for researchers to understand and evaluate the efficacy of this compound derivatives as inhibitors of glucosamine-6-phosphate synthase. The provided data, pathway and workflow visualizations, and detailed experimental protocol are intended to facilitate further research and development in this critical area of drug discovery.

References

Confirming the Absolute Configuration of Synthesized Diaminopropanoic Acid: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the unambiguous determination of the absolute configuration of a synthesized chiral molecule is a critical step in chemical development. This is particularly true for non-proteinogenic amino acids like 2,3-diaminopropanoic acid (DAP), where the stereochemistry can profoundly influence biological activity and pharmacological properties. This guide provides an objective comparison of the primary analytical methods used to confirm the absolute configuration of synthesized DAP, supported by experimental principles and data.

Comparison of Analytical Methods

The selection of an appropriate analytical technique for determining the absolute configuration of diaminopropanoic acid depends on several factors, including the availability of crystalline material, sample purity, required accuracy, and available instrumentation. The following table summarizes the key aspects of the most common methods.

Method Principle Sample Requirements Advantages Limitations
Single-Crystal X-ray Crystallography Analysis of the diffraction pattern of X-rays passing through a single crystal, allowing for the determination of the three-dimensional arrangement of atoms.[1]High-quality single crystal.Provides unambiguous determination of the absolute configuration.[1]Crystal growth can be challenging; not suitable for non-crystalline materials.[2]
Nuclear Magnetic Resonance (NMR) Spectroscopy Formation of diastereomers by reacting the analyte with a chiral derivatizing agent (e.g., Mosher's acid) or interaction with a chiral solvating agent, leading to distinguishable NMR signals for the enantiomers.[3][4]Pure sample, typically >1 mg.Does not require crystalline material; can be used to determine enantiomeric purity.[3]Indirect method; requires the use of chiral auxiliaries; interpretation can be complex.[5]
Circular Dichroism (CD) Spectroscopy Measures the differential absorption of left and right circularly polarized light by a chiral molecule, which is highly sensitive to its stereochemistry.[6]Sample in solution, concentration-dependent.Sensitive to changes in conformation; can be used for rapid screening.[7]Can be difficult to predict the absolute configuration without a reference standard or theoretical calculations.[2]
Chiral High-Performance Liquid Chromatography (HPLC) Separation of enantiomers on a chiral stationary phase (CSP) based on their differential interactions with the chiral selector.[8][9]Sample in solution.High accuracy and precision for determining enantiomeric purity; can be used for preparative separation.[10][11]The elution order of enantiomers can vary depending on the CSP and mobile phase, often requiring a standard of known configuration.[12]

Experimental Workflow

The process of confirming the absolute configuration of a newly synthesized batch of diaminopropanoic acid typically follows a logical progression of experiments. The choice of which method to use, and in what order, depends on the specific circumstances of the synthesis and the available analytical resources.

Workflow for Absolute Configuration Determination Workflow for Confirming the Absolute Configuration of Synthesized Diaminopropanoic Acid cluster_0 Initial Synthesis and Purification cluster_1 Preliminary Analysis cluster_2 Definitive Confirmation cluster_3 Final Assignment Synthesized DAP Synthesized DAP Chiral HPLC Chiral HPLC Synthesized DAP->Chiral HPLC Determine enantiomeric purity Optical Rotation Optical Rotation Synthesized DAP->Optical Rotation Compare with literature values X-ray Crystallography X-ray Crystallography Synthesized DAP->X-ray Crystallography If crystalline NMR with Chiral Auxiliaries NMR with Chiral Auxiliaries Synthesized DAP->NMR with Chiral Auxiliaries If non-crystalline CD Spectroscopy CD Spectroscopy Synthesized DAP->CD Spectroscopy For confirmation and conformational analysis Absolute Configuration Confirmed Absolute Configuration Confirmed Chiral HPLC->Absolute Configuration Confirmed If standard is available Optical Rotation->Absolute Configuration Confirmed If literature data matches X-ray Crystallography->Absolute Configuration Confirmed Unambiguous assignment NMR with Chiral Auxiliaries->Absolute Configuration Confirmed Assignment based on diastereomer signals CD Spectroscopy->Absolute Configuration Confirmed Comparison with known spectra or calculations

References

A Comparative Guide to the Biological Activity of Dap Oligopeptides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The incorporation of the non-proteinogenic amino acid 2,3-diaminopropionic acid (Dap) into oligopeptides has emerged as a promising strategy for developing novel therapeutic agents with enhanced biological activities. This guide provides an objective comparison of the performance of Dap-containing oligopeptides against their corresponding lysine-containing counterparts, supported by experimental data in the fields of antimicrobial, anticancer, and enzyme inhibitory activities.

Data Presentation: Comparative Biological Activities

The following tables summarize the quantitative data on the biological activities of Dap oligopeptides compared to their lysine (Lys) analogs.

| Table 1: Antimicrobial Activity of Melittin Analogs | | :--- | :--- | :--- | | Peptide | MIC (μM) against S. aureus | MIC (μM) against E. coli | | Melittin (Lys-containing) | 2 | 4 | | Dap-Melittin (Lys replaced with Dap) | 2 | 2 | | Data sourced from O'Brien-Simpson et al., 2016 |

| Table 2: pH-Dependent Anticancer Activity of Magainin 2 Analogs | | :--- | :--- | :--- | | Peptide | ED50 (μM) against Multidrug-Resistant Cancer Cells (pH 6.0) | ED50 (μM) against Multidrug-Resistant Cancer Cells (pH 7.4) | | Magainin 2 Analog (8 Lys residues) | ~5 | ~5 | | Magainin 2 Analog (8 Dap residues) | ~5 | ~60 | | Data sourced from Tanishiki et al., ChemBioChem, 2019[1] |

Key Findings and Interpretations

The data reveals that the substitution of lysine with diaminopropionic acid can significantly modulate the biological activity of oligopeptides. In the case of the antimicrobial peptide melittin, replacing lysine with Dap maintained potent activity against S. aureus and enhanced its activity against E. coli.

For the anticancer peptide based on magainin 2, the introduction of Dap residues conferred a remarkable pH-dependent activity.[1][2] While exhibiting potent cytotoxicity to multidrug-resistant cancer cells in the acidic tumor microenvironment (pH 6.0), the Dap-containing peptide showed significantly reduced toxicity at physiological pH (7.4).[1] This pH-responsive behavior is attributed to the pKa of the Dap side chain (around 6.3), which leads to a positive charge in acidic environments, enhancing the peptide's interaction with negatively charged cancer cell membranes.[2] At neutral pH, the Dap residues are less protonated, reducing the peptide's overall positive charge and its toxicity towards normal cells.[1][2]

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below to facilitate reproducibility and further investigation.

Determination of Minimum Inhibitory Concentration (MIC)

The antimicrobial activity of the peptides is determined by the broth microdilution method.

  • Preparation of Bacterial Inoculum: Bacterial strains are grown overnight in Mueller-Hinton Broth (MHB). The culture is then diluted to a concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.

  • Peptide Preparation: Peptides are dissolved in a suitable solvent (e.g., 0.01% acetic acid) and serially diluted in MHB in a 96-well microtiter plate.

  • Incubation: The diluted bacterial inoculum is added to each well containing the serially diluted peptides. The plate is incubated at 37°C for 18-24 hours.

  • MIC Determination: The MIC is defined as the lowest concentration of the peptide that completely inhibits the visible growth of the bacteria.

Determination of Anticancer Activity (ED50)

The cytotoxic effect of the peptides on cancer cells is assessed using a cell viability assay, such as the MTT assay.

  • Cell Culture: Cancer cells are seeded in 96-well plates and allowed to adhere overnight in a suitable culture medium.

  • Peptide Treatment: The cells are then treated with various concentrations of the peptides at different pH values (e.g., 6.0 and 7.4) for a specified period (e.g., 24-48 hours).

  • MTT Assay: After incubation, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for a few hours. The formazan crystals formed are then dissolved in a solubilization solution (e.g., DMSO).

  • Data Analysis: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The ED50 (half-maximal effective dose), the concentration of the peptide that causes 50% inhibition of cell growth, is calculated from the dose-response curve.

Mandatory Visualizations

Signaling Pathway: pH-Dependent Activation of a Dap-Containing Anticancer Peptide

pH_Dependent_Anticancer_Peptide_Activation cluster_0 Physiological pH (7.4) (Normal Tissue) cluster_1 Acidic pH (<6.8) (Tumor Microenvironment) Peptide_Neutral Dap-Peptide (Neutral) No_Interaction Minimal Interaction Low Cytotoxicity Peptide_Neutral->No_Interaction Low Affinity Normal_Cell Normal Cell (Slightly Negative Charge) Normal_Cell->No_Interaction Peptide_Cationic Dap-Peptide (Cationic) Membrane_Disruption Membrane Disruption & Cell Death Peptide_Cationic->Membrane_Disruption Strong Electrostatic Interaction Cancer_Cell Cancer Cell (Highly Negative Charge) Cancer_Cell->Membrane_Disruption

Caption: pH-dependent activation of a Dap-containing anticancer peptide.

Experimental Workflow: Determination of Minimum Inhibitory Concentration (MIC)

MIC_Workflow A Prepare Bacterial Inoculum (~5x10^5 CFU/mL) C Add Bacterial Inoculum to each well A->C B Serially Dilute Peptides in 96-well plate B->C D Incubate at 37°C for 18-24 hours C->D E Observe for Bacterial Growth D->E F Determine MIC (Lowest concentration with no growth) E->F

Caption: Workflow for MIC determination via broth microdilution.

References

In Vitro Assessment of (R)-2,3-Diaminopropanoic Acid Cytotoxicity: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comparative framework for the in vitro assessment of (R)-2,3-Diaminopropanoic acid (DAPRO) cytotoxicity. Due to the limited availability of direct experimental data on the cytotoxicity of the (R)-isomer of 2,3-Diaminopropanoic acid, this document outlines a proposed experimental plan and presents hypothetical data for comparison against a well-characterized neurotoxic non-proteinogenic amino acid, β-N-methylamino-L-alanine (BMAA). The methodologies and potential signaling pathways described are based on established protocols for similar compounds.

Comparative Cytotoxicity Data

The following tables summarize hypothetical quantitative data from proposed in vitro cytotoxicity assays comparing this compound with BMAA. These assays are designed to assess cell viability and membrane integrity in a human neuroblastoma cell line (SH-SY5Y), a cell type relevant to the study of neurotoxic compounds.

Table 1: Cell Viability (MTT Assay) - IC50 Values (µM)

Compound24 hours48 hours72 hours
This compound>1000850600
BMAA500250100
L-Glutamic acid (Negative Control)>5000>5000>5000
Doxorubicin (Positive Control)1.50.80.5

Table 2: Cell Membrane Integrity (LDH Release Assay) - % Cytotoxicity

Compound Concentration (µM)This compound (48h)BMAA (48h)
105.2 ± 1.115.8 ± 2.3
508.9 ± 1.535.2 ± 3.1
10015.3 ± 2.055.7 ± 4.5
25025.1 ± 2.878.9 ± 5.2
50040.5 ± 3.592.1 ± 3.8
100065.8 ± 4.198.5 ± 1.9

Experimental Protocols

Detailed methodologies for the key experiments are provided below.

Cell Culture
  • Cell Line: Human neuroblastoma SH-SY5Y cells.

  • Culture Medium: Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin, and 2 mM L-glutamine.

  • Culture Conditions: Cells are maintained in a humidified incubator at 37°C with 5% CO2. Cells are passaged upon reaching 80-90% confluency.

MTT Cell Viability Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

  • Procedure:

    • Seed SH-SY5Y cells in a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours.

    • Prepare serial dilutions of this compound and BMAA in culture medium.

    • Remove the old medium from the wells and add 100 µL of the prepared compound dilutions. Include wells with medium only (blank), cells with medium (negative control), and cells with a known cytotoxic agent like doxorubicin (positive control).

    • Incubate the plate for 24, 48, and 72 hours.

    • After incubation, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

    • Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate cell viability as a percentage of the negative control and determine the IC50 values.

Lactate Dehydrogenase (LDH) Release Assay

The LDH assay is a colorimetric method used to quantify cell death by measuring the activity of LDH released from damaged cells into the culture medium.

  • Procedure:

    • Seed SH-SY5Y cells in a 96-well plate as described for the MTT assay.

    • Treat the cells with serial dilutions of this compound and BMAA for the desired time period (e.g., 48 hours).

    • Include controls for spontaneous LDH release (cells in medium) and maximum LDH release (cells treated with a lysis buffer).

    • After incubation, transfer 50 µL of the supernatant from each well to a new 96-well plate.

    • Add 50 µL of the LDH reaction mixture (containing diaphorase and INT) to each well.

    • Incubate the plate in the dark at room temperature for 30 minutes.

    • Measure the absorbance at 490 nm.

    • Calculate the percentage of cytotoxicity using the formula: % Cytotoxicity = [(Sample Absorbance - Spontaneous Release) / (Maximum Release - Spontaneous Release)] x 100

Signaling Pathways and Experimental Workflows

Proposed Signaling Pathway for BMAA-Induced Neurotoxicity

The following diagram illustrates a potential signaling pathway for the neurotoxic effects of BMAA, which could serve as a model for investigating the mechanisms of this compound cytotoxicity. BMAA has been shown to act as an excitotoxin by activating glutamate receptors, leading to an influx of calcium ions and subsequent downstream cellular stress pathways.[1]

BMAA_Toxicity_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular BMAA BMAA iGluR Ionotropic Glutamate Receptor BMAA->iGluR mGluR Metabotropic Glutamate Receptor BMAA->mGluR Xc_system System Xc- Antiporter BMAA->Xc_system Ca_increase ↑ Intracellular Ca2+ iGluR->Ca_increase PLC PLC Signaling mGluR->PLC Protein_misfolding Protein Misfolding (BMAA incorporation) Xc_system->Protein_misfolding PLC->Ca_increase ER_stress ER Stress Ca_increase->ER_stress Apoptosis Apoptosis ER_stress->Apoptosis Protein_misfolding->ER_stress

Caption: Proposed signaling pathway for BMAA-induced neurotoxicity.

Experimental Workflow for In Vitro Cytotoxicity Assessment

The following diagram outlines the general workflow for the in vitro assessment of cytotoxicity for a test compound like this compound.

Cytotoxicity_Workflow cluster_assays Cytotoxicity Assays start Start cell_culture Cell Line Culture (e.g., SH-SY5Y) start->cell_culture cell_seeding Cell Seeding in 96-well Plates cell_culture->cell_seeding compound_treatment Treatment with Test Compound ((R)-2,3-DAPRO) and Controls (BMAA) cell_seeding->compound_treatment incubation Incubation (24, 48, 72 hours) compound_treatment->incubation MTT_assay MTT Assay (Cell Viability) incubation->MTT_assay LDH_assay LDH Release Assay (Membrane Integrity) incubation->LDH_assay data_analysis Data Analysis (IC50, % Cytotoxicity) MTT_assay->data_analysis LDH_assay->data_analysis end End data_analysis->end

Caption: General experimental workflow for cytotoxicity assessment.

References

(R)-2,3-Diaminopropanoic Acid: A Comparative Analysis of its Efficacy as a Methylglyoxal Scavenger Against Other AGE Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The non-enzymatic glycation of proteins, lipids, and nucleic acids by reactive dicarbonyl species like methylglyoxal (MG) leads to the formation of Advanced Glycation End-products (AGEs). This process is implicated in the pathogenesis of numerous age-related diseases and diabetic complications. Consequently, the development of effective MG scavengers and AGE inhibitors is a critical area of research. This guide provides a comparative analysis of (R)-2,3-diaminopropanoic acid (DAP) as an MG scavenger against other well-known AGE inhibitors, supported by available experimental data and detailed methodologies.

Introduction to Methylglyoxal and AGE Formation

Methylglyoxal is a highly reactive α-oxoaldehyde primarily generated as a byproduct of glycolysis. Its accumulation leads to cellular damage through the modification of macromolecules, resulting in the formation of AGEs. These AGEs contribute to cellular dysfunction and tissue damage by cross-linking proteins, generating reactive oxygen species (ROS), and interacting with the Receptor for Advanced Glycation End-products (RAGE), triggering inflammatory responses. Therefore, scavenging MG is a promising therapeutic strategy to mitigate the detrimental effects of AGEs.

Comparative Analysis of Methylglyoxal Scavenging Efficacy

While direct comparative studies under identical experimental conditions are limited, this section summarizes available quantitative and qualitative data on the MG scavenging and AGE-inhibiting properties of this compound and other prominent inhibitors.

Table 1: Quantitative Comparison of Methylglyoxal Scavenging and AGE Inhibition

CompoundAssay TypeEndpointResultCitation
Aminoguanidine Inhibition of MG-induced protein modificationIC50203 ± 16 µM[1]
Metformin MG Scavenging Assay% Decrease in MG72% decrease with equimolar concentration after 4 days
This compound Not specified in available literatureIC50Data not available in searched literature
Pyridoxamine Not specified in available literatureIC50Data not available in searched literature
Carnosine Not specified in available literatureIC50Data not available in searched literature

Qualitative Assessment:

  • This compound (DAP): N-terminal DAP peptides have been reported as efficient scavengers of methylglyoxal, inhibiting MG-induced protein modifications.

  • Aminoguanidine: A well-established MG scavenger that reacts with it to form a stable triazine derivative.

  • Metformin: The biguanide structure of metformin enables it to scavenge methylglyoxal.

  • Pyridoxamine: A vitamer of vitamin B6, it is known to trap reactive carbonyl species, including methylglyoxal.

  • Carnosine: This dipeptide has demonstrated the ability to react with and detoxify methylglyoxal.

Experimental Protocols

Detailed methodologies are crucial for the accurate interpretation and replication of experimental findings. Below are representative protocols for key assays used to evaluate methylglyoxal scavenging and AGE inhibition.

Methylglyoxal Scavenging Assay

This assay directly measures the ability of a compound to trap methylglyoxal.

Principle: The reaction between methylglyoxal and a trapping agent is monitored over time, typically by measuring the decrease in methylglyoxal concentration using spectrophotometry or high-performance liquid chromatography (HPLC). A common method involves the derivatization of remaining methylglyoxal with a reagent that forms a chromogenic or fluorogenic product.

Materials:

  • Methylglyoxal (MG) solution

  • Test compound (e.g., this compound)

  • Phosphate buffer (pH 7.4)

  • Derivatizing agent (e.g., N-acetyl-L-cysteine, Girard-T reagent)

  • Spectrophotometer or HPLC system

Procedure:

  • Prepare a stock solution of methylglyoxal in phosphate buffer.

  • Prepare various concentrations of the test compound in phosphate buffer.

  • In a reaction vessel, mix the methylglyoxal solution with the test compound solution. A control containing only methylglyoxal and buffer should be included.

  • Incubate the reaction mixtures at 37°C for a specified period (e.g., 1, 2, 4, 24 hours).

  • At designated time points, take aliquots from each reaction mixture.

  • Add the derivatizing agent to the aliquots to react with the remaining methylglyoxal.

  • Measure the absorbance or fluorescence of the resulting derivative using a spectrophotometer or separate and quantify the derivative using HPLC.

  • Calculate the percentage of methylglyoxal scavenged by the test compound relative to the control.

  • Determine the IC50 value, which is the concentration of the test compound required to scavenge 50% of the initial methylglyoxal.

In Vitro AGE Formation Inhibition Assay (BSA-Glucose/Methylglyoxal Assay)

This assay assesses the ability of a compound to inhibit the formation of AGEs on a model protein, typically bovine serum albumin (BSA).

Principle: BSA is incubated with a reducing sugar (glucose) or a dicarbonyl compound (methylglyoxal) to induce the formation of AGEs. The inhibitory effect of a test compound is determined by measuring the reduction in fluorescent AGEs or by quantifying specific AGEs using immunochemical methods.

Materials:

  • Bovine Serum Albumin (BSA)

  • D-Glucose or Methylglyoxal

  • Phosphate-buffered saline (PBS, pH 7.4)

  • Test compound

  • Sodium azide (to prevent microbial growth)

  • 96-well black microplate

  • Fluorescence microplate reader

Procedure:

  • Prepare a solution of BSA in PBS.

  • Prepare a solution of D-glucose or methylglyoxal in PBS.

  • Prepare various concentrations of the test compound in PBS.

  • In a 96-well black microplate, combine the BSA solution, the glucose or methylglyoxal solution, and the test compound solution.

  • Include the following controls:

    • Negative control: BSA + PBS

    • Positive control: BSA + glucose/methylglyoxal + PBS

    • Blank: PBS only

  • Add sodium azide to all wells to a final concentration of 0.02% (w/v).

  • Seal the plate and incubate at 37°C for an extended period (e.g., 1-4 weeks for glucose, shorter for methylglyoxal).

  • After incubation, measure the fluorescence intensity of each well using a microplate reader (e.g., excitation at 370 nm and emission at 440 nm for fluorescent AGEs).

  • Calculate the percentage of inhibition of AGE formation by the test compound using the following formula: % Inhibition = [1 - (Fluorescence of sample - Fluorescence of blank) / (Fluorescence of positive control - Fluorescence of blank)] x 100

  • Determine the IC50 value, which is the concentration of the test compound required to inhibit AGE formation by 50%.

Visualizing the Mechanisms and Workflows

To further elucidate the processes involved, the following diagrams created using Graphviz (DOT language) illustrate the AGE formation pathway and a typical experimental workflow.

AGE_Formation_Pathway Glucose Glucose Schiff_Base Schiff Base (Reversible) Glucose->Schiff_Base Methylglyoxal Methylglyoxal (MG) Glucose->Methylglyoxal Glycolysis Byproduct Protein Protein (Free Amino Groups) Protein->Schiff_Base Amadori_Product Amadori Product (Early Glycation) Schiff_Base->Amadori_Product Amadori Rearrangement Amadori_Product->Methylglyoxal Degradation AGEs Advanced Glycation End-products (AGEs) (Cross-linking, Fluorescence) Amadori_Product->AGEs Oxidation, Dehydration Methylglyoxal->AGEs RAGE RAGE Receptor AGEs->RAGE Binding Cellular_Stress Cellular Stress & Inflammation RAGE->Cellular_Stress Activation Scavenger MG Scavenger ((R)-DAP, etc.) Scavenger->Methylglyoxal Trapping

Caption: Signaling pathway of AGE formation and the intervention point for methylglyoxal scavengers.

Experimental_Workflow cluster_prep 1. Preparation cluster_incubation 2. Incubation cluster_analysis 3. Analysis Prep_BSA Prepare BSA Solution Mix Mix BSA, MG, and Inhibitor in 96-well plate Prep_BSA->Mix Prep_MG Prepare Methylglyoxal Solution Prep_MG->Mix Prep_Inhibitor Prepare Inhibitor Solutions (e.g., (R)-DAP) Prep_Inhibitor->Mix Controls Include Positive and Negative Controls Mix->Controls Incubate Incubate at 37°C Controls->Incubate Measure Measure Fluorescence (Ex: 370 nm, Em: 440 nm) Incubate->Measure Calculate Calculate % Inhibition Measure->Calculate Determine_IC50 Determine IC50 Value Calculate->Determine_IC50

Caption: A typical experimental workflow for evaluating the inhibition of in vitro AGE formation.

Conclusion

This compound and its derivatives show promise as effective methylglyoxal scavengers, a crucial mechanism for inhibiting the formation of harmful AGEs. While direct quantitative comparisons with other established AGE inhibitors like aminoguanidine, metformin, pyridoxamine, and carnosine are not yet widely available in the literature, the existing evidence warrants further investigation into its therapeutic potential. The provided experimental protocols offer a framework for conducting such comparative studies, which will be vital for the development of novel therapies targeting AGE-related pathologies. Researchers are encouraged to utilize these methodologies to build a more comprehensive understanding of the relative potencies of these important compounds.

References

Safety Operating Guide

Proper Disposal of (R)-2,3-Diaminopropanoic Acid: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Ensuring the safe and compliant disposal of (R)-2,3-Diaminopropanoic acid is essential for maintaining a secure laboratory environment and adhering to environmental regulations. This guide provides crucial procedural information for researchers, scientists, and drug development professionals to effectively manage the disposal of this compound.

Immediate Safety and Handling for Disposal

Before initiating any disposal procedures, it is critical to handle this compound with appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves. Operations should be conducted in a well-ventilated area or a chemical fume hood to avoid inhalation of any dust or aerosols. In the event of a spill, the material should be contained to prevent it from entering drains or waterways. For solid spills, the material should be carefully swept or vacuumed into a suitable, labeled container for disposal. The spill area should then be cleaned thoroughly.

Disposal Procedures for this compound

Unused this compound and materials contaminated with it must not be disposed of in the municipal waste stream or emptied into drainage systems.[1] The primary principle governing the disposal of this and other laboratory chemicals is adherence to federal, state, and local environmental control regulations.[1][2]

The recommended procedure for the disposal of this compound is to engage a licensed professional waste disposal service.[1][3] The chemical waste should be placed in a clearly labeled, sealed container, ready for collection by a specialized company authorized for chemical waste removal.[1][4]

Key Disposal Steps:

  • Containment: Place the this compound waste in a clearly labeled, sealed, and compatible container.[4]

  • Labeling: The container must be labeled with the words "Hazardous Waste," the full chemical name, the associated hazards (e.g., irritant), and the date the container became full.[4]

  • Segregation: Store the waste container segregated from incompatible materials. For instance, acids should be kept separate from bases, and oxidizing agents from reducing agents.[4][5]

  • Professional Collection: Arrange for collection by a licensed professional waste disposal service.[1][3]

  • Regulatory Compliance: Ensure that the disposal process complies with all applicable federal, state, and local regulations.[2] It is the responsibility of the waste generator to properly characterize the waste and ensure its correct disposal.[1]

Quantitative Data Summary

ParameterGuidelineCitation
Disposal Method Offer surplus and non-recyclable material to a licensed disposal company.[3]
Contaminated Packaging Dispose of as unused product.[3]
Drain Disposal Not recommended; do not let product enter drains.[1][2]
Waste Segregation Segregate by general waste type (e.g., acids, bases, flammables).[4][6]
Container Labeling Must include "Hazardous Waste," chemical name, hazards, and date.[4]

Experimental Protocol: General Chemical Waste Neutralization (Illustrative)

While no specific neutralization protocol for this compound is documented, a general procedure for neutralizing acidic or basic chemical waste, where appropriate and permitted by institutional guidelines, is outlined below. Note: Always consult with your institution's Environmental Health and Safety (EHS) office before attempting any neutralization.[7]

  • Dilution: In a suitable container within a chemical fume hood, dilute the chemical waste with a large amount of cold water (e.g., a 1:10 ratio of chemical to water).[7]

  • Neutralization: Slowly add a neutralizing agent. For an acidic compound, a dilute solution of sodium bicarbonate or sodium carbonate can be used. For a basic compound, a dilute acid like citric acid can be used.[6][7]

  • Monitoring: Continuously stir the solution and monitor the pH using a calibrated pH meter or pH indicator strips.[7]

  • Endpoint: Continue adding the neutralizing agent until the pH of the solution is stable within a neutral range (typically between 6.0 and 8.0).[7]

  • Disposal of Neutralized Solution: Once neutralized, and only if confirmed as acceptable by your local EHS office and regulations, the solution may be permissible for drain disposal, followed by flushing with a large volume of water.[7] Otherwise, it should be collected as hazardous waste.

Disposal Workflow

The following diagram illustrates the general decision-making process for the proper disposal of this compound.

G cluster_start Start: this compound Waste cluster_assessment Hazard Assessment & Containment cluster_disposal_path Disposal Pathway start Identify Waste: This compound (Solid or Solution) assess Consult Safety Data Sheet (SDS) and Institutional Guidelines start->assess ppe Wear Appropriate PPE: - Safety Goggles - Lab Coat - Gloves assess->ppe is_spill Is it a spill? assess->is_spill contain Place in a Labeled, Sealed, Compatible Waste Container contact_ehs Consult Federal, State, and Local Regulations contain->contact_ehs is_spill->contain No contain_spill Contain Spill is_spill->contain_spill Yes collect_spill Collect Material into Waste Container contain_spill->collect_spill clean_area Clean Spill Area collect_spill->clean_area clean_area->contain contact_disposal Contact Authorized Waste Disposal Company contact_ehs->contact_disposal follow_instructions Follow Instructions from Waste Disposal Company for Incineration or Landfill contact_disposal->follow_instructions

Caption: Disposal decision workflow for this compound.

References

Personal protective equipment for handling (R)-2,3-Diaminopropanoic acid

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for handling (R)-2,3-Diaminopropanoic acid in a laboratory setting. It is intended for researchers, scientists, and drug development professionals to ensure safe handling and mitigate risks.

Hazard Identification and Personal Protective Equipment (PPE)

This compound and its salts are irritants to the skin, eyes, and respiratory tract.[1][2][3] It is crucial to use appropriate personal protective equipment (PPE) to prevent exposure.

Table 1: Recommended Personal Protective Equipment (PPE)

Protection TypeRecommended EquipmentSpecifications and Notes
Eye/Face Protection Splash-proof safety goggles or a full-face respirator.A full-face respirator provides both eye and respiratory protection.[4]
Skin Protection Chemical-resistant gloves (e.g., Butyl rubber, Neoprene).[4] Disposable Tyvek-type protective clothing or sleeves.[4]It is recommended to use two different types of gloves for optimal protection.[4] If direct contact with gloves occurs, or if they are compromised, they must be removed immediately.[4]
Respiratory Protection NIOSH-approved half-face or full-face respirator.The respirator should have a combination filter cartridge for organic vapors, acid gas, and high-efficiency particulate air (HEPA).[4] In situations with unknown atmospheric conditions, a Self-Contained Breathing Apparatus (SCBA) should be used.[4]

Operational Plan: Safe Handling and Storage

Adherence to proper handling and storage procedures is critical to maintaining a safe laboratory environment.

Handling Procedures:

  • Ventilation: Always handle this compound in a well-ventilated area, preferably within a chemical fume hood.[1][2]

  • Ignition Sources: Keep the compound away from heat, sparks, and open flames.[5][6] Use spark-proof tools and explosion-proof equipment.[6]

  • Static Discharge: Take precautionary measures against static discharge.[5][6]

  • Personal Hygiene: Avoid contact with skin, eyes, and clothing.[3][5] Wash hands thoroughly after handling.[1][2] Do not eat, drink, or smoke in areas where the compound is handled or stored.[5]

Storage Procedures:

  • Store in a cool, dry, and well-ventilated area in a tightly closed container.[5][6]

  • The storage area should be designated for flammable liquids.[6]

  • It is recommended to store this material in a refrigerator.[4]

  • Protect from moisture and sunlight.[2][7]

  • Keep away from incompatible materials such as oxidizing agents, acids, acid anhydrides, and acid chlorides.[5][6]

Emergency and Disposal Plan

Proper emergency and disposal procedures are essential for safety and environmental protection.

Emergency Procedures:

IncidentFirst Aid Measures
Eye Contact Immediately rinse with plenty of water, also under the eyelids, for at least 15 minutes.[6] Seek immediate medical attention.[5]
Skin Contact Take off immediately all contaminated clothing. Rinse skin with water/shower.[5] Wash off with soap and plenty of water.[5] If skin irritation occurs, get medical advice/attention.[3]
Inhalation Remove victim to fresh air and keep at rest in a position comfortable for breathing.[3][5] Call a poison center or doctor/physician if you feel unwell.[3]
Ingestion Do NOT induce vomiting.[6] Rinse mouth.[1][2] Never give anything by mouth to an unconscious person.[6] Call a physician or poison control center immediately.[6]
Spill Evacuate personnel to safe areas.[7] Remove all sources of ignition.[5][6] Use personal protective equipment.[5] Contain the spill with inert absorbent material (e.g., sand, silica gel).[6] Collect and place in a suitable container for disposal.[3] Ventilate the area and wash the spill site after material pickup is complete.

Disposal Plan:

  • Dispose of contaminated waste in accordance with local, state, and federal regulations.

  • Do not let the product enter drains.[3][5]

  • Contaminated packaging should be treated as the product itself.

Experimental Workflow

The following diagram illustrates the standard workflow for handling this compound in a laboratory setting.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_ppe Don Appropriate PPE prep_setup Prepare Work Area in Fume Hood prep_ppe->prep_setup handle_weigh Weigh this compound prep_setup->handle_weigh Proceed to handling handle_transfer Transfer to Reaction Vessel handle_weigh->handle_transfer cleanup_decon Decontaminate Glassware & Surfaces handle_transfer->cleanup_decon After experiment cleanup_dispose Dispose of Waste cleanup_decon->cleanup_dispose cleanup_ppe Remove PPE cleanup_dispose->cleanup_ppe

Handling Workflow for this compound

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.